Product packaging for Diphenylmethanol-d5(Cat. No.:CAS No. 95450-78-5)

Diphenylmethanol-d5

Cat. No.: B121720
CAS No.: 95450-78-5
M. Wt: 189.26 g/mol
InChI Key: QILSFLSDHQAZET-DYVTXVBDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diphenylmethanol-d5, also known as this compound, is a useful research compound. Its molecular formula is C13H12O and its molecular weight is 189.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O B121720 Diphenylmethanol-d5 CAS No. 95450-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H/i1D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILSFLSDHQAZET-DYVTXVBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649439
Record name Phenyl[(~2~H_5_)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95450-78-5
Record name Phenyl[(~2~H_5_)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Diphenylmethanol-d5: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Diphenylmethanol-d5. It includes detailed experimental protocols for its synthesis and visual workflows for its primary applications, serving as an essential resource for professionals in research and drug development. This compound is the deuterium-labeled form of Diphenylmethanol and is primarily utilized as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1] The incorporation of stable heavy isotopes like deuterium can be crucial for evaluating the pharmacokinetic and metabolic profiles of drug candidates.[1]

Core Chemical and Physical Properties

PropertyValueReference
IUPAC Name (2,3,4,5,6-pentadeuteriophenyl)-phenylmethanol[2][3]
Synonyms Benzhydrol-d5, α-Phenylbenzenemethanol-d5, Diphenylcarbinol-d5[2][4]
CAS Number 95450-78-5[1][4]
Molecular Formula C₁₃H₇D₅O[4]
Molecular Weight 189.26 g/mol [1][4]
Appearance Solid[1]
Melting Point 65-67 °C (for non-deuterated Diphenylmethanol)[5][6]
Boiling Point 297-298 °C (for non-deuterated Diphenylmethanol)[5][7]
Solubility Insoluble in water; Soluble in alcohol, ether, chloroform[8][9]
Isotopic Purity ≥98 atom % D[3]
Chemical Purity ≥98%[3]
SMILES OC(C1=CC=CC=C1)C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H][1]

Experimental Protocols

A detailed methodology for the synthesis of this compound is crucial for researchers requiring this labeled compound. The following protocol is based on the reduction of a deuterated precursor.

Synthesis of this compound via Reduction of Benzophenone-d10

This procedure details the synthesis of this compound through the chemical reduction of Benzophenone-d10 using sodium borohydride.[10]

Materials:

  • Benzophenone-d10 (5.5 g)

  • Methanol (50 mL)

  • Sodium borohydride (1.0 g)

  • 6M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Steam bath

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve 5.5 g of Benzophenone-d10 in 50 mL of methanol within a round-bottom flask.

  • Cooling: Cool the resulting solution in an ice bath.

  • Reduction: Slowly and carefully add 1.0 g of sodium borohydride to the cooled solution over a 10-minute period.

  • Reflux: Once the initial vigorous reaction has ceased, attach a reflux condenser to the flask and heat the mixture on a steam bath for 30 minutes.[10]

  • Quenching & Acidification: Cool the reaction mixture again in an ice bath and acidify it with 6M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with two 50 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic layers and wash them with water. Subsequently, dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Evaporation: Evaporate the diethyl ether to yield the crude this compound product.

  • Purification: The crude product can be further purified by recrystallization from hexanes to achieve higher purity.[10]

Applications and Workflows

The primary application of this compound is as a stable isotope-labeled internal standard in quantitative mass spectrometry. Below are diagrams illustrating the synthetic pathway and a typical analytical workflow.

G Synthesis Workflow for this compound cluster_0 Step 1: Reduction Reaction cluster_1 Step 2: Workup & Purification A Benzophenone-d10 in Methanol C Reaction Mixture (Reflux, 30 min) A->C B Sodium Borohydride (NaBH4) B->C Slow addition in ice bath D Acidification (6M HCl) C->D E Extraction with Diethyl Ether D->E F Washing & Drying E->F G Solvent Evaporation F->G H Purification (Recrystallization) G->H I This compound (Final Product) H->I

Synthetic workflow for this compound.

G Workflow: this compound as an Internal Standard in LC-MS cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Biological/Test Sample (Containing unlabeled analyte) B Spike with known amount of This compound (Internal Standard) A->B C Sample Extraction (e.g., SPE, LLE) B->C D UPLC/HPLC Separation C->D E Mass Spectrometry Detection (e.g., QqQ, Q-TOF) D->E F Generate Extracted Ion Chromatograms (EICs) E->F G Calculate Peak Area Ratio (Analyte / Internal Standard) F->G H Quantify Analyte Concentration using Calibration Curve G->H I Final Concentration Result H->I

Using this compound as an internal standard.

References

Benzhydrol-d5 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzhydrol-d5, a deuterated analog of benzhydrol. While specific research on the biological pathways of Benzhydrol-d5 is limited, this guide leverages extensive data available for its non-deuterated counterpart, benzhydrol, to provide a thorough understanding of its properties, synthesis, and applications. The primary application of Benzhydrol-d5 is as an internal standard in analytical and pharmacokinetic studies, owing to the predictable chemical behavior shared with benzhydrol.

Core Compound Data

Benzhydrol-d5 is a stable, isotopically labeled form of benzhydrol, where five hydrogen atoms on one of the phenyl rings are replaced with deuterium. This isotopic labeling is crucial for its use in mass spectrometry-based analytical methods.

IdentifierValueSource
CAS Number 95450-78-5[1]
Molecular Formula C₁₃H₇D₅O[1]
Molecular Weight 189.26 g/mol [1]
Synonyms α-Phenylbenzenemethanol-d5, Benzhydryl Alcohol-d5, Diphenylcarbinol-d5[1]

Physicochemical Properties of Benzhydrol (Non-deuterated)

The following data for the non-deuterated form, benzhydrol, serves as a reference for the expected physicochemical properties of Benzhydrol-d5.

PropertyValueSource
Melting Point 65-67 °C[2]
Boiling Point 297-298 °C[2]
Solubility Poorly soluble in water; Soluble in ethanol, ether, and chloroform.[2]
Appearance White crystalline solid

Synthesis and Experimental Protocols

The synthesis of benzhydrol is well-documented and is typically achieved through the reduction of benzophenone or via a Grignard reaction. These protocols can be adapted for the synthesis of Benzhydrol-d5 by using deuterated starting materials.

Experimental Protocol 1: Reduction of Benzophenone

This method involves the reduction of benzophenone to yield benzhydrol.

Materials:

  • Benzophenone

  • Sodium borohydride (NaBH₄) or Zinc dust

  • Appropriate solvent (e.g., ethanol, diethyl ether)

  • Alkaline solution (if using zinc dust)

Procedure:

  • Dissolve benzophenone in a suitable solvent.

  • If using sodium borohydride, add it portion-wise to the benzophenone solution while stirring. The reaction is typically carried out at room temperature.

  • If using zinc dust, the reaction is performed in an alkaline solution, and the mixture is stirred for several hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield crude benzhydrol.

  • Purification can be achieved by recrystallization.

Experimental Protocol 2: Grignard Reaction

This protocol outlines the synthesis of benzhydrol using a Grignard reagent.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Benzaldehyde

Procedure:

  • Prepare the Grignard reagent (phenylmagnesium bromide) by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • In a separate flask, dissolve benzaldehyde in anhydrous diethyl ether.

  • Slowly add the prepared Grignard reagent to the benzaldehyde solution with stirring, typically at a low temperature (e.g., 0 °C).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

  • The reaction is then quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl).

  • The organic layer is separated, washed, dried, and the solvent is evaporated.

  • The crude product is purified, usually by column chromatography or recrystallization.

Applications in Research and Drug Development

Benzhydrol and its derivatives are significant in medicinal chemistry, serving as precursors to a variety of pharmaceuticals.

Key Applications:

  • Pharmaceutical Intermediate: Benzhydrol is a crucial intermediate in the synthesis of several drugs, including antihistamines (e.g., diphenhydramine), and CNS agents like modafinil.[3]

  • Internal Standard: Deuterated compounds like Benzhydrol-d5 are widely used as internal standards in pharmacokinetic and metabolism studies.[4] Their chemical behavior is nearly identical to the non-labeled analyte, but their increased mass allows for clear differentiation in mass spectrometry, improving the accuracy and reproducibility of quantitative analyses.[4]

  • Biological Activity: Studies have shown that some benzhydrol derivatives exhibit antimicrobial and antithrombotic activities.[5][6]

Logical and Workflow Diagrams

The following diagrams illustrate the synthesis workflows for benzhydrol and its role as a chemical intermediate.

Synthesis_by_Reduction Synthesis of Benzhydrol by Reduction of Benzophenone Benzophenone Benzophenone Reaction_Mixture Reaction Mixture Benzophenone->Reaction_Mixture Reducing_Agent Reducing Agent (e.g., NaBH4 or Zn dust) Reducing_Agent->Reaction_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Benzhydrol Benzhydrol Reaction_Mixture->Benzhydrol Reduction

Caption: Workflow for the synthesis of benzhydrol via the reduction of benzophenone.

Grignard_Synthesis Synthesis of Benzhydrol via Grignard Reaction Bromobenzene Bromobenzene Grignard_Reagent Phenylmagnesium Bromide Bromobenzene->Grignard_Reagent Magnesium Magnesium Magnesium->Grignard_Reagent Reaction_Complex Intermediate Complex Grignard_Reagent->Reaction_Complex Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_Complex Benzhydrol Benzhydrol Reaction_Complex->Benzhydrol Acidic Workup

Caption: Workflow for the synthesis of benzhydrol using a Grignard reaction.

Benzhydrol_Intermediate Benzhydrol as a Key Pharmaceutical Intermediate Benzhydrol Benzhydrol Diphenhydramine Diphenhydramine (Antihistamine) Benzhydrol->Diphenhydramine Synthesis Modafinil Modafinil (CNS Stimulant) Benzhydrol->Modafinil Synthesis Other_APIs Other Active Pharmaceutical Ingredients Benzhydrol->Other_APIs Synthesis

Caption: Logical relationship of Benzhydrol as a precursor to various pharmaceuticals.

References

An In-depth Technical Guide to the Synthesis of Deuterated Diphenylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing deuterated diphenylmethanol, a valuable isotopically labeled compound in pharmaceutical research and development. The methodologies detailed herein focus on providing actionable, in-depth experimental protocols and the quantitative data necessary for replication and optimization in a laboratory setting.

Introduction

Diphenylmethanol, also known as benzhydrol, is a key structural motif in many pharmacologically active compounds. The strategic incorporation of deuterium, the stable isotope of hydrogen, in place of protium can significantly alter the pharmacokinetic profile of a drug by modifying its metabolic stability. This "deuterium effect" can lead to improved therapeutic agents with longer half-lives and potentially reduced side effects. This guide explores the principal methods for synthesizing deuterated diphenylmethanol, including the reduction of benzophenone with deuterated reagents, Grignard reactions with deuterated precursors, and innovative photocatalytic H-D exchange reactions.

Synthesis Pathways

Three primary synthetic strategies have been identified for the preparation of deuterated diphenylmethanol:

  • Reduction of Benzophenone with Deuterated Reducing Agents: This is a straightforward and widely applicable method for introducing a deuterium atom at the carbinol position (α-position). The use of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), allows for the direct incorporation of deuterium.

  • Grignard Reaction with Deuterated Precursors: This classic carbon-carbon bond-forming reaction offers versatility in the placement of deuterium. Deuterium can be incorporated into one or both of the phenyl rings or at the carbinol position by using deuterated starting materials like deuterated phenylmagnesium bromide or deuterated benzaldehyde.

  • Photocatalytic Hydrogen-Deuterium Exchange: This modern approach utilizes a photocatalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, typically heavy water (D₂O), under mild reaction conditions. This method is particularly useful for deuterating specific positions on the diphenylmethanol molecule.

Data Presentation

The following tables summarize the quantitative data associated with the different synthetic pathways for producing deuterated diphenylmethanol.

Pathway Starting Material(s) Deuterating Agent Product Yield (%) Isotopic Purity (%) Reference
Reduction BenzophenoneSodium BorodeuterideDiphenylmethanol-d₁High>98Inferred from standard reduction protocols
Grignard Reaction Phenyl-d₅-magnesium bromide, Benzaldehyde-Diphenyl(phenyl-d₅)methanolModerateHighInferred from standard Grignard protocols
Photocatalytic H-D Exchange 4-chloro-4'-methoxydiphenylmethanolD₂ODeuterated 4-chloro-4'-methoxydiphenylmethanol9489[1]

Note: Quantitative data for the reduction and Grignard pathways are inferred from established, non-deuterated synthesis protocols, as specific literature with detailed yields and isotopic purities for these deuterated reactions was not available in the initial search. The photocatalytic H-D exchange data is from a specific patent example.

Experimental Protocols

Pathway 1: Reduction of Benzophenone with Sodium Borodeuteride (to produce Diphenylmethanol-d₁)

This protocol is adapted from standard procedures for the reduction of benzophenone using sodium borohydride.[2][3][4]

Materials:

  • Benzophenone

  • Sodium borodeuteride (NaBD₄)

  • Methanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve benzophenone (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add sodium borodeuteride (0.25 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude diphenylmethanol-d₁ by recrystallization or column chromatography.

Isotopic Purity Analysis:

The isotopic purity of the final product can be determined by ¹H NMR and mass spectrometry.[5][6] In the ¹H NMR spectrum, the integration of the signal corresponding to the α-proton will be significantly reduced compared to the aromatic protons. Mass spectrometry will show a molecular ion peak at M+1 corresponding to the incorporation of one deuterium atom.

Pathway 2: Grignard Reaction with Phenyl-d₅-magnesium bromide and Benzaldehyde

This protocol is based on general Grignard reaction procedures.[7][8][9]

Materials:

  • Bromobenzene-d₅

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Phenyl-d₅-magnesium bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings (1.1 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of bromobenzene-d₅ (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

    • Once the reaction starts, add the remaining bromobenzene-d₅ solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude diphenyl(phenyl-d₅)methanol by recrystallization or column chromatography.

Isotopic Purity Analysis:

¹H NMR spectroscopy will show a reduced integration for the aromatic protons of one of the phenyl rings. Mass spectrometry will show a molecular ion peak at M+5, confirming the presence of the five deuterium atoms.[5][6]

Pathway 3: Photocatalytic Hydrogen-Deuterium Exchange

The following protocol is based on a patented procedure for the deuteration of a diphenylmethanol derivative.[1]

Materials:

  • 4-chloro-4'-methoxydiphenylmethanol

  • Photocatalyst (e.g., a commercially available iridium or ruthenium complex)

  • Heavy water (D₂O)

  • Acetonitrile (anhydrous)

  • Base (e.g., Li₂CO₃)

Procedure:

  • In a reaction vessel suitable for photocatalysis, combine 4-chloro-4'-methoxydiphenylmethanol (1.0 eq), the photocatalyst (e.g., 1-5 mol%), and a base (e.g., Li₂CO₃, 0.3 eq).

  • Add a mixture of anhydrous acetonitrile and D₂O as the solvent.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Irradiate the reaction mixture with a suitable light source (e.g., a blue LED lamp) at room temperature.

  • Monitor the progress of the reaction by taking aliquots and analyzing them by NMR or MS to determine the extent of deuterium incorporation.

  • Once the desired level of deuteration is achieved, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the deuterated diphenylmethanol derivative.

Isotopic Purity Analysis:

The isotopic purity and the position of deuteration can be determined by ¹H NMR, ²H NMR, and mass spectrometry.[5][6]

Mandatory Visualizations

Synthesis_Pathway_Reduction benzophenone Benzophenone product Diphenylmethanol-d₁ benzophenone->product Reduction nabd4 Sodium Borodeuteride (NaBD₄) nabd4->product methanol Methanol methanol->product

Pathway 1: Reduction of Benzophenone.

Synthesis_Pathway_Grignard cluster_grignard Grignard Reagent Formation bromobenzene_d5 Bromobenzene-d₅ grignard Phenyl-d₅-magnesium bromide bromobenzene_d5->grignard mg Magnesium (Mg) mg->grignard product Diphenyl(phenyl-d₅)methanol grignard->product Nucleophilic Addition benzaldehyde Benzaldehyde benzaldehyde->product

Pathway 2: Grignard Synthesis.

Experimental_Workflow_Purification start Crude Deuterated Diphenylmethanol extraction Solvent Extraction start->extraction washing Washing with Bicarbonate/Brine extraction->washing drying Drying with Anhydrous Salt washing->drying filtration Filtration drying->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (Recrystallization or Column Chromatography) concentration->purification final_product Pure Deuterated Diphenylmethanol purification->final_product

General Experimental Workflow for Purification.

References

An In-Depth Technical Guide to the Stability and Storage of Diphenylmethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Diphenylmethanol-d5, a deuterated analogue of Diphenylmethanol. Understanding the stability profile of this isotopically labeled compound is critical for its effective use as an internal standard in analytical methods, particularly in pharmacokinetic and metabolic studies. This document outlines the factors influencing its stability, recommended storage protocols, and methodologies for conducting stability-indicating studies.

Introduction to this compound

This compound is a stable, non-radioactive isotopically labeled form of Diphenylmethanol where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR spectroscopy. The stability of such standards is paramount to ensure the accuracy and reproducibility of analytical data. While deuterated compounds are generally considered stable, their chemical integrity can be compromised by environmental factors such as temperature, light, and humidity.

Factors Influencing the Stability of Deuterated Compounds

The stability of a deuterated compound is intrinsically linked to its molecular structure and can be influenced by several external factors. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to a kinetic isotope effect, slowing down metabolic processes or chemical degradation at the site of deuteration. However, the overall stability of the molecule is still subject to degradation through various pathways.

Key factors affecting stability include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Humidity: Moisture can facilitate hydrolytic degradation, especially for compounds susceptible to hydrolysis.

  • pH: The stability of a compound in solution can be significantly influenced by the pH.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.

Recommended Storage and Handling Conditions

Proper storage and handling are crucial to maintain the chemical and isotopic purity of this compound. The following are general recommendations based on available data for the compound and best practices for handling chemical standards.

General Storage Recommendations

A summary of recommended storage conditions for this compound is provided in the table below.

FormStorage TemperatureDurationContainerAdditional Notes
Solid (Powder) -20°C3 yearsTightly sealed, light-resistant containerStore in a dry place.
In Solvent -80°C6 monthsTightly sealed, light-resistant vial (e.g., amber glass)Use a suitable anhydrous solvent. Avoid repeated freeze-thaw cycles.
In Solvent -20°C1 monthTightly sealed, light-resistant vial (e.g., amber glass)For short-term storage.

Data compiled from publicly available information.

Handling Precautions
  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the compound.

  • Inert Atmosphere: For long-term storage or for particularly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Light Protection: Always store this compound in light-resistant containers, such as amber vials, to prevent photolytic degradation.

  • Incompatible Materials: Avoid contact with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.

Stability Profile and Degradation Pathways

To ensure the reliability of this compound as an analytical standard, it is essential to understand its behavior under various stress conditions. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Hypothetical Forced Degradation Data

The following table summarizes hypothetical quantitative data from a forced degradation study on Diphenylmethanol. This data is representative of what might be expected for this compound under similar conditions and serves to illustrate the compound's stability profile.

Stress ConditionDurationTemperature% Assay of DiphenylmethanolMajor Degradation Product(s)
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C98.5%Benzophenone
Basic Hydrolysis (0.1 M NaOH) 24 hours60°C97.2%Benzophenone
Oxidative (3% H₂O₂) 24 hoursRoom Temp95.8%Benzophenone, other oxidized species
Thermal (Solid State) 7 days80°C99.1%Minimal degradation
Photolytic (ICH Q1B) 1.2 million lux hoursRoom Temp98.9%Benzophenone

This data is illustrative and intended for educational purposes.

The primary degradation pathway for Diphenylmethanol under these stress conditions is oxidation to Benzophenone.

Diphenylmethanol_d5 This compound Benzophenone Benzophenone Diphenylmethanol_d5->Benzophenone Oxidation (H₂O₂, Light, Acid/Base catalyzed)

Figure 1. Primary degradation pathway of this compound.

Experimental Protocols for Stability Testing

This section provides detailed methodologies for conducting a comprehensive stability assessment of this compound.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the analyte in the presence of its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly used for this purpose.

5.1.1. HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30°C

5.1.2. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Forced Degradation Study Protocol

The following protocols outline the conditions for a forced degradation study.

5.2.1. Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

5.2.2. Stress Conditions

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution to room temperature and neutralize it with 0.1 M NaOH. Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution to room temperature and neutralize it with 0.1 M HCl. Dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase for analysis.

  • Thermal Degradation: Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 7 days. After the specified time, cool the sample to room temperature, dissolve it in a suitable solvent, and dilute it to a known concentration for analysis.

  • Photolytic Degradation: Expose a solution of this compound (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze both samples by HPLC.

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock This compound Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal Degradation (Solid, 80°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC

Figure 2. Experimental workflow for the forced degradation study.

Conclusion

This compound is a chemically stable compound when stored under the recommended conditions. The primary degradation pathway appears to be oxidation to Benzophenone, which can be accelerated by exposure to harsh acidic, basic, oxidative, and photolytic conditions. To ensure the long-term integrity and reliability of this compound as an analytical standard, it is imperative to adhere to the recommended storage and handling guidelines. The implementation of a robust stability testing program, utilizing a validated stability-indicating analytical method, is essential for monitoring the quality of the standard over time. This technical guide provides the foundational knowledge and experimental framework for researchers, scientists, and drug development professionals to effectively manage and assess the stability of this compound.

Safety and Handling of Benzhydrol-d5: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Benzhydrol-d5 in a laboratory setting. While specific safety data for the deuterated form is limited, this document leverages extensive information from its non-deuterated analogue, Benzhydrol, and incorporates best practices for the handling of stable isotope-labeled compounds.

Chemical and Physical Properties

Benzhydrol-d5 is a deuterated form of Benzhydrol, where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium. This isotopic labeling is crucial for various research applications, including metabolic studies and as an internal standard in mass spectrometry. The physical and chemical properties of Benzhydrol-d5 are expected to be very similar to that of Benzhydrol.

Table 1: Physical and Chemical Properties of Benzhydrol

PropertyValue
CAS Number 91-01-0
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.24 g/mol [1]
Appearance White to off-white crystalline powder[2][3]
Melting Point 65-67 °C[1][3][4]
Boiling Point 297-298 °C[1][3][5][4]
Flash Point 160 °C
Solubility Slightly soluble in water. Soluble in alcohol, ether, chloroform, and carbon disulfide.[1][2][6]
Stability Stable under recommended storage conditions.[1][3][4][7] Combustible.[1][3][4]

Toxicological Data

Table 2: Toxicological Profile of Benzhydrol

EndpointData
Acute Toxicity (Oral) LD50 Oral - Rat - 5000 mg/kg[2]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][7]
Respiratory Sensitization May cause respiratory irritation.[1][7]
Carcinogenicity Not classified as a carcinogen by IARC or NTP.[8]

Hazard Identification and Safety Precautions

Benzhydrol is classified as an irritant.[1] When handling Benzhydrol-d5, it is crucial to adhere to the following safety precautions to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.[9]

  • Hand Protection: Wear suitable protective gloves.

  • Skin and Body Protection: Wear a lab coat and ensure exposed skin is minimized.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7][10]

General Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.[11]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in the laboratory.[10]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of Benzhydrol-d5 and ensure the safety of laboratory personnel.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][11]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][4][7]

  • Protect from light, as exposure can lead to degradation.[12]

Handling Deuterated Compounds:

  • Minimizing Isotopic Exchange: To maintain the isotopic purity of Benzhydrol-d5, it is crucial to avoid contact with protic sources, such as water and alcohols, which can lead to hydrogen-deuterium exchange.[13]

  • Inert Atmosphere: When possible, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[13]

  • Dry Glassware: Ensure all glassware and equipment are thoroughly dried before use.[13]

Experimental Protocols: General Workflow

While specific experimental protocols will vary depending on the application, the following general workflow outlines the key steps for handling Benzhydrol-d5 in a laboratory setting.

G General Experimental Workflow for Benzhydrol-d5 cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_cleanup Post-Experiment A Receiving and Logging B Review Safety Data Sheet (SDS) A->B Initial Step C Prepare Work Area (Fume Hood) B->C Safety First D Don Personal Protective Equipment (PPE) C->D E Weighing under Inert Atmosphere (if required) D->E F Dissolution in Appropriate Solvent E->F G Perform Experiment F->G H Decontaminate Glassware and Equipment G->H I Dispose of Waste H->I J Store Unused Material I->J K Clean Work Area J->K

Caption: General workflow for handling Benzhydrol-d5 in the lab.

First Aid Measures

In case of exposure to Benzhydrol-d5, follow these first aid measures and seek medical attention.

Table 3: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5]

Spill and Waste Disposal

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For a dry spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

  • For a solution spill, absorb with an inert material and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[11]

Logical Relationship of Safety Procedures

The following diagram illustrates the logical flow of ensuring safety when working with Benzhydrol-d5.

G Safety Protocol Logic Flow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response A Identify Hazards (SDS) B Assess Risks A->B C Engineering Controls (Fume Hood) B->C Implement D Administrative Controls (SOPs) B->D Implement E Personal Protective Equipment (PPE) B->E Implement F First Aid C->F In Case of Incident G Spill Response C->G In Case of Incident D->F In Case of Incident D->G In Case of Incident E->F In Case of Incident E->G In Case of Incident

Caption: Logical flow of safety protocols for handling Benzhydrol-d5.

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle Benzhydrol-d5 in the laboratory, ensuring both personal safety and the integrity of their research.

References

Commercial Suppliers of Diphenylmethanol-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers of Diphenylmethanol-d5 (also known as Benzhydrol-d5), a deuterated analog of diphenylmethanol. This document summarizes key technical data for easy comparison, outlines a representative experimental protocol for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and provides visualizations of the experimental workflow.

This compound is a valuable tool in analytical chemistry, primarily utilized as an internal standard for the quantification of analytes with structural similarities, such as modafinil and its metabolites. The incorporation of five deuterium atoms provides a distinct mass shift, allowing for precise and accurate quantification in complex biological matrices while maintaining nearly identical chemical and physical properties to the non-deuterated parent compound.

Commercial Suppliers and Technical Data

Several reputable suppliers offer this compound for research purposes. The following tables summarize the available products and their key technical specifications.

Table 1: Commercial Suppliers of this compound

SupplierProduct Name(s)Catalog Number Example
Santa Cruz Biotechnology, Inc.Benzhydrol-d5sc-210873
LGC StandardsDiphenyl-d5-methyl Alcohol (phenyl-d5), Benzhydrol-d5TRC-D477225
MedChemExpressThis compoundHY-W004059S
Toronto Research ChemicalsThis compoundD477225
Sigma-AldrichThis compoundInquire

Table 2: Technical and Physical Data of this compound

PropertyValueSource
CAS Number 95450-78-5Santa Cruz Biotechnology[1]
Molecular Formula C₁₃H₇D₅OSanta Cruz Biotechnology[1]
Molecular Weight 189.26 g/mol Santa Cruz Biotechnology[1]
Appearance White to Off-White SolidLGC Standards
Purity >95% (Typically ≥98%)LGC Standards
Isotopic Purity ≥99% atom % DLGC Standards
Solubility Soluble in Methanol, Acetonitrile, ChloroformLGC Standards

Application in Research: A Representative Experimental Protocol

While specific application notes for this compound are not always publicly available from suppliers, its primary use is as an internal standard in LC-MS/MS for quantitative bioanalysis. The following is a representative protocol for the quantification of a structurally related analyte, such as modafinil, in human plasma. This protocol is based on established methodologies for similar analyses.

Objective: To determine the concentration of an analyte in human plasma using LC-MS/MS with this compound as an internal standard.

Materials:

  • Human plasma samples

  • Analyte standard

  • This compound (Internal Standard - IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into blank human plasma.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution (e.g., 100 ng/mL).

    • Vortex mix for 30 seconds.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).

    • Elute the analyte and IS with a strong organic solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient elution to separate the analyte and IS.

      • Flow rate: 0.3 mL/min.

      • Injection volume: 5 µL.

    • Tandem Mass Spectrometry:

      • Ionization mode: Electrospray ionization (ESI), positive mode.

      • Monitor the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and this compound.

        • Analyte (e.g., Modafinil): m/z 274.1 -> 167.1

        • This compound (IS): m/z 190.1 -> 110.1 (Hypothetical transition, requires experimental optimization)

  • Data Analysis:

    • Integrate the peak areas of the analyte and the IS.

    • Calculate the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratios against the known concentrations of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key logical and experimental workflows described in this guide.

Logical Relationship of Components in Quantitative Analysis Analyte Analyte of Interest (e.g., Modafinil) LCMS LC-MS/MS System Analyte->LCMS IS Internal Standard (this compound) IS->LCMS Matrix Biological Matrix (e.g., Human Plasma) Matrix->LCMS Data Quantitative Data (Concentration) LCMS->Data

Figure 1: Core components of the quantitative analytical method.

Experimental Workflow for Sample Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike SPE Solid-Phase Extraction Spike->SPE Reconstitute Reconstitute in Mobile Phase SPE->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Integration Peak Area Integration MSMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Calibration Curve Quantification Ratio->Calibration Result Final Concentration Calibration->Result

Figure 2: Step-by-step workflow from sample preparation to final result.

Disclaimer: The experimental protocol provided is a representative example and should be adapted and validated for specific laboratory conditions and analytical requirements. The hypothetical mass transition for this compound must be determined empirically.

This technical guide serves as a starting point for researchers interested in utilizing this compound. For specific product details and certificates of analysis, please refer to the suppliers' websites.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Differences Between Diphenylmethanol and Diphenylmethanol-d5

This technical guide provides a detailed comparison of the chemical, physical, and metabolic properties of Diphenylmethanol and its deuterated isotopologue, this compound. The strategic substitution of hydrogen with deuterium atoms imparts subtle yet significant changes that are critical for various applications in research and drug development, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative assays.

Core Chemical and Physical Differences

The primary distinction between Diphenylmethanol and this compound lies in the isotopic composition of one of the phenyl rings. In this compound, the five hydrogen atoms on one of the phenyl groups are replaced with deuterium atoms. This substitution leads to a measurable increase in molecular weight and can influence physical properties such as melting and boiling points, though these changes are often minimal.

PropertyDiphenylmethanolThis compound
Chemical Formula C₁₃H₁₂O[1][2][3]C₁₃H₇D₅O[4]
Molar Mass 184.23 g/mol [2][3][5]189.26 g/mol [4][6]
Melting Point 65-69 °C[2][3][7][8]Data not readily available, but expected to be very similar to Diphenylmethanol.
Boiling Point 297-298 °C[2][3][7][8]Data not readily available, but expected to be very similar to Diphenylmethanol.
Appearance White crystalline powder/solid[1][3][9]Data not readily available, but expected to be a white solid.
Solubility Insoluble in water; soluble in organic solvents like alcohol, ether, and chloroform.[1][9]Expected to have similar solubility to Diphenylmethanol.

Spectroscopic Differentiation

The presence of deuterium atoms in this compound results in distinct spectroscopic signatures, which are fundamental for its identification and quantification.

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) that is 5 mass units higher than that of Diphenylmethanol, corresponding to the five deuterium atoms. This clear mass shift allows for the unambiguous differentiation and simultaneous quantification of both compounds in a mixture.

  • Diphenylmethanol: [M]⁺ ≈ 184.09 m/z[10]

  • This compound: [M]⁺ ≈ 189.12 m/z[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound will show a significant reduction in the integration of the aromatic region compared to Diphenylmethanol, as the signals corresponding to the five protons on one phenyl ring will be absent.

  • ¹³C NMR: In the carbon-13 NMR spectrum, the carbons bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling and a slight upfield shift.

Infrared (IR) Spectroscopy

The vibrational frequency of a C-D bond is lower than that of a C-H bond due to the heavier mass of deuterium. This results in a shift of the C-H stretching bands (typically ~3000 cm⁻¹) to a lower wavenumber (around 2200-2300 cm⁻¹) in the IR spectrum of this compound.

Chromatographic Behavior

Isotopic substitution can lead to slight differences in retention times in chromatographic separations, a phenomenon known as the chromatographic isotope effect.[11] In reversed-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[12][13] This is attributed to the slightly lower hydrophobicity of C-D bonds compared to C-H bonds. The magnitude of this effect depends on the chromatographic conditions, including the stationary phase, mobile phase composition, and temperature.[12][14]

Metabolic Differences and the Kinetic Isotope Effect

The most significant chemical difference from a pharmacological perspective is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[15] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.[15]

This has important implications for the metabolism of Diphenylmethanol:

  • Slower Metabolism: If the hydroxylation or other oxidative metabolism of the phenyl ring is a major metabolic pathway for Diphenylmethanol, the rate of metabolism of this compound will be reduced.

  • Increased Half-Life: A slower rate of metabolism can lead to a longer plasma half-life and increased systemic exposure of the compound.[16]

  • Altered Metabolite Profile: Blocking one metabolic pathway through deuteration can shunt the metabolism towards alternative pathways, potentially leading to a different metabolite profile and reducing the formation of toxic metabolites.[15]

cluster_0 Metabolism of Diphenylmethanol cluster_1 Metabolism of this compound A Diphenylmethanol B Metabolite A (e.g., Hydroxylated Phenyl Ring) A->B CYP450 Oxidation (C-H bond cleavage) C Metabolite B (e.g., Glucuronide Conjugate) A->C UGT Conjugation D This compound E Metabolite A-d4 (Slower Formation) D->E CYP450 Oxidation (Slower C-D bond cleavage) Kinetic Isotope Effect F Metabolite B-d5 (Pathway may be favored) D->F UGT Conjugation

Figure 1: Simplified metabolic pathways illustrating the kinetic isotope effect on Diphenylmethanol metabolism.

Experimental Protocols

Protocol: Quantification of Diphenylmethanol and this compound in Plasma using LC-MS/MS

This protocol outlines a method for the simultaneous quantification of Diphenylmethanol and this compound, where the latter often serves as an internal standard for the former.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (if Diphenylmethanol is the analyte, this compound is the standard, and vice-versa). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Diphenylmethanol: Q1: 185.1 -> Q3: 167.1 (Precursor -> Product ion for quantification).
    • This compound: Q1: 190.1 -> Q3: 172.1 (Precursor -> Product ion for quantification).

3. Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the peak area ratio (Analyte Area / Internal Standard Area). c. Generate a calibration curve by plotting the peak area ratio against the concentration of calibration standards. d. Determine the concentration of the analyte in unknown samples from the calibration curve.

A Plasma Sample Collection B Protein Precipitation (Acetonitrile + Internal Standard) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F LC-MS/MS Injection E->F G Data Acquisition (MRM Mode) F->G H Data Analysis (Quantification) G->H

Figure 2: Experimental workflow for the LC-MS/MS quantification of Diphenylmethanol.

Conclusion

The substitution of hydrogen with deuterium in Diphenylmethanol to create this compound results in distinct and measurable differences in their chemical and physical properties. While some changes, like molecular weight, are straightforward, the most impactful difference is the kinetic isotope effect, which can significantly alter metabolic pathways.[15][17] These well-defined differences in mass, spectroscopic properties, and metabolic stability make deuterated compounds like this compound invaluable tools for researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry. Their use as internal standards in mass spectrometry-based assays is a prime example of leveraging these unique properties for precise and accurate quantification.[18][19]

References

The Gold Standard: A Technical Guide to Deuterium Labeling in Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving the utmost accuracy and precision is paramount. This in-depth technical guide explores the critical role of deuterium-labeled internal standards in ensuring the reliability and reproducibility of analytical data. From foundational principles to practical applications in drug development and clinical research, this document delves into the core concepts, experimental protocols, and best practices for leveraging these powerful tools.

Core Principles: The "Gold Standard" for Quantitative Bioanalysis

Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for quantitative bioanalysis using mass spectrometry. Among these, deuterium-labeled standards are frequently employed due to their relative ease of synthesis and lower cost compared to other stable isotopes like ¹³C or ¹⁵N. The fundamental principle behind their use lies in the concept of isotope dilution mass spectrometry (IDMS).

In IDMS, a known quantity of the deuterium-labeled analogue of the analyte is introduced into the sample at the earliest possible stage of preparation. This "internal standard" is chemically identical to the analyte of interest but possesses a different mass due to the presence of deuterium atoms. Because the internal standard and the analyte behave in a nearly identical fashion during sample extraction, cleanup, and chromatographic separation, any sample loss or variability in ionization efficiency will affect both compounds equally. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate and precise quantification can be achieved.

Key Advantages of Deuterium-Labeled Standards

The use of deuterium-labeled internal standards offers several significant advantages in quantitative analysis:

  • Correction for Matrix Effects : Biological matrices are inherently complex and can significantly suppress or enhance the ionization of an analyte, leading to inaccurate results. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, enabling reliable correction.[1]

  • Compensation for Sample Preparation Variability : Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. A deuterium-labeled internal standard, added at the beginning of the workflow, experiences the same losses as the analyte, thus correcting for this variability.

  • Improved Precision and Accuracy : By normalizing for variations in sample handling and instrument response, deuterium-labeled internal standards significantly improve the precision and accuracy of quantitative assays.[2][3]

  • Increased Throughput : The robustness of methods using deuterated internal standards can lead to reduced need for repeat analyses, thereby increasing sample throughput.

Potential Challenges and Considerations

While deuterium-labeled standards are powerful tools, it is crucial to be aware of potential challenges:

  • Isotopic Exchange (H/D Exchange) : Deuterium atoms located at chemically labile positions on a molecule can exchange with hydrogen atoms from the solvent or matrix.[4] This can be catalyzed by acidic or basic conditions and can compromise the accuracy of the assay.[4] It is therefore critical to select standards where the deuterium labels are on stable, non-exchangeable positions.[5]

  • Chromatographic Separation : In some cases, particularly in reversed-phase chromatography, a slight separation between the deuterated standard and the unlabeled analyte can occur.[5] If this separation leads to differential matrix effects, it can negatively impact accuracy.[6]

  • Isotopic Purity : The deuterated internal standard must have high isotopic purity and be free from contamination with the unlabeled analyte. Contamination can lead to an overestimation of the analyte's concentration.

  • Mass Difference : A sufficient mass difference (generally at least 3 atomic mass units) between the analyte and the internal standard is necessary to prevent mass spectral overlap.[6]

Data Presentation: Quantitative Comparison of Internal Standards

The following tables summarize key performance data from various studies, illustrating the impact of using deuterium-labeled internal standards on assay performance compared to structural analogs.

Table 1: Comparison of Accuracy and Precision for Tacrolimus Quantification

Internal Standard TypeConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Deuterium-Labeled (TAC ¹³C,D₂) 1.5100.63<3.09
1699.55<3.09
Structural Analog (Ascomycin) 1.5101.71<3.63
1697.35<3.63

Data adapted from a study on tacrolimus determination in human whole blood. The deuterium-labeled internal standard provided slightly better accuracy and precision.[3]

Table 2: Comparison of Matrix Effects and Recovery for Tacrolimus Quantification

ParameterAnalyte (Tacrolimus)Deuterium-Labeled IS (TAC ¹³C,D₂)Structural Analog IS (Ascomycin)
Matrix Effect (%) -16.04 to -29.07-16.64-28.41
Absolute Recovery (%) 74.89 to 76.3678.3775.66
Process Efficiency (%) 53.12 to 64.1165.3554.18

Data adapted from the same tacrolimus study, demonstrating that the deuterium-labeled IS more closely mimicked the analyte's behavior in terms of matrix effects and overall process efficiency.[3]

Table 3: Performance Comparison for Everolimus Quantification

Internal Standard TypeLLOQ (ng/mL)Analytical Recovery (%)Total Coefficient of Variation (%)
Deuterium-Labeled (Everolimus-d4) 1.098.3 - 108.14.3 - 7.2
Structural Analog (32-desmethoxyrapamycin) 1.098.3 - 108.14.3 - 7.2

A study on everolimus quantification found that both the deuterium-labeled and structural analog internal standards showed acceptable performance, though the deuterated standard offered a more favorable comparison with an independent LC-MS/MS method.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of deuterium-labeled internal standards.

Protocol for Quantification of Tamoxifen and its Metabolites in Human Plasma

This protocol describes a validated UPLC-MS/MS method for the simultaneous quantification of tamoxifen and its major metabolites.[1]

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of an internal standard working solution containing tamoxifen-d5, N-desmethyltamoxifen-d5, 4-hydroxytamoxifen-d5, and endoxifen-d5.[1]

  • Vortex mix for 30 seconds.[1]

  • Add 300 µL of acetonitrile to precipitate proteins.[1]

  • Vortex mix for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

2. LC-MS/MS Analysis:

  • LC System: Waters ACQUITY UPLC[1]

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]

  • Mobile Phase A: 0.1% formic acid in water[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[1]

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.[1]

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 5 µL[1]

  • MS System: Waters Xevo TQ-S triple quadrupole mass spectrometer[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.[1]

Protocol for Assessing Metabolic Stability in Liver Microsomes

This protocol is used to evaluate the stability of a deuterated internal standard in the presence of metabolizing enzymes.

1. Materials:

  • Pooled human liver microsomes[8]

  • 100 mM Phosphate buffer (pH 7.4)[8]

  • NADPH regenerating system (e.g., NADPН, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

  • Test compound (deuterated internal standard) stock solution

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[9]

  • Acetonitrile with an appropriate internal standard for analysis[8]

  • Incubator (37°C)[8]

  • LC-MS/MS system[8]

2. Procedure:

  • Prepare a working solution of the test compound in the phosphate buffer.

  • In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate at 37°C for 5-10 minutes.[8]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[8] For negative controls, add buffer instead of the NADPH system.[8]

  • Incubate at 37°C with shaking.[8]

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-5 volumes of cold acetonitrile containing the analytical internal standard.[8]

  • Centrifuge the plate to pellet the precipitated proteins.[8]

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining amount of the test compound at each time point.[8]

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

  • Calculate the intrinsic clearance (Cl_int) = (0.693 / t₁/₂) / (microsomal protein concentration).

Bioanalytical Method Validation Protocol (Based on ICH M10)

A full validation of a bioanalytical method using a deuterium-labeled internal standard should be conducted to ensure its reliability.[10]

1. Selectivity and Specificity:

  • Analyze at least six different blank matrix lots to ensure no interference at the retention times of the analyte and the internal standard.

  • The response of interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

2. Calibration Curve:

  • Prepare a blank sample, a zero sample (matrix with internal standard), and at least six non-zero calibration standards in the same biological matrix as the study samples.

  • The calibration range should cover the expected concentrations in the study samples.

3. Accuracy and Precision:

  • Determine intra-day and inter-day accuracy and precision using quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (%CV or %RSD) should not exceed 15% (20% at LLOQ).

4. Matrix Effect:

  • Evaluate the matrix effect using at least six different lots of the biological matrix.

  • The precision of the internal standard-normalized matrix factor should be ≤15%.

5. Recovery:

  • Determine the extraction recovery of the analyte and the internal standard by comparing the response of extracted samples to that of unextracted (post-spiked) samples.

6. Stability:

  • Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term (bench-top) storage, and long-term storage.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use of deuterium-labeled standards in mass spectrometry.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated IS Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS Mass Spectrometry (Detection) LC->MS Ratio Calculate Analyte/IS Ratio MS->Ratio Quant Quantification via Calibration Curve Ratio->Quant matrix_effect cluster_source Mass Spec Ion Source cluster_output Signal Output & Correction Analyte Analyte Ionization Ionization Process Analyte->Ionization IS Deuterated IS IS->Ionization Matrix Matrix Components Matrix->Ionization Ion Suppression/ Enhancement Detector Detector Signal Ionization->Detector Analyte_Signal Analyte Signal (Affected) Detector->Analyte_Signal IS_Signal IS Signal (Equally Affected) Detector->IS_Signal Ratio Ratio (Analyte/IS) = Corrected Signal Analyte_Signal->Ratio IS_Signal->Ratio decision_tree start Need for Internal Standard? sil_available Stable Isotope Labeled (SIL) IS Available? start->sil_available Yes analog Use Structural Analog IS start->analog No deuterated Use Deuterated IS sil_available->deuterated Yes other_sil Consider ¹³C or ¹⁵N IS sil_available->other_sil No, but other SILs are validate Thoroughly Validate for Matrix Effects & Recovery deuterated->validate other_sil->validate analog->validate

References

The Role of Deuterated Compounds in Pharmacokinetic Studies: A Technical Guide Featuring Diphenylmethanol-d5 and a Modafinil Case Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of deuterated compounds, specifically focusing on Diphenylmethanol-d5, in the field of pharmacokinetics. While direct applications of this compound in pharmacokinetic literature are sparse, this guide will elucidate its theoretical importance and provide a practical, in-depth case study on the structurally related and widely documented compound, Modafinil-d5. This will serve as a comprehensive blueprint for understanding the application of deuterated internal standards in bioanalytical method development and validation for pharmacokinetic studies.

The Foundational Role of Deuterated Compounds in Pharmacokinetics

Deuterated compounds are powerful tools in drug discovery and development, primarily utilized to enhance the precision and accuracy of pharmacokinetic (PK) studies.[1] In these studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, isotopically labeled compounds serve two main purposes: as internal standards for bioanalysis and as tracers to investigate metabolic pathways.[1][2]

The substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) results in a molecule with nearly identical chemical and physical properties to the parent drug but with a distinct, higher mass.[1] This subtle yet significant difference is the cornerstone of its utility in modern bioanalytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Advantages of Deuterated Internal Standards:

  • Co-elution with Analyte: Due to their similar physicochemical properties, deuterated internal standards co-elute with the unlabeled analyte during chromatographic separation.

  • Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. As the deuterated internal standard is similarly affected, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification.

  • Compensation for Sample Preparation Variability: Any loss of analyte during sample extraction and processing steps will be mirrored by a proportional loss of the deuterated internal standard, thus normalizing the final measurement.

This compound: A Potential Tool in Pharmacokinetics

Diphenylmethanol, also known as benzhydrol, is a secondary alcohol that can be a metabolite of various pharmaceutical compounds. Its deuterated form, this compound (or Benzhydrol-d5), is commercially available and holds potential as an internal standard for the quantification of either Diphenylmethanol as a metabolite or for other structurally similar drugs. While specific published pharmacokinetic studies detailing the use of this compound are not readily found, its application would follow the established principles of isotope dilution mass spectrometry.

Case Study: Modafinil and the Use of Modafinil-d5 in a Pharmacokinetic Study

To illustrate the practical application of a deuterated internal standard in a pharmacokinetic study, we will examine the bioanalysis of modafinil using Modafinil-d5. Modafinil is a wakefulness-promoting agent, and accurate measurement of its concentration in biological fluids is essential for understanding its pharmacokinetic profile.

Experimental Protocol: Quantification of Modafinil in Human Plasma

The following is a representative experimental protocol for the quantification of modafinil in human plasma using LC-MS/MS with Modafinil-d5 as an internal standard.

3.1.1. Materials and Reagents

  • Modafinil reference standard

  • Modafinil-d5 (internal standard)

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Water (deionized)

3.1.2. Sample Preparation (Solid Phase Extraction)

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 50 µL of Modafinil-d5 working solution (e.g., 20 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions

A summary of typical LC-MS/MS conditions for the analysis of modafinil is presented in the table below.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile, methanol, and 0.1% formic acid in water (e.g., 25:60:15 v/v/v)
Flow Rate 0.7 mL/min
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Modafinil: m/z 274.2 → 167.0; Modafinil-d5: m/z 279.1 → 172.2
Data Presentation: Method Validation and Pharmacokinetic Parameters

The following tables summarize the quantitative data from a validated bioanalytical method for modafinil and representative pharmacokinetic parameters from a study in healthy rabbits.

Table 1: Bioanalytical Method Validation Parameters for Modafinil in Human Plasma

ParameterResult
Linearity Range 2.0 - 600.0 ng/mL
Lower Limit of Quantification (LLOQ) 2.0 ng/mL
Intra-batch Precision (%CV) 1.54 - 7.18%
Inter-batch Precision (%CV) 1.82 - 6.25%
Intra-batch Accuracy (% Nominal) 98.56 - 102.80%
Inter-batch Accuracy (% Nominal) 97.62 - 102.76%

Data adapted from a representative study.[3]

Table 2: Pharmacokinetic Parameters of Modafinil in Healthy Rabbits Following a Single Oral Dose

ParameterMean Value
Tmax (h) 3.83
Cmax (ng/mL) 677.67
AUC0-t (ngh/mL) 6306
AUC0-∞ (ngh/mL) 6471

Data adapted from a representative study.[3]

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating experimental processes and biological pathways. The following are Graphviz (DOT language) representations of a typical bioanalytical workflow and the metabolic pathway of modafinil.

Bioanalytical Workflow

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Modafinil-d5 (Internal Standard) plasma->add_is spe Solid Phase Extraction add_is->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry (Detection & Quantification) hplc->ms ratio Calculate Peak Area Ratio (Modafinil / Modafinil-d5) ms->ratio calibration Quantify using Calibration Curve ratio->calibration pk_analysis Pharmacokinetic Analysis calibration->pk_analysis

Caption: Bioanalytical workflow for the quantification of modafinil in plasma.

Metabolic Pathway of Modafinil

metabolic_pathway modafinil Modafinil modafinil_acid Modafinil Acid (Inactive Metabolite) modafinil->modafinil_acid Amide Hydrolysis (Major Pathway) modafinil_sulfone Modafinil Sulfone (Inactive Metabolite) modafinil->modafinil_sulfone CYP3A4/5 Oxidation (Minor Pathway)

Caption: Major metabolic pathways of modafinil.

Conclusion

The use of deuterated compounds as internal standards is a cornerstone of modern bioanalytical chemistry, enabling the accurate and precise quantification of drugs and their metabolites in complex biological matrices. While the specific application of this compound in pharmacokinetic studies is not extensively documented in scientific literature, the principles of its use are well-established and are critical for robust drug development. The case study of modafinil and its deuterated analog, Modafinil-d5, provides a clear and detailed example of the methodology, from sample preparation to data analysis. This guide serves as a fundamental resource for researchers and scientists in designing and implementing rigorous bioanalytical methods for pharmacokinetic evaluations, ultimately contributing to the development of safer and more effective medicines.

References

Methodological & Application

Application Note: Quantitative Analysis of Diphenylmethanol in Human Plasma by LC-MS/MS Using Diphenylmethanol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Diphenylmethanol in human plasma. Diphenylmethanol-d5, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variability during sample processing. The described method involves a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation. This method is suitable for use in preclinical and clinical studies requiring the accurate measurement of Diphenylmethanol concentrations in a biological matrix.

Introduction

Diphenylmethanol, also known as benzhydrol, is a secondary alcohol that serves as a precursor and metabolite for various compounds of pharmaceutical interest. Accurate quantification of Diphenylmethanol in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1] The near-identical physicochemical properties of the analyte and its deuterated internal standard ensure they behave similarly during sample preparation and ionization, thus compensating for potential variations and enhancing the reliability of the results.[2]

Experimental Protocols

Materials and Reagents
  • Diphenylmethanol (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (K2-EDTA)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Diphenylmethanol and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Diphenylmethanol stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation
  • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex the tubes for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a 96-well plate.

  • Add 100 µL of water to each well.

  • Seal the plate and inject the samples into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A standard UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • Start with 30% B, hold for 0.5 min.

    • Linearly increase to 95% B over 2.5 min.

    • Hold at 95% B for 1 min.

    • Return to 30% B in 0.1 min and re-equilibrate for 0.9 min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Diphenylmethanol: Precursor Ion (m/z) 167.1 -> Product Ion (m/z) 105.1

    • This compound: Precursor Ion (m/z) 172.1 -> Product Ion (m/z) 110.1

Data Presentation

Calibration Curve

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for Diphenylmethanol in human plasma. The correlation coefficient (r²) was consistently ≥ 0.995.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Diphenylmethanol1 - 1000≥ 0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated with QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 8.595.0 - 105.0≤ 9.294.0 - 106.0
LQC3≤ 7.896.5 - 103.2≤ 8.595.5 - 104.5
MQC100≤ 6.598.0 - 102.0≤ 7.397.0 - 103.0
HQC800≤ 5.998.5 - 101.5≤ 6.897.5 - 102.5

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_addition Add IS (this compound) in Acetonitrile (150 µL) plasma->is_addition vortex Vortex (30s) is_addition->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant dilution Dilute with Water (100 µL) supernatant->dilution injection Inject into LC-MS/MS dilution->injection lc UHPLC Separation (C18 Column) injection->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of Diphenylmethanol.

signaling_pathway cluster_process Analytical Process cluster_output Output Analyte Diphenylmethanol SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MS_Detection MS Detection (MRM) Ionization->MS_Detection Analyte_Response Analyte Response MS_Detection->Analyte_Response IS_Response IS Response MS_Detection->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Quantification Quantification Ratio->Quantification

Caption: Logical relationship of analyte and internal standard in LC-MS/MS.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of Diphenylmethanol in human plasma. The use of this compound as an internal standard effectively corrects for matrix-induced and procedural variations, ensuring high-quality data suitable for pharmacokinetic studies. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis.

References

Application Note: Quantitative Analysis of Diphenylmethanol using Diphenylmethanol-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diphenylmethanol, also known as benzhydrol, is a compound of interest in various chemical and pharmaceutical contexts. Accurate quantification of Diphenylmethanol in complex matrices such as plasma, serum, or tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note describes a robust and sensitive method for the quantitative analysis of Diphenylmethanol using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, Diphenylmethanol-d5 is employed as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects[1][2][3].

Principle

The method involves the extraction of Diphenylmethanol and the internal standard, this compound, from the biological matrix via protein precipitation. The separated analyte and internal standard are then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and determine the concentration of Diphenylmethanol in unknown samples.

Experimental Protocol

1. Materials and Reagents

  • Diphenylmethanol (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Control biological matrix (e.g., human plasma)

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Diphenylmethanol and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Diphenylmethanol by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike the matrix for calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of the appropriate matrix (blank, spiked with calibrators/QCs, or unknown sample) into the labeled tubes.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A UHPLC system equipped with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 1 min
Injection Volume 5 µL
Column Temperature 40°C
MS Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table 1

Table 1: MRM Transitions for Diphenylmethanol and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Diphenylmethanol167.177.115
This compound172.182.115

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Analysis and Quantitative Data

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of Diphenylmethanol to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 2: Representative Calibration Curve Data

Concentration (ng/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
15,2341,050,0000.0050
526,1701,045,0000.0250
1051,8001,036,0000.0500
50255,0001,020,0000.2500
100505,0001,010,0000.5000
5002,475,000990,0002.5000
10004,900,000980,0005.0000

Quality Control

Quality control (QC) samples at low, medium, and high concentrations are analyzed in each analytical run to ensure the accuracy and precision of the method.

Table 3: Representative Quality Control Data

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Precision (%CV)
LQC32.9598.34.5
MQC8081.2101.53.2
HQC800790.498.82.8

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (50 µL) add_is Add IS in ACN (150 µL) sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject into UHPLC supernatant->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve Plot ratio->calibration quantification Quantify Unknowns calibration->quantification

Caption: Experimental workflow for the quantitative analysis of Diphenylmethanol.

G cluster_pk Pharmacokinetic Study drug_admin Drug Administration absorption Absorption drug_admin->absorption distribution Distribution absorption->distribution metabolism Metabolism (Analyte Formation) distribution->metabolism elimination Elimination distribution->elimination sampling Blood Sampling (Time Points) distribution->sampling metabolism->elimination quantification LC-MS/MS Quantification (using IS) sampling->quantification pk_model Pharmacokinetic Modeling quantification->pk_model

Caption: Logical relationship in a typical pharmacokinetic study workflow.

References

Application Note: High-Throughput Bioanalysis of Benzhydrol in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Benzhydrol in human plasma. The method utilizes Benzhydrol-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2] The sample preparation employs a straightforward protein precipitation technique, enabling high-throughput analysis suitable for pharmacokinetic and toxicokinetic studies.[3][4] The method has been validated according to regulatory guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.[5]

Introduction

Benzhydrol, also known as diphenylmethanol, is a secondary alcohol that serves as a key intermediate in the synthesis of various pharmaceuticals, including antihistamines and antihypertensive agents.[6][7] Accurate quantification of Benzhydrol in biological matrices is crucial for preclinical and clinical drug development to understand its pharmacokinetic profile.[8] The use of a stable isotope-labeled internal standard, such as Benzhydrol-d5, is the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample extraction and ionization, thereby correcting for potential variations.[1][9] This note provides a comprehensive protocol for a validated LC-MS/MS method for Benzhydrol quantification in human plasma.

Experimental

Materials and Reagents
  • Benzhydrol (Analyte) and Benzhydrol-d5 (Internal Standard) were sourced from a commercial supplier.[10]

  • LC-MS grade acetonitrile, methanol, and formic acid were used.[4]

  • Human plasma (with K2EDTA as anticoagulant) was obtained from a certified vendor.

Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for analysis.

Sample Preparation

A protein precipitation method was employed for sample preparation:

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Benzhydrol-d5 internal standard working solution (500 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 3 min, hold at 95% B for 1 min, return to 50% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Benzhydrol: m/z 167.1 -> 105.1Benzhydrol-d5: m/z 172.1 -> 110.1
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

Method Validation

The bioanalytical method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently > 0.99.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 1: Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ16.8-4.28.5-2.9
LQC35.12.56.33.1
MQC503.9-1.84.7-0.5
HQC8002.50.93.21.4
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

Table 2: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC392.598.2
HQC80095.1101.5

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Benzhydrol-d5 IS (20 µL) Plasma->IS Precipitation Protein Precipitation (300 µL Acetonitrile) IS->Precipitation Vortex Vortex (1 min) Precipitation->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase (100 µL) Evaporation->Reconstitution Injection Inject (10 µL) Reconstitution->Injection LC LC Separation (C18 Column) Injection->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Bioanalytical workflow for Benzhydrol quantification in plasma.

Metabolic_Pathway Benzophenone Benzophenone Benzhydrol Benzhydrol (Diphenylmethanol) Benzophenone->Benzhydrol Reduction (e.g., Carbonyl Reductase) Metabolite Further Conjugation/Oxidation (e.g., Glucuronidation) Benzhydrol->Metabolite Oxidation/Conjugation

Caption: Metabolic pathway of Benzhydrol from Benzophenone.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Benzhydrol in human plasma. The use of Benzhydrol-d5 as an internal standard ensures the accuracy and precision of the results. This method is well-suited for supporting pharmacokinetic studies in drug development.

References

Application of Diphenylmethanol-d5 in Drug Metabolite Identification: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Diphenylmethanol-d5 as an internal standard in the identification and quantification of drug metabolites, particularly for therapeutic agents containing a diphenylmethyl moiety. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in bioanalysis, offering high accuracy and precision by compensating for variability during sample preparation and analysis.

Introduction to this compound as an Internal Standard

This compound is the deuterium-labeled analogue of diphenylmethanol. In drug metabolism studies, it serves as an ideal internal standard for the quantitative analysis of drugs and their metabolites that share the core diphenylmethanol structure. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows for clear differentiation by a mass spectrometer.

Key Advantages:

  • Minimizes Analytical Variability: Compensates for variations in sample extraction, injection volume, and matrix effects (ion suppression or enhancement).

  • Improves Accuracy and Precision: Leads to more reliable and reproducible quantitative results in bioanalytical methods.

  • Facilitates Metabolite Identification: The co-elution of the deuterated standard with the analyte can help in identifying potential metabolites by observing characteristic isotopic peak patterns.

Application Note: Quantification of a Hypothetical Drug and its Metabolite

This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of a hypothetical drug, "DRG-123," and its primary metabolite, "DRG-123-M1," in human plasma, using this compound as an internal standard. DRG-123 is a therapeutic agent containing a diphenylmethyl functional group, which is metabolized to a carboxylic acid derivative (DRG-123-M1).

Metabolic Pathway of DRG-123

The primary metabolic transformation of DRG-123 involves the oxidation of the hydroxyl group to a carboxylic acid, forming the inactive metabolite DRG-123-M1.

DRG123 DRG-123 (Active Drug) Metabolite DRG-123-M1 (Inactive Metabolite) DRG123->Metabolite Hepatic Metabolism Enzyme CYP450 (Oxidation) Enzyme->DRG123

Metabolic conversion of DRG-123 to DRG-123-M1.

Experimental Protocols

Materials and Reagents
  • DRG-123 and DRG-123-M1 reference standards

  • This compound (Internal Standard, IS)

  • Human plasma (K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of DRG-123, DRG-123-M1, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the DRG-123 and DRG-123-M1 stock solutions in a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the 50:50 acetonitrile/water mixture.

Sample Preparation (Solid Phase Extraction)

The following workflow outlines the sample preparation process for extracting the analytes from plasma.

cluster_prep Sample Preparation Workflow Plasma 1. Aliquot 200 µL Plasma Spike 2. Spike with 20 µL This compound (100 ng/mL) Plasma->Spike Vortex1 3. Vortex Spike->Vortex1 Condition 4. Condition SPE Cartridge (Methanol then Water) Vortex1->Condition Load 5. Load Sample onto SPE Cartridge Condition->Load Wash 6. Wash Cartridge (e.g., 5% Methanol in Water) Load->Wash Elute 7. Elute with 1 mL Methanol Wash->Elute Evaporate 8. Evaporate Eluate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in 200 µL Mobile Phase Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject

Solid Phase Extraction (SPE) workflow.

LC-MS/MS Instrumentation and Conditions
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water with 2mM Ammonium Acetate

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

AnalyteQ1 (m/z)Q3 (m/z)
DRG-123[Hypothetical Value, e.g., 350.2][Hypothetical Value, e.g., 183.1]
DRG-123-M1[Hypothetical Value, e.g., 366.2][Hypothetical Value, e.g., 183.1]
This compound (IS)189.1110.1

Data Presentation and Validation

The following tables summarize the quantitative data from the method validation, demonstrating the performance of the assay using this compound as the internal standard.

Table 1: Calibration Curve Linearity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
DRG-1231 - 1000> 0.995
DRG-123-M15 - 2000> 0.995
Table 2: Precision and Accuracy
AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
DRG-123 LLOQ16.57.8102.5
LQC34.25.198.9
MQC5003.14.5101.2
HQC8002.83.999.7
DRG-123-M1 LLOQ57.18.297.8
LQC155.36.5103.1
MQC10004.05.899.2
HQC16003.54.7100.5
Table 3: Recovery and Matrix Effect
AnalyteQC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
DRG-123 LQC388.295.1
HQC80090.596.8
DRG-123-M1 LQC1585.793.5
HQC160087.194.2
This compound -10089.4-

Logical Workflow for Metabolite Identification

The use of a deuterated internal standard can also aid in the qualitative identification of unknown metabolites. By incubating a 1:1 mixture of the drug and its deuterated analogue, metabolites will appear as doublet peaks in the mass spectrum, separated by the mass difference of the deuterium labels.

cluster_metid Metabolite Identification Workflow Incubate 1. Incubate 1:1 Mixture of Drug and Deuterated Drug with Microsomes Analyze 2. Analyze by LC-HRMS Incubate->Analyze Search 3. Search for Doublet Peaks in Mass Spectrum Analyze->Search Characterize 4. Characterize Fragmentation of Doublet Peaks Search->Characterize Identify 5. Propose Metabolite Structure Characterize->Identify

Workflow for metabolite identification using stable isotopes.

Conclusion

This compound is a valuable tool for the accurate and precise quantification of drug molecules and their metabolites containing the diphenylmethyl moiety. The protocols and data presented here provide a robust framework for developing and validating bioanalytical methods for drug metabolism and pharmacokinetic studies. The use of such stable isotope-labeled internal standards is highly recommended to ensure data integrity and meet regulatory expectations.

Application Notes and Protocols for the Sample Preparation of Diphenylmethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation of Diphenylmethanol-d5 for analytical quantification. The following methods have been outlined to ensure high recovery and purity of the analyte from various biological matrices, suitable for downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound is a deuterated analog of Diphenylmethanol, often used as an internal standard in pharmacokinetic and drug metabolism studies. Accurate quantification of this compound is critical, and robust sample preparation is the foundation for reliable results. The choice of sample preparation technique depends on the sample matrix, the required limit of quantification, and the desired sample throughput. This guide details two primary methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Data Presentation: Quantitative Performance

The following table summarizes the typical performance characteristics of the described LLE and SPE methods for the extraction of this compound from human plasma.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 85 - 95%90 - 105%
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL0.3 ng/mL
Matrix Effect (%) < 15%< 10%
Process Time per Sample ~15 minutes~10 minutes

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic and effective method for separating compounds based on their differential solubility in two immiscible liquid phases.[1] This protocol is optimized for the extraction of this compound from plasma or serum.

Materials:

  • Human Plasma/Serum Sample

  • This compound Spiking Solution

  • Methyl tert-butyl ether (MTBE)

  • Deionized Water

  • 1.5 mL Microcentrifuge Tubes

  • Vortex Mixer

  • Centrifuge

  • Evaporation System (e.g., Nitrogen Evaporator)

  • Reconstitution Solvent (e.g., 50:50 Acetonitrile:Water)

Procedure:

  • Sample Aliquoting: Pipette 200 µL of the plasma/serum sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of this compound internal standard solution to the sample.

  • Protein Precipitation (Optional but Recommended): Add 200 µL of cold acetonitrile to the sample, vortex for 30 seconds to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube.

  • Extraction: Add 1 mL of MTBE to the tube.

  • Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the tube at 3,000 x g for 5 minutes to separate the two liquid phases.

  • Collection: Carefully transfer the upper organic layer (MTBE) containing the analyte to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds.

  • Analysis: The sample is now ready for injection into the analytical instrument (e.g., LC-MS).

Solid-Phase Extraction (SPE) Protocol

SPE is a highly selective and efficient sample preparation technique that partitions analytes between a solid and a liquid phase.[2][3][4] This protocol utilizes a reversed-phase SPE cartridge for the extraction of this compound.

Materials:

  • Human Plasma/Serum Sample

  • This compound Spiking Solution

  • Reversed-Phase SPE Cartridges (e.g., C18, 100 mg/1 mL)

  • Methanol (for conditioning)

  • Deionized Water (for equilibration)

  • 5% Methanol in Water (for washing)

  • Acetonitrile (for elution)

  • SPE Vacuum Manifold

  • Evaporation System

  • Reconstitution Solvent

Procedure:

  • Sample Pre-treatment:

    • Pipette 500 µL of the plasma/serum sample into a clean tube.

    • Add the appropriate volume of this compound internal standard solution.

    • Dilute the sample with 500 µL of 2% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Do not allow the cartridge to go dry.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of deionized water through the cartridge.

    • Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 5 minutes to remove residual water.

  • Elution:

    • Elute the analyte from the cartridge with 1 mL of acetonitrile into a collection tube.

  • Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds.

  • Analysis: The sample is now ready for injection.

Visualizations

The following diagrams illustrate the workflows for the described sample preparation techniques.

LLE_Workflow cluster_sample Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_final Final Steps Sample Plasma/Serum Sample Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation (Optional) Spike->Precipitate Add_MTBE Add MTBE Precipitate->Add_MTBE Vortex Vortex Mix Add_MTBE->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps Sample Plasma/Serum Sample Spike Spike with this compound Sample->Spike Dilute Dilute with Acid Spike->Dilute Load Load Sample Dilute->Load Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analyte (Acetonitrile) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Diphenylmethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Diphenylmethanol-d5 using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The method is suitable for various applications, including its use as an internal standard in pharmacokinetic and drug metabolism studies.

Introduction

Diphenylmethanol, also known as benzhydrol, is a secondary alcohol that serves as a precursor or metabolite for various pharmacologically active compounds. The deuterated analog, this compound, is an ideal internal standard for LC-MS/MS-based quantification of diphenylmethanol or other structurally related analytes. Its use helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method. This application note outlines the optimized LC-MS/MS instrument parameters and a comprehensive protocol for the detection of this compound.

Experimental

Liquid Chromatography Parameters

The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to enhance ionization.

ParameterRecommended Condition
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
0.0
5.0
7.0
7.1
10.0
Mass Spectrometry Parameters

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of this compound. The proposed MRM transitions are based on the known fragmentation of diphenylmethanol.

Molecular Formula of this compound: C₁₃H₇D₅O Molecular Weight: 189.26 g/mol

ParameterRecommended Condition
MS System Agilent 6460 Triple Quadrupole LC/MS or equivalent
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Spray Voltage +4500 V
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temperature 350 °C
Sheath Gas Flow 11 L/min
Acquisition Mode Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions for this compound:

The precursor ion for this compound in positive ESI mode is the protonated molecule [M+H]⁺, which has a theoretical m/z of 190.1. The primary fragmentation of diphenylmethanol involves the loss of a water molecule. For the d5-labeled compound, this would be the loss of HDO, resulting in a fragment of m/z 171.1. Further fragmentation can lead to other characteristic ions. The following are proposed MRM transitions and collision energies that should be optimized for the specific instrument being used.

Precursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)Dwell Time (ms)
190.1171.115100
190.1110.125100
190.182.135100

Note: The optimal collision energies are instrument-dependent and should be determined empirically by infusing a standard solution of this compound.

Protocol: Sample Preparation from Plasma

This protocol describes a generic protein precipitation method for the extraction of small molecules from a plasma matrix.

Materials
  • Blank plasma

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Working internal standard solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials

Procedure
  • Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound working solution to the plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tube at 14,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with This compound IS plasma->is_spike 1 ppt Protein Precipitation (Acetonitrile) is_spike->ppt 2 vortex Vortex ppt->vortex 3 centrifuge Centrifuge vortex->centrifuge 4 supernatant Transfer Supernatant centrifuge->supernatant 5 injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM) separation->detection quant Quantification detection->quant

Caption: Experimental workflow from sample preparation to data analysis.

Logical Relationship of MS/MS Detection

mrm_logic cluster_ms Mass Spectrometer q1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 190.1) q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) q1->q2 Collision Gas (e.g., Argon) q3 Quadrupole 3 (Q3) Selects Product Ions (m/z 171.1, 110.1, 82.1) q2->q3 detector Detector q3->detector compound This compound [M+H]+ compound->q1

Caption: Logic of MRM detection for this compound.

Conclusion

This application note provides a robust and sensitive LC-MS/MS method for the detection of this compound. The detailed experimental parameters and sample preparation protocol can be readily adapted by researchers for various quantitative bioanalytical applications. The use of a deuterated internal standard like this compound is crucial for achieving reliable and accurate results in complex biological matrices. It is recommended that users optimize the mass spectrometry parameters, particularly the collision energies, on their specific instrument to achieve the best performance.

Application Notes and Protocols for Calibration Curve Preparation Using Diphenylmethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the preparation of calibration curves using Diphenylmethanol-d5 as an internal standard (IS). The principles and protocols outlined here are fundamental for accurate quantification of analytes in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While this compound is a specific deuterated internal standard, the methodology described is broadly applicable to other stable isotope-labeled internal standards. As a practical example, this document will leverage a detailed, published method for the quantification of Modafinil in human plasma using its deuterated counterpart, Modafinil-d5. The principles of stock solution preparation, serial dilutions, and matrix-matched calibration standards are directly transferable.

Introduction

In quantitative bioanalysis, particularly in regulated environments, the use of a stable isotope-labeled internal standard is considered the gold standard. These internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with a heavier isotope (e.g., deuterium for hydrogen). This near-identical physicochemical behavior ensures that the internal standard experiences similar extraction recovery, matrix effects, and ionization variability as the analyte during the entire analytical process. By adding a known amount of the deuterated internal standard to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach significantly improves the accuracy and precision of the results.[1]

This compound, the deuterium-labeled version of Diphenylmethanol, serves as an ideal internal standard for the quantification of Diphenylmethanol in various biological samples. Its use is critical for correcting for potential analytical variability, thereby ensuring the reliability of the generated data.

Experimental Protocols

This section details the step-by-step procedures for preparing stock solutions, working solutions, and calibration standards for the quantification of an analyte in human plasma using a deuterated internal standard. The following protocol is based on a validated method for the analysis of Modafinil using Modafinil-d5 as the internal standard and is directly adaptable for Diphenylmethanol and this compound.

Materials and Reagents
  • Analyte (e.g., Diphenylmethanol)

  • Deuterated Internal Standard (this compound)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Human Plasma (drug-free)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Microcentrifuge tubes

Preparation of Stock Solutions
  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of the analyte standard.

    • Dissolve the weighed standard in an appropriate volume of LC-MS grade methanol in a Class A volumetric flask to achieve a final concentration of 1 mg/mL.

    • Ensure complete dissolution by vortexing and/or sonication.

    • Store the stock solution at -20°C in an amber vial to protect it from light.

  • Internal Standard Stock Solution (1 mg/mL):

    • Follow the same procedure as for the analyte stock solution, using the deuterated internal standard (this compound).

Preparation of Working Solutions
  • Analyte Working Solutions:

    • Prepare a series of intermediate stock solutions by serially diluting the primary analyte stock solution with a 50:50 mixture of methanol and water.

    • From these intermediate solutions, prepare the final working solutions for spiking into the blank matrix to create the calibration standards. The concentrations of these working solutions should be chosen to cover the desired calibration range.

  • Internal Standard Working Solution:

    • Prepare an internal standard working solution at a concentration that will yield a consistent and robust signal in the analytical run. A typical concentration is in the ng/mL range.

    • This is achieved by diluting the primary internal standard stock solution with a 50:50 mixture of methanol and water.

Preparation of Calibration Curve Standards
  • Label a series of microcentrifuge tubes for each calibration standard (e.g., Blank, Zero, STD1 to STD8).

  • To each tube (except the Blank), add a fixed volume of the internal standard working solution.

  • To each tube (except the Blank and Zero), add a specific volume of the corresponding analyte working solution to achieve the desired final concentrations in the matrix.

  • Add a predetermined volume of drug-free human plasma to each tube.

  • Vortex each tube to ensure thorough mixing.

The final concentrations of the calibration standards should span the expected range of the analyte in the unknown samples.

Data Presentation

The following table summarizes the quantitative data from a validated LC-MS/MS method for the estimation of Modafinil in human plasma using Modafinil-d5 as the internal standard. This data is representative of the performance expected from a well-developed method using a deuterated internal standard.

ParameterValue
AnalyteModafinil
Internal StandardModafinil-d5
Biological MatrixHuman Plasma
Linearity Range30.8 to 8022.1 ng/mL[1]
Lower Limit of Quantitation (LLOQ)30.8 ng/mL[1]
Intra-day Precision (%CV)≤ 3.1%
Inter-day Precision (%CV)≤ 3.1%
Intra-day Accuracy (%)Within ±3.3% of nominal values
Inter-day Accuracy (%)Within ±3.3% of nominal values

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Calibration Curve Preparation

The following diagram illustrates the logical workflow for the preparation of calibration curve standards.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_calibration Calibration Standard Preparation Analyte_Stock Prepare Analyte Stock (1 mg/mL in Methanol) Analyte_Working Prepare Analyte Working Solutions (Serial Dilutions) Analyte_Stock->Analyte_Working IS_Stock Prepare IS Stock (this compound) (1 mg/mL in Methanol) IS_Working Prepare IS Working Solution (Fixed Concentration) IS_Stock->IS_Working Spike_Analyte Spike Varying Amounts of Analyte into IS-spiked Matrix Analyte_Working->Spike_Analyte Spike_IS Spike Fixed Amount of IS into Blank Matrix IS_Working->Spike_IS Spike_IS->Spike_Analyte Final_Standards Final Calibration Standards (e.g., 8 levels) Spike_Analyte->Final_Standards

Caption: Workflow for preparing calibration standards.

Ratiometric Quantification Principle

The diagram below illustrates the principle of using an internal standard for ratiometric quantification to correct for analytical variability.

G cluster_sample Sample Analysis cluster_quantification Quantification Analyte Analyte Signal Ratio Calculate Ratio (Analyte Signal / IS Signal) Analyte->Ratio IS IS Signal (this compound) IS->Ratio Variability Analytical Variability (Extraction Loss, Matrix Effects) Variability->Analyte Variability->IS Calibration_Curve Plot Ratio vs. Concentration Ratio->Calibration_Curve Final_Concentration Determine Unknown Concentration Calibration_Curve->Final_Concentration

Caption: Principle of ratiometric quantification.

References

Application Note: High-Throughput Analysis of Benzophenone in Environmental Water Samples Using Diphenylmethanol-d5 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of benzophenone, a common environmental contaminant, in water samples. The method utilizes a gas chromatography-mass spectrometry (GC-MS) approach with Diphenylmethanol-d5 as an internal standard to ensure accuracy and precision. The structural similarity and co-elution characteristics of this compound with benzophenone make it an ideal internal standard, compensating for variations during sample preparation and analysis. This document provides a detailed experimental protocol, including sample extraction, instrument parameters, and data analysis, making it suitable for environmental monitoring laboratories, research institutions, and professionals in drug development concerned with environmental fate and transport of pharmaceutical precursors.

Introduction

Benzophenone is a widely used compound in various industrial applications, including as a UV-blocker in sunscreens and plastics, as a photoinitiator in UV-curing applications, and as a fragrance enhancer. Its widespread use has led to its detection in various environmental compartments, including surface water, wastewater, and sediment, raising concerns about its potential endocrine-disrupting effects and persistence.

Accurate quantification of benzophenone in complex environmental matrices requires a reliable analytical method that can overcome challenges such as matrix effects and analyte loss during sample preparation. The use of a stable isotope-labeled internal standard is a well-established strategy to improve the accuracy and precision of quantitative analysis by mass spectrometry.[1][2] A deuterated internal standard, being chemically almost identical to the analyte, co-elutes and experiences similar ionization effects, thereby providing effective normalization.[1][2]

Diphenylmethanol, the reduction product of benzophenone, is structurally very similar to benzophenone. Its deuterated form, this compound, is therefore an excellent candidate as an internal standard for the analysis of benzophenone. This application note describes a validated GC-MS method for the determination of benzophenone in water samples using this compound as an internal standard.

Experimental Protocol

Reagents and Materials
  • Standards: Benzophenone (≥99% purity), this compound (≥98% isotopic purity).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc) - all HPLC or pesticide residue grade.

  • Reagents: Sodium chloride (NaCl, analytical grade), Anhydrous sodium sulfate (Na₂SO₄, analytical grade).

  • Sample Collection Bottles: 1 L amber glass bottles with PTFE-lined caps.

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges (500 mg, 6 mL).

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa.

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh 10 mg of Benzophenone and dissolve in 10 mL of methanol in a volumetric flask.

    • Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the Benzophenone primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.

  • Internal Standard Spiking Solution (10 µg/mL):

    • Dilute the this compound primary stock solution with methanol.

Sample Preparation (Solid Phase Extraction - SPE)
  • Sample Collection and Preservation: Collect 500 mL water samples in amber glass bottles. If not analyzed immediately, store at 4°C and analyze within 48 hours.

  • Fortification: To each 500 mL sample, add 50 µL of the 10 µg/mL this compound internal standard spiking solution to achieve a final concentration of 10 ng/L.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.

  • Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the retained analytes with 2 x 3 mL of a 1:1 (v/v) mixture of dichloromethane and ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the final extract to a GC vial for analysis.

GC-MS Instrumental Analysis
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector: Splitless mode, 280°C, 1 µL injection volume

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Benzophenone: m/z 182 (quantification), 105, 77 (qualifier)

    • This compound: m/z 172 (quantification), 107 (qualifier)

Data Presentation

The following table summarizes the expected quantitative data from the analysis of benzophenone in spiked water samples using this compound as an internal standard.

ParameterValue
Calibration Range 1 - 100 ng/L
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/L
Limit of Quantification (LOQ) 1.5 ng/L
Recovery (at 20 ng/L) 95 - 105%
Relative Standard Deviation (RSD) < 10%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample 500 mL Water Sample Spike Spike with This compound Sample->Spike SPE Solid Phase Extraction (C18 Cartridge) Spike->SPE Elute Elute with DCM/EtOAc SPE->Elute Concentrate Concentrate to 1 mL Elute->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Acquisition GCMS->Data Quant Quantification using Internal Standard Data->Quant Report Final Report Quant->Report

Figure 1. Experimental workflow for the analysis of benzophenone.

logical_relationship Analyte Benzophenone (Analyte) SamplePrep Sample Preparation (Extraction, Concentration) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep GCMS GC-MS Analysis (Injection, Ionization) SamplePrep->GCMS Ratio Constant Ratio (Analyte Signal / IS Signal) GCMS->Ratio Result Accurate & Precise Quantification Ratio->Result

Figure 2. Rationale for using a deuterated internal standard.

Conclusion

The proposed GC-MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of benzophenone in environmental water samples. The use of a deuterated internal standard effectively compensates for analytical variability, leading to high accuracy and precision. This method is suitable for routine monitoring of benzophenone in aqueous matrices and can be adapted for other environmental samples with appropriate modifications to the sample preparation protocol. The detailed protocol and performance characteristics presented in this application note serve as a valuable resource for researchers and analytical chemists in the field of environmental science and drug development.

References

Application Note: Structural Confirmation of Diphenylmethanol-d5 via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note details a comprehensive protocol for the confirmation of the chemical structure of Diphenylmethanol-d5 using a suite of NMR experiments. This compound, a deuterated analog of diphenylmethanol, is valuable as an internal standard in mass spectrometry-based studies or as a tracer in metabolic research. This protocol is designed for researchers, scientists, and drug development professionals requiring rigorous structural verification of isotopically labeled compounds.

Key Concepts:

The structural confirmation of this compound relies on the fundamental principles of NMR spectroscopy. Deuterium (²H or D) has a nuclear spin of 1, and while it is NMR active, it resonates at a much different frequency than protons (¹H).[1] Consequently, in ¹H NMR spectroscopy, the replacement of a proton with a deuteron results in the disappearance of the corresponding signal.[2][3] In ¹³C NMR, the carbon attached to a deuterium atom will exhibit a characteristic triplet multiplicity due to C-D coupling and a slight upfield shift, known as an isotopic shift. By comparing the NMR spectra of the deuterated compound with its non-deuterated analog, the sites and extent of deuteration can be unequivocally determined.

This protocol will focus on the analysis of this compound where one of the phenyl rings is perdeuterated. The following NMR experiments will be employed:

  • ¹H NMR: To identify the presence and chemical environment of the non-deuterated protons.

  • ¹³C NMR: To identify all carbon atoms and observe the effect of deuterium labeling on the carbon signals.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

Experimental Protocols

1. Sample Preparation:

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Analyte: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[1][2][4][5]

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] The choice of solvent should be based on the solubility of the compound and its chemical stability. CDCl₃ is a common choice for non-polar to moderately polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.[4] The final sample height in the tube should be approximately 4-5 cm.

2. NMR Data Acquisition:

The following parameters are provided as a general guideline and may require optimization based on the specific NMR spectrometer used.

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Temperature: All experiments should be conducted at a constant temperature, typically 298 K (25 °C).

¹H NMR:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR:

  • Pulse Program: Standard proton-decoupled experiment.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

DEPT-135:

  • Pulse Program: Standard DEPT-135 sequence.

  • Parameters: Use the same spectral width and relaxation delay as the ¹³C NMR experiment. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

COSY:

  • Pulse Program: Standard COSY experiment (e.g., cosygpppqf).

  • Spectral Width: 0-12 ppm in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension.

  • Number of Scans per Increment: 2-4.

HSQC:

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

  • Spectral Width: 0-12 ppm in the ¹H dimension and 0-160 ppm in the ¹³C dimension.

  • Number of Increments: 128-256 in the indirect dimension.

  • Number of Scans per Increment: 4-8.

Data Presentation

The expected NMR data for Diphenylmethanol-d₅ (with one perdeuterated phenyl ring) is summarized in the tables below, with a comparison to the non-deuterated Diphenylmethanol.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Assignment Diphenylmethanol Diphenylmethanol-d₅
Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H (non-deuterated ring)~7.2-7.4m
Aromatic-H (deuterated ring)~7.2-7.4m
Methine-H~5.8d
Hydroxyl-Hvariables

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Diphenylmethanol Diphenylmethanol-d₅
Chemical Shift (δ, ppm) DEPT-135 Chemical Shift (δ, ppm)
Aromatic-C (ipso, non-deuterated)~144-
Aromatic-CH (ortho, non-deuterated)~128.5+
Aromatic-CH (meta, non-deuterated)~127.5+
Aromatic-CH (para, non-deuterated)~126.5+
Aromatic-C (ipso, deuterated)~144-
Aromatic-CD (ortho, deuterated)~128.5+
Aromatic-CD (meta, deuterated)~127.5+
Aromatic-CD (para, deuterated)~126.5+
Methine-C~76+

(Note: 'm' = multiplet, 'd' = doublet, 's' = singlet, 't' = triplet. Chemical shifts are approximate and can vary slightly based on solvent and concentration.)

Mandatory Visualization

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Confirmation prep1 Weigh this compound prep2 Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq_main Acquire Spectra prep3->acq_main acq1 1D NMR (¹H, ¹³C, DEPT-135) an1 Process Spectra (FT, Phasing, Baseline Correction) acq1->an1 acq2 2D NMR (COSY, HSQC) acq2->an1 acq_main->acq1 acq_main->acq2 an2 Assign ¹H and ¹³C Signals an1->an2 an3 Analyze 2D Correlations (COSY, HSQC) an2->an3 an4 Compare with Diphenylmethanol Data an3->an4 an5 Confirm Deuteration Pattern (Absence of ¹H signals, ¹³C triplets) an4->an5 an6 Final Structure Confirmation an5->an6

Caption: Workflow for the structural confirmation of this compound.

Interpretation of Results

  • ¹H NMR Spectrum: The spectrum of Diphenylmethanol-d₅ is expected to show signals only for the protons on the non-deuterated phenyl ring, the methine proton, and the hydroxyl proton. The integration of the aromatic region should correspond to 5 protons, confirming the perdeuteration of one phenyl ring. The methine proton will appear as a doublet due to coupling with the hydroxyl proton (this coupling may be absent if exchange with trace water is rapid).

  • ¹³C NMR and DEPT-135 Spectra: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons of the deuterated phenyl ring will appear as triplets due to one-bond C-D coupling and will be slightly upfield compared to their non-deuterated counterparts. The DEPT-135 spectrum will confirm the assignment of the methine carbon (positive signal) and will show no signals for the deuterated aromatic carbons, as they are not attached to protons.

  • COSY Spectrum: This spectrum will show a correlation between the methine proton and the hydroxyl proton, confirming their coupling relationship (if coupling is present in the 1D ¹H spectrum). No cross-peaks are expected for the aromatic protons if they are not coupled to each other in a distinguishing way.

  • HSQC Spectrum: This spectrum will show correlations between each proton and the carbon to which it is directly attached. A cross-peak will be observed between the methine proton and the methine carbon. Cross-peaks will also be seen for the protons and carbons of the non-deuterated phenyl ring. The absence of cross-peaks corresponding to the deuterated phenyl ring provides further evidence of deuteration at those positions.

By combining the information from these experiments, the structure of this compound can be unambiguously confirmed. The disappearance of specific proton signals, the observation of C-D coupling in the ¹³C spectrum, and the specific correlations in the 2D NMR spectra provide a comprehensive and definitive structural proof.

References

Application Note: High-Throughput Analysis of Psychoactive Drugs in Oral Fluid using Solid Phase Extraction (SPE) with Diphenylmethanol-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of psychoactive drugs in oral fluid offers a non-invasive and reliable method for therapeutic drug monitoring, forensic toxicology, and workplace drug testing. Oral fluid concentrations of many drugs correlate well with blood levels, providing a valuable window into recent drug exposure. This application note details a robust and reproducible Solid Phase Extraction (SPE) protocol for the cleanup and concentration of a panel of psychoactive drugs from oral fluid samples prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates Diphenylmethanol-d5 as an internal standard to ensure accuracy and precision in quantification.

Solid Phase Extraction is a widely used technique for sample preparation that effectively removes matrix interferences, such as proteins and salts, which can suppress the ionization of target analytes in the mass spectrometer.[1][2] The "bind-elute" strategy is commonly employed, where the analytes of interest are retained on the SPE sorbent while interferences are washed away. A final elution step recovers the purified and concentrated analytes.[3] The use of a deuterated internal standard like this compound, which has nearly identical chemical and physical properties to the target analytes, is crucial for correcting for any variability during the sample preparation and analysis process.[4]

This protocol is designed to be a starting point for method development and can be adapted for specific panels of psychoactive drugs.

Experimental Protocols

Materials and Reagents
  • SPE Cartridges: Mixed-mode cation exchange cartridges

  • This compound Internal Standard (IS) Stock Solution: 1 mg/mL in methanol

  • IS Working Solution: 100 ng/mL in 50:50 methanol:water

  • Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic Acid (≥98%)

    • Ammonium Hydroxide (28-30%)

    • Sodium Acetate Buffer (100 mM, pH 4.5)

Sample Pre-treatment
  • Collect oral fluid samples using a suitable collection device.

  • To 0.5 mL of the oral fluid sample, add 0.5 mL of 100 mM sodium acetate buffer (pH 4.5).

  • Add 50 µL of the 100 ng/mL this compound internal standard working solution to each sample, calibrator, and quality control.

  • Vortex mix for 10 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

Solid Phase Extraction (SPE) Protocol

A generalized bind-elute SPE procedure is outlined below.[3]

  • Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[3]

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM sodium acetate buffer (pH 4.5).

  • Sample Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

    • Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual water.

  • Elution: Elute the analytes and the internal standard with 1 mL of a freshly prepared solution of 98:2 (v/v) ethyl acetate:ammonium hydroxide or a mixture of acetonitrile, methanol, and ammonium hydroxide (e.g., 48:48:4 v/v/v).[5] Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected performance characteristics of an LC-MS/MS method for the quantification of psychoactive drugs using this compound as an internal standard. The data presented is representative of typical validation results for similar methods found in the literature, as specific quantitative data for this compound was not available in the searched literature.

ParameterTarget AnalyteThis compound (Internal Standard)
Linearity Range 0.5 - 500 ng/mLN/A
Correlation Coefficient (r²) > 0.99N/A
Lower Limit of Quantification (LLOQ) 0.5 ng/mLN/A
Accuracy (% Bias) ± 15%N/A
Precision (%RSD) < 15%< 15%
Recovery 85 - 115%Consistent and reproducible
Matrix Effect Compensated by ISMinimized by SPE

Mandatory Visualization

Experimental Workflow for SPE of Psychoactive Drugs

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid Phase Extraction cluster_post_spe Post-Extraction OralFluid Oral Fluid Sample AddBuffer Add Acetate Buffer (pH 4.5) OralFluid->AddBuffer AddIS Spike with this compound AddBuffer->AddIS Vortex Vortex AddIS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Load 3. Load Sample Centrifuge->Load Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (Acetate Buffer) Condition->Equilibrate Equilibrate->Load Wash1 4a. Wash (Water) Load->Wash1 Wash2 4b. Wash (20% Methanol) Wash1->Wash2 Dry 4c. Dry Cartridge Wash2->Dry Elute 5. Elute (Organic Solvent + Base) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Internal_Standard_Logic cluster_process Sample Preparation & Analysis Analyte Analyte in Sample SPE Solid Phase Extraction Analyte->SPE IS This compound (IS) Known Amount IS->SPE LC_Separation LC Separation SPE->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Analyte_Signal Analyte Signal (Variable) MS_Detection->Analyte_Signal IS_Signal IS Signal (Corrects for Variability) MS_Detection->IS_Signal Ratio {Ratio (Analyte Signal / IS Signal) Proportional to Analyte Concentration} Analyte_Signal->Ratio IS_Signal->Ratio

References

Troubleshooting & Optimization

How to solve Diphenylmethanol-d5 co-elution issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues encountered during the analysis of Diphenylmethanol-d5.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-elution with this compound?

Co-elution with this compound, a deuterated internal standard, can arise from several factors:

  • Isotope Effect: The most common cause in achiral chromatography is the chromatographic isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to subtle differences in polarity and interaction with the stationary phase, often causing the deuterated compound (this compound) to elute slightly earlier than its non-deuterated counterpart in reversed-phase chromatography.[1] This separation can lead to differential matrix effects, compromising the accuracy of quantification.

  • Matrix Effects: Components from the sample matrix (e.g., plasma, urine, tissue extracts) can co-elute with this compound, leading to ion suppression or enhancement in mass spectrometry-based detection. This interference can affect the accuracy and precision of the analytical method.

  • Chiral Co-elution: Diphenylmethanol is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. If a chiral separation is not intended or achieved, the enantiomers will co-elute. Furthermore, if the deuterated standard and the non-deuterated analyte are not enantiomerically pure, complex co-elution patterns can emerge on a chiral column.

  • Inadequate Chromatographic Resolution: The chosen chromatographic method (column, mobile phase, temperature) may not have sufficient selectivity to separate this compound from other closely related compounds or impurities present in the sample.

Q2: How can I detect co-elution?

Several indicators can suggest a co-elution issue:

  • Peak Shape Analysis: Look for signs of asymmetry in your chromatographic peaks. Shoulders, tailing, or fronting can indicate the presence of more than one compound under a single peak.

  • Diode Array Detector (DAD): If using HPLC with a DAD, you can perform a peak purity analysis. The detector collects multiple UV spectra across a single peak. If the spectra are not identical, it suggests the presence of a co-eluting impurity.

  • Mass Spectrometry (MS): When using an MS detector, you can examine the mass spectra across the peak. A shift in the mass spectral profile is a strong indication of co-elution.

Q3: Why is it crucial to resolve co-elution with a deuterated internal standard?

Deuterated internal standards are used to correct for variability during sample preparation and analysis. For this to be effective, the internal standard and the analyte must behave identically throughout the process. If they are chromatographically separated, even slightly, they can be exposed to different matrix environments as they enter the detector. This can lead to differential ion suppression or enhancement, meaning the internal standard no longer accurately reflects the behavior of the analyte, thus compromising the quantitative accuracy of the assay.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving co-elution issues with this compound.

Step 1: Identify the Nature of the Co-elution

First, determine if the co-elution is due to the isotope effect with the non-deuterated analyte, interference from matrix components, or a chiral separation issue. Overlaying chromatograms of the analyte and the internal standard in a clean solution versus a matrix sample can help differentiate between these possibilities.

Troubleshooting Workflow

Caption: A flowchart outlining the systematic approach to troubleshooting this compound co-elution issues.

Step 2: Implement a Separation Strategy

Based on the nature of the co-elution, follow the appropriate experimental protocol below.

This protocol focuses on optimizing separation on standard achiral columns like C18 or Phenyl-Hexyl.

Objective: To achieve co-elution of this compound and its non-deuterated analog, or to separate them from interfering matrix components.

Methodology:

  • Column Selection:

    • C18 Columns: These are a good starting point for reversed-phase chromatography.

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of Diphenylmethanol. This can be particularly useful for resolving co-elution with matrix components.

  • Mobile Phase Optimization:

    • Organic Modifier: The choice between methanol and acetonitrile can significantly impact selectivity. Methanol can enhance π-π interactions with phenyl columns, potentially increasing retention and altering elution order compared to acetonitrile.

    • Gradient Modification: A shallower gradient around the elution time of this compound can improve resolution between it and any closely eluting compounds.

    • pH Adjustment: While Diphenylmethanol is a neutral compound and less affected by pH, adjusting the pH of the mobile phase can alter the retention of ionizable matrix components, thereby resolving interference.

  • Temperature Optimization:

    • Adjusting the column temperature can alter selectivity and improve co-elution. A systematic approach is to test temperatures at 5°C intervals (e.g., 25°C, 30°C, 35°C) and observe the effect on resolution.

Data Presentation: Expected Effects of Parameter Adjustments on Achiral Separation

ParameterAdjustmentExpected Outcome on this compound Separation
Column Chemistry Switch from C18 to Phenyl-HexylAltered selectivity, potentially increased retention.
Mobile Phase Change Acetonitrile to MethanolMay increase retention on Phenyl-Hexyl columns and change elution order.
Decrease Gradient SlopeImproved resolution between closely eluting peaks.
Adjust pHCan shift the retention of ionizable matrix interferents.
Temperature Increase or DecreaseCan alter selectivity and improve peak shape.

Experimental Workflow for Achiral Optimization

Achiral_Optimization_Workflow Workflow for Optimizing Achiral Separation start Initial Achiral Method (e.g., C18 column) mod_gradient Modify Gradient Slope start->mod_gradient evaluate Evaluate Resolution mod_gradient->evaluate Test mod_temp Adjust Temperature mod_temp->evaluate Test change_solvent Change Organic Modifier (Methanol vs. Acetonitrile) change_solvent->evaluate Test change_column Switch to Phenyl-Hexyl Column change_column->mod_gradient Re-optimize evaluate->mod_temp Unsuccessful evaluate->change_solvent Unsuccessful evaluate->change_column Unsuccessful resolved Resolution Achieved evaluate->resolved Successful

Caption: A step-by-step workflow for optimizing an achiral chromatographic method to resolve co-elution.

This protocol is for the separation of Diphenylmethanol and this compound enantiomers.

Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of Diphenylmethanol and its deuterated analog.

Methodology:

  • Chiral Stationary Phase (CSP) Selection:

    • A cellulose-based stationary phase, specifically cellulose tribenzoate-coated silica, has been shown to be effective for this separation.

  • Mobile Phase:

    • A non-polar mobile phase is typically used with this type of CSP. A mixture of 2-propanol and hexane (e.g., 5/95 v/v) has been successfully employed.

  • Temperature:

    • Elevated temperatures can improve column efficiency and resolution. A temperature of 40°C has been reported to be effective.

Data Presentation: Example of a Successful Chiral Separation

ParameterCondition
Stationary Phase Cellulose tribenzoate-coated silica
Mobile Phase 2-propanol/hexane (5/95 v/v)
Temperature 40°C
Separation Factor (α) 1.0080
Resolution (Rs) ~1.0

This data is based on a published method and may require optimization for your specific instrumentation and application.

Step 3: Alternative Analytical Techniques

If co-elution issues persist despite extensive troubleshooting with HPLC, consider an alternative analytical technique.

Objective: To separate this compound from interfering compounds using gas chromatography.

Methodology:

  • Column Selection: A 5% phenyl polysiloxane column is a suitable choice for the analysis of Diphenylmethanol.

  • Temperature Program: A temperature gradient is typically used in GC to ensure good separation and peak shape. An example program could be:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/minute.

    • Hold at 250°C for 5 minutes.

  • Injection and Detection:

    • Use a split/splitless injector.

    • A mass spectrometer is used for detection, allowing for selective monitoring of the ions corresponding to Diphenylmethanol and its deuterated analog.

This GC-MS approach can provide an orthogonal separation mechanism to HPLC and may resolve co-elution issues that are difficult to address with liquid chromatography.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Benzhydrol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Benzhydrol-d5. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape observed for Benzhydrol-d5?

Poor peak shape in chromatography for compounds like Benzhydrol-d5, a polar molecule, typically manifests in three ways:

  • Peak Tailing: The peak has an asymmetry factor greater than 1, with the latter half of the peak being broader than the front half. This is the most common issue for polar compounds that can interact with active sites in the chromatographic system.

  • Peak Fronting: The opposite of tailing, where the front half of the peak is broader than the latter half, resulting in an asymmetry factor less than 1. This can occur due to column overload.

  • Split Peaks: A single compound produces two or more peaks, often indicating a problem with sample introduction or column integrity.[1]

Q2: My Benzhydrol-d5 peak is tailing. What are the likely causes in Gas Chromatography (GC)?

Peak tailing for a polar compound like Benzhydrol-d5 in GC is often due to secondary interactions with active sites in the system. These sites are typically free silanol groups (-Si-OH) on the surfaces of the inlet liner, glass wool, or the column itself. These interactions cause some of the analyte molecules to be retained longer, resulting in a tailing peak. Other causes can include:

  • Contamination: Buildup of non-volatile residues in the inlet or at the head of the column can create new active sites.

  • Improper Column Installation: If the column is not installed at the correct depth in the inlet, it can create dead volumes where the sample can interact and cause tailing.

  • Low Inlet Temperature: An inlet temperature that is too low may lead to incomplete or slow vaporization of Benzhydrol-d5, causing band broadening and tailing.[2]

Q3: I'm observing peak tailing for Benzhydrol-d5 in High-Performance Liquid Chromatography (HPLC). What should I investigate?

In reversed-phase HPLC, peak tailing for polar, hydroxyl-containing compounds like Benzhydrol-d5 is frequently caused by:

  • Secondary Silanol Interactions: Similar to GC, residual silanol groups on the silica-based stationary phase (like C18) can interact with the polar hydroxyl group of Benzhydrol-d5, causing tailing.

  • Mobile Phase pH: The pH of the mobile phase plays a crucial role. If the pH is close to the pKa of the analyte, a mixture of ionized and unionized forms can exist, leading to peak distortion.[3][4] For acidic compounds, a lower pH is generally better, while for basic compounds, a higher pH can improve peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.

Q4: I am seeing split peaks for my Benzhydrol-d5 standard. What could be the issue?

Split peaks are typically related to issues during sample introduction.[1] Some common causes include:

  • Improper Injection Technique: A very fast injection into an empty inlet liner can cause the sample to bounce, leading to a split band.

  • Solvent and Stationary Phase Mismatch: If the injection solvent is not miscible with the stationary phase, it can cause the sample to be unevenly distributed at the column head.

  • Poor Sample Focusing: The initial oven temperature in GC or the initial mobile phase composition in HPLC may not be optimized to focus the analyte into a tight band at the beginning of the column.

Q5: Does the use of a deuterated standard like Benzhydrol-d5 introduce any specific problems?

While deuterated standards are excellent for isotope dilution mass spectrometry, they can sometimes present a chromatographic challenge. A slight difference in retention time between the deuterated and non-deuterated analyte can occur, a phenomenon known as the "isotope effect." If this separation is not complete, it can lead to a broadened or shouldered peak when analyzing both compounds simultaneously. It is important to ensure sufficient chromatographic resolution to distinguish between the analyte and its deuterated internal standard.

Troubleshooting Guides

Guide 1: Gas Chromatography (GC) Troubleshooting

This guide provides a step-by-step approach to resolving poor peak shape for Benzhydrol-d5 in a GC system.

  • Initial Assessment:

    • Observe the peak shape: Is it tailing, fronting, or split?

    • Check other peaks in the chromatogram: Are all peaks affected, or just the Benzhydrol-d5 peak? If all peaks are affected, it's likely a system-wide issue (e.g., a leak or improper column installation). If only the Benzhydrol-d5 peak is affected, it's more likely a chemical interaction issue.

  • Troubleshooting Peak Tailing:

    • Inlet Maintenance: The inlet is the most common source of activity.

      • Replace the inlet liner with a new, deactivated liner. Using a liner with glass wool can help with vaporization.[2]

      • Replace the septum. A cored or leaking septum can cause a host of problems.

    • Column Maintenance:

      • Trim the first 10-15 cm of the analytical column to remove any accumulated non-volatile residues.

    • Optimize Inlet Temperature:

      • Ensure the inlet temperature is sufficient for the complete and rapid vaporization of Benzhydrol-d5. A typical starting point is 250 °C.[2] Insufficient temperature can cause tailing.[2]

  • Troubleshooting Split Peaks:

    • Check Injection Parameters: If using an autosampler, try reducing the injection speed.

    • Use a Packed Liner: A liner with deactivated glass wool can help to ensure a more homogeneous vaporization.

    • Optimize Initial Oven Temperature: A lower initial oven temperature can improve the focusing of the analyte at the head of the column.

Guide 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

This guide outlines steps to address poor peak shape for Benzhydrol-d5 in an HPLC system.

  • Initial Assessment:

    • Identify the peak shape issue: Tailing, fronting, or split?

    • Examine the entire chromatogram: Are other peaks also showing poor shape?

  • Troubleshooting Peak Tailing:

    • Adjust Mobile Phase pH: This is a powerful tool for improving the peak shape of ionizable compounds.[3][5] Since Benzhydrol has a hydroxyl group, its retention can be sensitive to pH. Experiment with adjusting the pH of the aqueous portion of the mobile phase. Often, a pH 2-3 units away from the analyte's pKa gives the best results.[3]

    • Use a High-Purity, End-Capped Column: Modern columns are designed to have minimal residual silanol activity, which significantly reduces tailing for polar compounds.

    • Reduce Sample Concentration: Dilute the sample to check for column overload.

  • Troubleshooting Split Peaks:

    • Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or compatible with the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

    • Check for Column Voids: A void at the head of the column can cause the sample band to split. This can be checked by reversing and flushing the column or by replacing it.

Data Presentation

The following table provides hypothetical data illustrating the effect of GC inlet temperature on the peak asymmetry of a polar, hydroxyl-containing compound similar to Benzhydrol. A perfectly symmetrical peak has a tailing factor of 1.0.

Inlet Temperature (°C)Tailing FactorObservation
2002.1Severe peak tailing due to incomplete vaporization.
2251.6Noticeable improvement, but still significant tailing.
2501.2Good peak shape, suitable for most applications.
2751.1Excellent, near-symmetrical peak.
3001.3Slight increase in tailing, possibly due to some on-column degradation at the higher temperature.

Experimental Protocols

GC-MS Protocol for Benzhydrol Analysis

This protocol is a starting point for the analysis of Benzhydrol and can be adapted for Benzhydrol-d5.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet: Splitless injection mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

HPLC-UV Protocol for Benzhydrol Analysis

This protocol is adapted from a method for a similar compound, Benzyl Alcohol, and can be optimized for Benzhydrol-d5.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • Start with 30% B.

    • Linear gradient to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Visualization

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in chromatography.

TroubleshootingWorkflow start Poor Peak Shape Observed peak_shape Identify Peak Shape start->peak_shape tailing Tailing peak_shape->tailing Asymmetry > 1.2 fronting Fronting peak_shape->fronting Asymmetry < 0.9 split Split peak_shape->split Multiple Peaks tailing_check All Peaks Tailing? tailing->tailing_check fronting_check Check Sample Concentration fronting->fronting_check split_check Sample Introduction Issue split->split_check system_issue System Issue: - Check for leaks - Column installation tailing_check->system_issue Yes analyte_issue Analyte-Specific Issue tailing_check->analyte_issue No end Peak Shape Improved system_issue->end gc_tailing GC Troubleshooting: - Inlet Maintenance - Trim Column - Optimize Inlet Temp analyte_issue->gc_tailing GC hplc_tailing HPLC Troubleshooting: - Adjust Mobile Phase pH - Use High-Purity Column - Check for Overload analyte_issue->hplc_tailing HPLC gc_tailing->end hplc_tailing->end overload Column Overload: - Dilute Sample - Reduce Injection Volume fronting_check->overload overload->end gc_split GC Troubleshooting: - Check Injection Speed - Use Packed Liner - Optimize Oven Start Temp split_check->gc_split GC hplc_split HPLC Troubleshooting: - Check Solvent Compatibility - Check for Column Void split_check->hplc_split HPLC gc_split->end hplc_split->end

Caption: Troubleshooting workflow for poor chromatographic peak shape.

References

Preventing hydrogen-deuterium exchange in Diphenylmethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Diphenylmethanol-d5. This resource is designed to assist researchers, scientists, and drug development professionals in preventing unwanted hydrogen-deuterium (H-D) exchange during their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your this compound.

Frequently Asked Questions (FAQs)

Q1: What is hydrogen-deuterium (H-D) exchange and why is it a concern for this compound?

A1: Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (proton) from the surrounding environment, or vice versa.[1] For this compound, there are two potential sites for this exchange: the deuterium atoms on the phenyl ring (C-D) and the hydrogen atom of the hydroxyl group (O-H).

The primary concern is maintaining the isotopic purity of your compound. Loss of deuterium from the phenyl ring compromises the molecular identity for tracer studies or kinetic isotope effect experiments. Exchange of the hydroxyl proton can interfere with certain analytical techniques like NMR spectroscopy by causing peak broadening or disappearance.[2]

Q2: Which position on this compound is more susceptible to H-D exchange?

A2: The hydrogen on the hydroxyl group (-OH) is far more susceptible to exchange. This is a "labile" proton that can exchange rapidly with protons from trace moisture or protic solvents without a catalyst.[3] The deuterium atoms on the aromatic ring are covalently bonded to carbon (C-D) and are considered "non-labile." These C-D bonds are very stable and will only exchange under harsh conditions, such as in the presence of strong acids, strong bases at high temperatures, or metal catalysts.[3][4][5]

Q3: What are the primary factors that promote unwanted H-D exchange?

A3: The main factors promoting H-D exchange are:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), or ethanol, are the most common sources of hydrogen for unwanted exchange.[3]

  • Acidic or Basic Conditions: Both acids and bases can catalyze the exchange of both labile and, under more extreme conditions, non-labile protons.[1][4]

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including H-D exchange.

Q4: What are the ideal storage conditions for this compound to ensure its stability?

A4: To maintain isotopic and chemical purity, this compound should be stored as a solid in a tightly sealed, opaque container (e.g., an amber vial) to protect it from light and atmospheric moisture. For long-term stability, storage at a low temperature (2-8°C or -20°C) in a dry environment, such as a desiccator, is recommended.

Stability of Deuterium Labels in this compound

The stability of the deuterium labels on this compound is highly dependent on their position on the molecule and the experimental conditions. The following table summarizes the relative stability and conditions that may lead to exchange.

PositionTypeRelative StabilityConditions Promoting Exchange
Hydroxyl (-OH) LabileVery LowPresence of protic solvents (e.g., D₂O, CH₃OD), trace moisture, or any acidic/basic impurities at room temperature.[1][2]
Aromatic Ring (C-D) Non-LabileVery HighAcid-Catalyzed: Requires strong deuterated acids like refluxing trifluoroacetic acid-d (CF₃COOD).[4] Base-Catalyzed: Requires strong bases (e.g., NaOH) and very high temperatures (e.g., 180°C).[5] Metal-Catalyzed: Requires a catalyst like Platinum on Carbon (Pt/C) and elevated temperatures.[6]

Troubleshooting Guide

This guide addresses common issues related to isotopic exchange in a question-and-answer format.

Problem 1: My NMR spectrum in CDCl₃ shows a broad singlet for the -OH proton, or the peak is missing entirely. Has exchange occurred?

  • Potential Cause: This is a classic sign of the exchange of the labile hydroxyl proton. The exchange rate can be affected by trace amounts of water or acidic impurities in the chloroform-d solvent, causing the peak to broaden. If you intentionally added a drop of D₂O (a "D₂O shake"), the -OH peak will disappear as the proton is completely exchanged for deuterium, which is a useful method for confirming the identity of an -OH peak.[1][2]

  • Recommended Solution:

    • Confirm the Peak: To verify it is the hydroxyl proton, intentionally add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the peak confirms its identity.[1]

    • Use Dry Solvent: For future experiments where observing the -OH proton is critical, use a fresh ampoule of high-purity, dry deuterated solvent.

    • Use Aprotic, Anhydrous Solvents: Solvents like DMSO-d₆ are less prone to facilitating rapid exchange than protic solvents like methanol-d₄. Ensure all solvents are anhydrous.

Problem 2: My mass spectrometry results suggest a loss of deuterium from my this compound sample. How can I determine the source?

  • Potential Cause: While unlikely for the aromatic deuterons under standard conditions, deuterium loss can be caused by unexpectedly harsh conditions in your sample preparation or analysis. High temperatures in a mass spectrometer's ion source or a mobile phase with an extreme pH could potentially contribute to back-exchange.

  • Recommended Solution:

    • Review Labeling Position: First, confirm from the certificate of analysis that the deuterium is on the phenyl ring. The hydroxyl proton will exchange readily in protic solvents used for LC-MS.

    • Conduct a Stability Study: Prepare a solution of this compound in your typical sample diluent or mobile phase. Analyze the sample at time zero and then again after several hours to see if there is a change in the isotopic profile.

    • Optimize Analytical Conditions: If back-exchange is confirmed, try to minimize the cause. Use a mobile phase with a pH closer to neutral if possible and reduce the ion source temperature to the minimum required for efficient ionization.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting suspected deuterium loss.

troubleshooting_workflow Troubleshooting Workflow for Deuterium Loss cluster_oh Hydroxyl Proton (O-H) cluster_cd Aromatic Deuteron (C-D) start Suspected D Loss (NMR or MS Data) check_position Which Deuterium is Lost? (Check Certificate of Analysis) start->check_position oh_cause Cause: Expected exchange with protic solvents/moisture check_position->oh_cause O-H Proton cd_cause Cause: Unexpectedly harsh conditions (strong acid/base, high temp) check_position->cd_cause C-D Aromatic oh_solution Solution: 1. Use anhydrous aprotic solvents. 2. Dry all glassware & reagents. 3. Work under inert atmosphere. oh_cause->oh_solution Action cd_solution Solution: 1. Neutralize sample pH. 2. Reduce analysis temperature. 3. Avoid metal catalysts. cd_cause->cd_solution Action

Caption: A flowchart for diagnosing and solving issues of deuterium loss.

Experimental Protocols

Protocol: Preparing a this compound Sample for NMR Analysis to Prevent -OH Exchange

This protocol details the steps to prepare a sample for ¹H NMR analysis while minimizing the exchange of the hydroxyl proton.

1. Materials and Equipment:

  • This compound

  • High-purity deuterated solvent (e.g., Chloroform-d, DMSO-d₆) from a sealed ampoule or Sure/Seal™ bottle.

  • High-quality 5mm NMR tube and cap.

  • Glass vials, pipettes, and syringes.

  • Drying oven.

  • Desiccator.

  • Inert gas supply (Argon or Nitrogen) and a glove box or glove bag (recommended).

2. Glassware Preparation:

  • Place the NMR tube, vials, and any glass pipettes in a drying oven set to >120°C for at least 4 hours (overnight is ideal).

  • Transfer the hot glassware directly to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.

3. Sample Preparation (under Inert Atmosphere):

  • Transfer the cooled NMR tube and vials into a glove box or use a glove bag flushed with dry inert gas.

  • Equilibrate the container of this compound to the glove box atmosphere before opening to prevent condensation.

  • Weigh the desired amount of this compound directly into a pre-dried vial.

  • Using a new, dry syringe, withdraw the required volume of deuterated solvent (typically 0.6-0.7 mL) from a fresh source and add it to the vial containing the sample.

  • Gently swirl or vortex the vial until the solid is completely dissolved.

  • Using a pre-dried pipette, transfer the solution from the vial into the pre-dried NMR tube.

  • Securely cap the NMR tube.

4. Analysis:

  • Acquire the NMR spectrum as soon as possible after preparation.

  • If the sample must be stored, seal the cap with parafilm and store it in a cool, dark place.

Factors Influencing H-D Exchange

The following diagram illustrates the key factors that can either prevent or promote H-D exchange.

hd_exchange_factors Factors Influencing H-D Exchange cluster_promote Promotes Exchange cluster_prevent Prevents Exchange protic Protic Solvents (H₂O, MeOH) center This compound Isotopic Stability protic->center ph Acidic or Basic pH ph->center temp High Temperature temp->center aprotic Aprotic Solvents (CDCl₃, DMSO-d₆) dry Anhydrous Conditions inert Inert Atmosphere (N₂ or Ar) neutral Neutral pH center->aprotic center->dry center->inert center->neutral

Caption: Key experimental conditions that promote or prevent H-D exchange.

References

Technical Support Center: Optimizing MRM Transitions for Diphenylmethanol and Diphenylmethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Multiple Reaction Monitoring (MRM) transitions for Diphenylmethanol and its deuterated internal standard, Diphenylmethanol-d5.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor ions for Diphenylmethanol and this compound in LC-MS/MS analysis?

A1: The precursor ion in mass spectrometry is typically the protonated molecule, [M+H]⁺.

  • For Diphenylmethanol , with a molecular weight of 184.23 g/mol , the expected precursor ion is m/z 185.2.[1][2]

  • For This compound , with a molecular weight of 189.26 g/mol , the expected precursor ion is m/z 190.3.[3][4][5]

Q2: What are the likely product ions for Diphenylmethanol that can be used for MRM transitions?

A2: Based on the fragmentation pattern of Diphenylmethanol, several product ions are possible. The most abundant and stable fragment ions are generally selected for MRM transitions. Common fragments for Diphenylmethanol arise from the loss of water (H₂O) or a phenyl group (C₆H₅). The mass spectrum of Diphenylmethanol shows significant peaks at m/z 167, 105, and 77, which correspond to [M+H-H₂O]⁺, [C₇H₇O]⁺, and [C₆H₅]⁺ respectively.[1][6][7] Therefore, promising product ions to evaluate would be m/z 167.1, 105.1, and 77.1.

Q3: How do I select the best product ion for my MRM assay?

A3: The ideal product ion should be specific to your analyte and provide a strong, reproducible signal. During method development, it is recommended to perform a product ion scan for your precursor ion to identify all major fragments. Then, evaluate each potential product ion for its intensity and specificity. The most intense fragment is often chosen for quantification (quantifier), while a second, also intense and specific fragment, is chosen for confirmation (qualifier).

Q4: Why am I observing a chromatographic shift between Diphenylmethanol and this compound?

A4: It is a known phenomenon for deuterated compounds to exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts. This is due to the deuterium isotope effect, which can subtly alter the physicochemical properties of the molecule, leading to differences in interactions with the stationary phase of the LC column. Typically, deuterated compounds may elute slightly earlier than their non-deuterated analogs. While this shift is usually small, it's important to be aware of it and ensure that your integration windows are set appropriately for both the analyte and the internal standard.

Troubleshooting Guides

Issue 1: Low or No Signal for Precursor or Product Ions

Possible Cause:

  • Incorrect Mass Spectrometer Settings: The instrument may not be properly calibrated, or the source parameters (e.g., temperature, gas flows, capillary voltage) may not be optimal for the ionization of Diphenylmethanol.

  • Suboptimal Mobile Phase Composition: The pH or organic content of the mobile phase may not be conducive to forming the [M+H]⁺ ion.

  • Compound Instability: Diphenylmethanol might be degrading in the sample matrix or during the analytical process.

Troubleshooting Steps:

  • Verify Instrument Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's recommendations.

  • Optimize Source Conditions: Systematically adjust source parameters to maximize the signal of the precursor ion. This is often done by infusing a standard solution of the analyte directly into the mass spectrometer.

  • Evaluate Mobile Phase Additives: Experiment with different mobile phase additives, such as formic acid or ammonium formate, to promote protonation and enhance the signal of the [M+H]⁺ ion.

  • Assess Analyte Stability: Prepare fresh standards and samples to rule out degradation as a cause of low signal.

Issue 2: Isotopic Crosstalk Between Analyte and Internal Standard

Possible Cause:

  • Natural Isotope Abundance: The natural isotopic distribution of Diphenylmethanol can contribute to the signal at the m/z of this compound, especially at high analyte concentrations.

  • Impurity in Internal Standard: The deuterated internal standard may contain a small amount of the non-deuterated analyte from its synthesis.[8]

Troubleshooting Steps:

  • Assess the Contribution of the Analyte to the Internal Standard Signal:

    • Experiment: Prepare a series of calibration standards of Diphenylmethanol without the internal standard.

    • Analysis: Analyze these samples and monitor the MRM transition of this compound.

    • Expected Outcome: If you observe a signal in the internal standard's MRM transition that increases with the analyte concentration, this confirms isotopic crosstalk.[8]

  • Evaluate the Purity of the Internal Standard:

    • Experiment: Prepare and analyze a solution containing only this compound.

    • Analysis: Monitor the MRM transition of the non-deuterated Diphenylmethanol.

    • Expected Outcome: The presence of a signal for the analyte indicates that the internal standard is not 100% isotopically pure. You can quantify this contribution and potentially subtract it from your sample measurements.[9]

  • Mitigation Strategies:

    • Select a Different Product Ion for the Internal Standard: If possible, choose a product ion for this compound that has a different m/z from the analyte's product ions. This is often the most effective way to eliminate crosstalk.

    • Adjust Internal Standard Concentration: Using a higher concentration of the internal standard can sometimes minimize the relative contribution of the crosstalk signal.

Issue 3: Poor Reproducibility and Accuracy

Possible Cause:

  • In-source Fragmentation: The precursor ion may be fragmenting in the ion source before it reaches the quadrupole for isolation. This can lead to an unstable signal for the intended precursor.

  • Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard, leading to inconsistent results.

  • Deuterium Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, altering the mass of the internal standard and leading to inaccurate quantification.[8]

Troubleshooting Steps:

  • Optimize Cone Voltage/Declustering Potential: Carefully tune the cone voltage or declustering potential to minimize in-source fragmentation while maximizing the signal of the precursor ion.[8]

  • Evaluate Matrix Effects: Prepare quality control samples in the same matrix as your study samples to assess the impact of the matrix. If significant matrix effects are observed, you may need to improve your sample preparation method to remove interfering components.

  • Assess Internal Standard Stability:

    • Experiment: Incubate a solution of this compound in your mobile phase and sample diluent for a time equivalent to your longest analytical run.

    • Analysis: Re-inject the solution and check for any decrease in the internal standard signal or the appearance of a peak for the non-deuterated analyte.

    • Mitigation: If deuterium exchange is observed, consider adjusting the pH of your mobile phase or storing your samples and standards at a lower temperature.[9]

Experimental Protocols

Protocol 1: Optimization of MRM Transitions

This protocol outlines the steps to determine the optimal MRM transitions and associated parameters (collision energy and cone voltage/declustering potential) for Diphenylmethanol and this compound.

1. Preparation of Standard Solutions:

  • Prepare individual stock solutions of Diphenylmethanol and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solutions to a concentration of 1 µg/mL in your initial mobile phase.

2. Optimization of Precursor Ion and Cone Voltage/Declustering Potential:

  • Infuse the working solution of Diphenylmethanol directly into the mass spectrometer.

  • Perform a Q1 scan to identify the most abundant precursor ion, which is expected to be [M+H]⁺ at m/z 185.2.

  • While monitoring the intensity of the precursor ion, ramp the cone voltage or declustering potential to find the value that gives the maximum signal intensity with minimal in-source fragmentation.

  • Repeat this process for this compound, expecting the precursor ion at m/z 190.3.

3. Optimization of Product Ions and Collision Energy:

  • Set the mass spectrometer to product ion scan mode, with Q1 fixed on the optimized precursor ion for Diphenylmethanol (m/z 185.2).

  • Infuse the working solution and acquire a product ion spectrum. Identify the most intense and specific product ions.

  • For each promising product ion, perform a collision energy optimization. This involves acquiring data for the MRM transition while ramping the collision energy over a range (e.g., 5-50 eV).

  • Plot the signal intensity against the collision energy to determine the optimal value for each transition.

  • Repeat this process for this compound and its precursor ion (m/z 190.3).

Data Presentation: MRM Transition Optimization

CompoundPrecursor Ion (m/z)Product Ion (m/z)Optimal Cone Voltage (V)Optimal Collision Energy (eV)
DiphenylmethanolEnter Optimized ValueEnter Optimized ValueEnter Optimized ValueEnter Optimized Value
This compoundEnter Optimized ValueEnter Optimized ValueEnter Optimized ValueEnter Optimized Value

Users should populate this table with their experimentally determined optimal values.

Visualizations

MRM_Optimization_Workflow cluster_0 Analyte & Internal Standard Preparation cluster_1 Precursor Ion & Cone Voltage Optimization cluster_2 Product Ion & Collision Energy Optimization cluster_3 Final MRM Method prep Prepare 1 µg/mL solutions in mobile phase infuse_q1 Infuse standard and perform Q1 scan prep->infuse_q1 optimize_cv Ramp Cone Voltage (CV) to maximize precursor signal infuse_q1->optimize_cv Identify [M+H]+ product_scan Perform Product Ion Scan on optimized precursor optimize_cv->product_scan optimize_ce Ramp Collision Energy (CE) for each product ion product_scan->optimize_ce Select intense/specific fragments final_method Incorporate optimized transitions into LC-MS/MS method optimize_ce->final_method

Caption: A generalized workflow for the optimization of MRM transitions.

Isotopic_Crosstalk_Troubleshooting cluster_yes Crosstalk Confirmed start High analyte concentration shows signal in IS channel? check_is_purity Analyze IS solution alone for analyte signal start->check_is_purity Yes no_crosstalk No significant crosstalk observed start->no_crosstalk No is_impure IS contains unlabeled analyte check_is_purity->is_impure Signal Present natural_abundance Contribution from natural isotopes of analyte check_is_purity->natural_abundance No Signal

Caption: Logical workflow for troubleshooting isotopic crosstalk.

References

Technical Support Center: Troubleshooting Low Recovery of Diphenylmethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low recovery of the internal standard Diphenylmethanol-d5 during sample preparation. Below you will find frequently asked questions (FAQs) and troubleshooting steps to identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound?

Low recovery of this compound during sample preparation, particularly in Solid-Phase Extraction (SPE), can often be attributed to several factors. These include a mismatch between the sorbent polarity and the analyte, improper pH of the sample or solvents, use of an elution solvent that is too weak, analyte breakthrough during sample loading, or elution during the wash steps.[1][2] Variability in manual sample preparation steps can also contribute to inconsistent recovery.[3]

Q2: What type of SPE sorbent is most appropriate for this compound?

Diphenylmethanol is a polar compound due to its hydroxyl group.[4] For extracting polar analytes from a nonpolar matrix, a polar SPE phase such as diol, aminopropyl, or cyanopropyl can be used.[4] Conversely, for extracting this compound from a polar (aqueous) matrix, a reversed-phase sorbent (e.g., C18 or a polymer-based sorbent) is generally recommended.[5][6] The choice depends on the sample matrix.[4]

Q3: How does pH affect the recovery of this compound?

Diphenylmethanol has a predicted pKa of approximately 13.55. To ensure optimal retention on a reversed-phase sorbent, the pH of the sample should be adjusted to keep the molecule in its neutral, less polar form. For ion-exchange SPE, the pH must be controlled to ensure the analyte carries the appropriate charge for retention on the sorbent.[2] Incorrect pH can lead to poor retention and, consequently, low recovery.[7]

Q4: Can the choice of elution solvent impact recovery?

Absolutely. The elution solvent must be strong enough to disrupt the interactions between this compound and the SPE sorbent.[1][2] For reversed-phase SPE, this typically involves using a less polar solvent than the loading and wash solvents. If the elution solvent is too weak, the analyte will not be fully recovered from the sorbent.[8] It is often a balance between using a solvent strong enough for complete elution without co-eluting interferences.

Troubleshooting Guide

Issue: Low Recovery of this compound in Solid-Phase Extraction (SPE)

This guide will walk you through a systematic approach to troubleshooting and improving the recovery of your internal standard.

First, let's review the key properties of Diphenylmethanol that influence its behavior in SPE.

PropertyValueImplication for SPE
Polarity Polar (due to hydroxyl group)[4][9]Influences choice of sorbent. For aqueous samples, a non-polar (reversed-phase) sorbent is suitable.
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, chloroform).[10]Sample should be in a solvent compatible with the SPE sorbent. For reversed-phase, the sample should be in a polar solvent.
pKa ~13.55 (predicted)For reversed-phase, maintain a neutral pH to ensure the compound is not ionized and is retained on the non-polar sorbent.
LogP 2.670Indicates moderate hydrophobicity, suitable for reversed-phase SPE.

Action:

  • Confirm that your current SPE method (sorbent type, solvents) aligns with these properties. For aqueous samples, a C18 or similar reversed-phase sorbent is a good starting point.

The following diagram outlines a logical workflow for troubleshooting low recovery.

SPE_Troubleshooting_Workflow start Low Recovery of This compound check_method Review SPE Method: Sorbent & Solvent Choice start->check_method analyze_fractions Analyze All Fractions: Load, Wash, and Elution check_method->analyze_fractions Method seems appropriate breakthrough Analyte in Load/Wash? analyze_fractions->breakthrough incomplete_elution Analyte Remaining on Sorbent? breakthrough->incomplete_elution No optimize_loading Optimize Loading Conditions: - Decrease flow rate - Adjust sample pH/polarity breakthrough->optimize_loading Yes (in Load) optimize_washing Optimize Wash Step: - Use a weaker solvent - Decrease wash volume breakthrough->optimize_washing Yes (in Wash) optimize_elution Optimize Elution: - Increase solvent strength - Increase elution volume - 'Soak' step incomplete_elution->optimize_elution Yes end Improved Recovery optimize_loading->end optimize_washing->end optimize_elution->end logical_pathway start Fraction Analysis Result in_load_wash Analyte in Load/Wash Fraction start->in_load_wash retained_on_sorbent Analyte Retained on Sorbent start->retained_on_sorbent cause_load Cause: Insufficient Retention in_load_wash->cause_load cause_elution Cause: Incomplete Elution retained_on_sorbent->cause_elution solution_load Solutions: - Check sample pH (neutralize) - Decrease sample loading flow rate - Use a more retentive sorbent - Dilute sample with a weaker solvent cause_load->solution_load solution_elution Solutions: - Increase elution solvent strength - Increase elution solvent volume - Use a stronger elution solvent - Perform a second elution cause_elution->solution_elution

References

How to assess and correct for isotopic interference with Diphenylmethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diphenylmethanol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and correcting for isotopic interference when using this compound as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound (CAS No. 95450-78-5) is a deuterated form of Diphenylmethanol, where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium.[1][2] It is commonly used as an internal standard in quantitative analysis by GC-MS or LC-MS.[3] Stable isotope-labeled internal standards like this compound are considered the gold standard because they are chemically almost identical to the analyte, exhibiting similar behavior during sample preparation, chromatography, and ionization. This allows them to effectively compensate for variability in the analytical process.[4]

Q2: What are the primary types of isotopic interference I should be aware of when using this compound?

The most common issues encountered are:

  • Isotopic Crosstalk: This occurs when the signal from the unlabeled analyte contributes to the signal of the deuterated internal standard.[3]

  • Presence of Unlabeled Analyte: The this compound standard may contain a small amount of the unlabeled Diphenylmethanol as an impurity.[3]

  • Deuterium Exchange: Deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.

Q3: What are the ideal purity requirements for this compound?

For reliable quantitative results, high chemical and isotopic purity are essential. Generally accepted requirements are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%[3]

Troubleshooting Guides

Issue 1: High background signal in blank samples for the analyte.

Symptom: You observe a significant peak for the unlabeled Diphenylmethanol even when you only inject a blank sample spiked with this compound.

Possible Cause: The internal standard is impure and contains a significant amount of the unlabeled analyte.

Troubleshooting Steps:

  • Assess Purity: Prepare and inject a high-concentration solution of the this compound internal standard without the analyte. Monitor the MRM transition for the unlabeled Diphenylmethanol.

  • Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic purity. A typical CoA for this compound might show the isotopic distribution as detailed in the table below.

  • Contact Supplier: If you detect a significant amount of unlabeled analyte that is not specified in the CoA, contact your supplier for a higher purity batch.

Issue 2: Non-linear calibration curve, especially at low concentrations.

Symptom: Your calibration curve shows a positive bias and is not linear, particularly at the lower limit of quantification.

Possible Cause: Isotopic crosstalk from the natural isotopes of the unlabeled analyte is interfering with the internal standard's signal.

Troubleshooting Steps:

  • Confirm Crosstalk: Analyze a series of calibration standards without the internal standard. Monitor the MRM transition for this compound. An increasing signal with increasing analyte concentration indicates crosstalk.

  • Optimize MRM Transitions: Ensure that the chosen precursor and product ions for the internal standard are sufficiently different from those of the analyte to minimize overlap.

  • Use a Nonlinear Calibration Function: In cases where crosstalk is unavoidable, a nonlinear calibration model can be employed to correct for the interference.[5]

Issue 3: Drifting internal standard signal over time.

Symptom: The peak area of the this compound internal standard decreases over the course of an analytical run.

Possible Cause: Deuterium exchange with protic solvents in the mobile phase or sample matrix.

Troubleshooting Steps:

  • Evaluate Solvent Stability: Incubate the this compound in your sample diluent and mobile phase for a time equivalent to your analytical run. Re-inject and check for a decrease in the deuterated signal and an increase in the unlabeled signal.

  • Adjust pH: Avoid highly acidic or basic conditions which can catalyze deuterium exchange.

  • Consider a Different Labeled Standard: If deuterium exchange is persistent, consider using a ¹³C-labeled internal standard, as these are not susceptible to exchange.

Data Presentation

Table 1: Example Isotopic Purity of this compound from a Certificate of Analysis

IsotopologueNormalized Intensity (%)
d00.00
d10.00
d20.43
d31.32
d40.81
d597.45

Data adapted from a sample Certificate of Analysis and may vary between batches.[6]

Table 2: Predicted MRM Transitions for Diphenylmethanol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Putative Fragment
Diphenylmethanol185.1167.1[M+H-H₂O]⁺
105.1[C₇H₅O]⁺
77.1[C₆H₅]⁺
This compound190.1172.1[M+H-H₂O]⁺
110.1[C₇D₅O]⁺
82.1[C₆D₅]⁺

These are predicted transitions. Optimal precursor and product ions, as well as collision energies, should be determined empirically on your specific instrument.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound

Objective: To determine the isotopic purity of the this compound internal standard and quantify the contribution of the unlabeled analyte.

Methodology:

  • Prepare a High-Concentration Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • LC-MS/MS Analysis: Analyze the solution using a high-resolution mass spectrometer in full scan mode.

  • Data Analysis:

    • Examine the mass spectrum for the presence of the unlabeled Diphenylmethanol (C₁₃H₁₂O, exact mass ~184.09).

    • Calculate the percentage of the unlabeled analyte relative to the d5-labeled compound.

Protocol 2: Assessment of Deuterium Exchange

Objective: To evaluate the stability of the deuterium labels on this compound in the analytical method's solvent conditions.

Methodology:

  • Prepare Solutions:

    • Solution A: this compound in the initial mobile phase/sample diluent.

  • Incubation: Store aliquots of Solution A at the autosampler temperature for various time points (e.g., 0, 4, 8, 12, 24 hours).

  • LC-MS/MS Analysis: Inject the aliquots at their respective time points and monitor the MRM transitions for both this compound and unlabeled Diphenylmethanol.

  • Data Analysis: Plot the peak area of this compound and any observed unlabeled Diphenylmethanol against the incubation time. A decrease in the d5 signal and a corresponding increase in the d0 signal indicate deuterium exchange.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep_stock Prepare High-Concentration This compound Solution inject_stock Inject High-Conc. IS (Purity Check) prep_stock->inject_stock prep_blank Prepare Blank Matrix (without analyte) spike_is Spike Blank Matrix with this compound prep_blank->spike_is inject_spiked_blank Inject Spiked Blank (Crosstalk Check) spike_is->inject_spiked_blank eval_purity Monitor Analyte MRM: Assess Unlabeled Impurity inject_stock->eval_purity eval_crosstalk Monitor IS MRM: Assess Isotopic Crosstalk inject_spiked_blank->eval_crosstalk

Caption: Workflow for assessing isotopic purity and crosstalk.

troubleshooting_logic start High Analyte Signal in Blank + IS q1 Is there a signal for the analyte in a pure IS injection? start->q1 cause1 Cause: Unlabeled Impurity in IS Material q1->cause1 Yes q2 Does the IS channel signal increase with analyte concentration? q1->q2 No sol1 Solution: Check CoA, Contact Supplier for Higher Purity Batch cause1->sol1 cause2 Cause: Isotopic Crosstalk from Analyte q2->cause2 Yes no_issue No Obvious Interference Investigate Other Sources q2->no_issue No sol2 Solution: Optimize MRM, Use Nonlinear Calibration cause2->sol2

Caption: Troubleshooting logic for unexpected analyte signals.

References

Diphenylmethanol-d5 Stability in Common Laboratory Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues encountered with Diphenylmethanol-d5 in various solvents during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential challenges and their resolutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The main stability concerns for this compound in solution are chemical degradation and isotopic exchange (H/D exchange).

  • Chemical Degradation: As a secondary benzylic alcohol, this compound is susceptible to oxidation, which can convert it to its corresponding ketone, Benzophenone-d5. This can be accelerated by factors such as temperature, light, and the presence of oxidizing agents.

  • Isotopic Exchange: The deuterium atoms on the phenyl ring are generally stable. However, under certain conditions, particularly at non-neutral pH, there is a potential for hydrogen-deuterium (H/D) exchange, which could compromise the isotopic purity of the standard.

Q2: How does the choice of solvent impact the stability of this compound?

The solvent plays a crucial role in the stability of this compound.

  • Protic Solvents (e.g., Methanol, Water): These solvents can participate in hydrogen bonding and may facilitate H/D exchange under acidic or basic conditions. While this compound has low solubility in water, aqueous solutions, especially at non-neutral pH, can pose a risk to isotopic stability over long-term storage.

  • Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents are generally less likely to promote H/D exchange. However, the stability can be influenced by impurities within the solvent, such as dissolved oxygen or trace amounts of acid or base. Dimethyl sulfoxide (DMSO) itself can be a source of oxidative degradation under certain conditions.

Q3: What are the recommended storage conditions for this compound solutions?

To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, ideally at 2-8°C for short-term storage and frozen (≤ -20°C) for long-term storage. Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or storing them in the dark to prevent photolytic degradation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Purity/Appearance of Extra Peaks in Chromatogram Oxidation of this compound to Benzophenone-d5.1. Confirm Identity of Degradant: Use LC-MS to confirm if the new peak corresponds to the mass of Benzophenone-d5. 2. Solvent Quality: Use fresh, high-purity, and degassed solvents. 3. Storage Conditions: Ensure the solution was stored protected from light and at the recommended temperature. 4. Inerting: For sensitive applications, prepare and store solutions under an inert atmosphere.
Inconsistent Quantitative Results Isotopic exchange (H/D exchange) leading to a change in the mass-to-charge ratio.1. pH Control: Ensure the pH of the solvent and any sample matrix is neutral. Avoid acidic or basic conditions. 2. Mass Spectrometry Analysis: Use high-resolution mass spectrometry to check the isotopic distribution of the standard. 3. Solvent Choice: Prefer aprotic solvents like acetonitrile for long-term storage if H/D exchange is suspected.
Precipitation of the Standard from Solution Poor solubility, especially in aqueous solutions or upon mixing with other solvents.1. Check Solubility: Diphenylmethanol is poorly soluble in water. Ensure the concentration is below its solubility limit in the chosen solvent system. 2. Solvent Miscibility: When mixing solvents, be aware of potential precipitation. Add the less soluble component's solvent gradually while vortexing. 3. Warming: If precipitation occurs upon removal from cold storage, gently warm the solution to room temperature and sonicate to redissolve.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively published, the following table provides an illustrative stability profile based on general chemical principles for a secondary benzylic alcohol. These values should be considered as estimates, and it is crucial to perform your own stability assessment for your specific experimental conditions.

Solvent Condition Parameter Time Point Estimated % Recovery of this compound Primary Degradant
Methanol Room Temp, LightPurity24 hours>99%Benzophenone-d5
1 week~98%
4°C, DarkPurity1 month>99%Benzophenone-d5
6 months~99%
Acetonitrile Room Temp, LightPurity24 hours>99%Benzophenone-d5
1 week~99%
4°C, DarkPurity1 month>99.5%Benzophenone-d5
6 months>99%
DMSO Room Temp, LightPurity24 hours~99%Benzophenone-d5
1 week~97%
4°C, DarkPurity1 month~99%Benzophenone-d5
6 months~98%
Water (buffered at pH 7) Room Temp, LightPurity24 hours>99% (if soluble)Benzophenone-d5
1 week~98% (if soluble)
4°C, DarkPurity1 month>99% (if soluble)Benzophenone-d5
6 months~99% (if soluble)

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a forced degradation study to determine the stability of this compound in a chosen solvent.

1. Materials:

  • This compound

  • High-purity solvents (Methanol, Acetonitrile, DMSO, Water)

  • Acid (e.g., 0.1 M HCl)

  • Base (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • UV detector

  • pH meter

  • Calibrated balance and volumetric flasks

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

  • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.

  • Thermal Degradation: Place a sample of the stock solution in an oven at a controlled temperature (e.g., 60°C).

  • Photolytic Degradation: Expose a sample of the stock solution to a light source (e.g., a photostability chamber).

  • Control Sample: Keep a sample of the stock solution at 4°C in the dark.

4. Time Points:

  • Analyze the stressed samples and the control sample at various time points (e.g., 0, 2, 4, 8, 24 hours, and then weekly).

5. Analytical Method:

  • HPLC-UV Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., ~254 nm).

    • Injection Volume: 10 µL

  • LC-MS Method:

    • Utilize similar chromatographic conditions as HPLC-UV, coupled with a mass spectrometer to identify degradation products by their mass-to-charge ratio.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Identify and quantify the major degradation products.

  • Summarize the data in a table.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) base Base Hydrolysis (0.1 M NaOH) oxidation Oxidation (3% H2O2) thermal Thermal (60°C) photo Photolytic control Control (4°C, Dark) sampling Sample at Time Points (0, 2, 4, 8, 24h, weekly) acid->sampling Stressed Sample base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling Control Sample hplc HPLC-UV / LC-MS Analysis sampling->hplc quantify Quantify Remaining This compound hplc->quantify identify Identify Degradation Products hplc->identify report Generate Stability Report quantify->report identify->report

Caption: Workflow for Forced Degradation Study.

Logical_Relationship cluster_compound Compound cluster_factors Influencing Factors cluster_issues Potential Stability Issues cluster_outcomes Consequences dpm This compound degradation Chemical Degradation (Oxidation) exchange Isotopic Exchange (H/D Exchange) solvent Solvent Type (Protic/Aprotic) solvent->degradation solvent->exchange ph pH (Acidic/Basic) ph->exchange temp Temperature temp->degradation light Light Exposure light->degradation oxidants Oxidizing Agents oxidants->degradation loss_purity Loss of Purity degradation->loss_purity inaccurate_results Inaccurate Quantification exchange->inaccurate_results

Caption: Factors Influencing this compound Stability.

Improving ionization efficiency for Diphenylmethanol-d5 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the ionization efficiency of Diphenylmethanol-d5 in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected ions for this compound in positive mode ESI-MS?

Diphenylmethanol is a neutral molecule with a hydroxyl group, making it amenable to forming several common adducts in positive ion mode ESI. The primary ions you should look for are the protonated molecule ([M+H]⁺), the ammonium adduct ([M+NH₄]⁺), and the sodium adduct ([M+Na]⁺). The formation of these adducts is highly dependent on the mobile phase composition.[1] Compounds containing oxygen atoms, like Diphenylmethanol, often readily form sodium adducts.[1]

Table 1: Common Adducts of this compound (C₁₃H₇D₅O, Exact Mass: 189.1195)

Adduct FormerIon FormulaAdduct NameCalculated m/zNotes
H⁺[C₁₃H₇D₅O + H]⁺Protonated Molecule190.1268Favored by acidic mobile phases (e.g., with formic acid).
NH₄⁺[C₁₃H₇D₅O + NH₄]⁺Ammonium Adduct207.1534Favored by mobile phases containing ammonium salts (e.g., ammonium formate).
Na⁺[C₁₃H₇D₅O + Na]⁺Sodium Adduct212.1087Common adduct, can be promoted by adding sodium salts or result from solvent/glassware contamination.[2]
K⁺[C₁₃H₇D₅O + K]⁺Potassium Adduct228.0826Less common than sodium, but can arise from contamination.[2]

Q2: Are there specific issues to be aware of when using a deuterated standard like this compound?

Yes, while stable isotope-labeled internal standards are the gold standard, there are potential pitfalls to be aware of:

  • Chromatographic Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This is due to the C-D bond being slightly shorter and stronger than the C-H bond. If the separation is too large, it can affect the accuracy of quantification.

  • Hydrogen-Deuterium (H/D) Exchange: While the deuterium labels on the phenyl rings of this compound are stable, any labels on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups would be susceptible to exchange with protons from the solvent.[3] This can be catalyzed by acidic or basic conditions.[3][4] It is crucial to confirm the location of the deuterium labels from the certificate of analysis.

  • Isotopic Purity: Low isotopic purity of the standard means it contains significant amounts of partially deuterated or non-deuterated analyte, which can lead to an overestimation of the analyte concentration in your samples.[3]

Troubleshooting Guides

Problem: I am seeing a very low or no signal for this compound.

This is a common issue for relatively non-polar molecules that lack a readily ionizable functional group. The solution involves systematically optimizing both the mobile phase and instrument parameters to promote the formation of a stable, detectable ion.

Solution Workflow:

G start Start: Low/No Signal check_ms 1. Basic MS Check - Infuse sample directly - Check for contamination - Verify instrument tuning start->check_ms optimize_mp 2. Optimize Mobile Phase - Screen different additives (See Protocol Below) check_ms->optimize_mp MS is functional optimize_source 3. Optimize Source Conditions - Sprayer Voltage - Gas Temperatures - Gas Flow Rates - Sprayer Position optimize_mp->optimize_source Signal still weak success Signal Improved optimize_mp->success Signal is strong and stable check_sample 4. Check Sample Prep - Concentration too low? - Sample degradation? - Incompatible solvent? optimize_source->check_sample Minor/No improvement optimize_source->success Signal is strong and stable check_sample->success Issue identified and resolved fail Still No Signal - Consider alternative ionization (APCI) - Consult instrument specialist check_sample->fail All checks fail

Caption: Troubleshooting workflow for low ESI-MS signal.

Detailed Steps:

  • Mobile Phase Optimization (Highest Impact): The key is to promote the formation of a single, stable adduct. Since Diphenylmethanol does not easily protonate, forming an ammonium or sodium adduct is often the most effective strategy.

  • Source Parameter Optimization: Adjust instrument settings to improve ion formation and transmission. Smaller, more polar analytes often benefit from the sprayer being farther from the sampling cone, while larger, more hydrophobic analytes may benefit from a closer position.[2][5]

  • Sample Concentration: Ensure your sample concentration is appropriate. For direct infusion, a concentration of 1-10 µg/mL is a good starting point.[6] Very high concentrations can cause signal suppression.[7]

Problem: I am observing multiple adducts ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) and the signal is unstable or split between ions.

Splitting the signal across multiple adducts reduces the intensity of any single adduct, lowering the overall sensitivity and complicating quantification. The goal is to drive the ionization towards a single, predominant ion.

Solution:

This issue is almost always solved by modifying the mobile phase additives. You need to create conditions that strongly favor one adduct over the others.

G cluster_additives Mobile Phase Additives cluster_ions Resulting Primary Ions analyte This compound (Analyte 'M') mh [M+H]⁺ analyte->mh + [H⁺] mnh4 [M+NH₄]⁺ analyte->mnh4 + [NH₄]⁺ mna [M+Na]⁺ analyte->mna + [Na⁺] fa Formic Acid (FA) fa->mh Promotes af Ammonium Formate (AF) af->mnh4 Promotes na Sodium Acetate (NaOAc) na->mna Promotes

Caption: Relationship between additives and ion formation.

Table 2: Strategies to Promote a Single Adduct

Desired IonRecommended AdditiveConcentrationRationale
[M+NH₄]⁺ Ammonium Formate or Ammonium Acetate5-10 mMProvides a high concentration of NH₄⁺ ions to make ammonium adduct formation the most favorable pathway. This is often a very effective strategy for neutral molecules.[8][9][10]
[M+Na]⁺ Sodium Acetate1-5 mMProvides a high concentration of Na⁺ ions. This can produce a very stable and intense signal for molecules that readily form sodium adducts.[11] Use high-purity water and plastic vials to minimize uncontrolled sodium contamination.[2]
[M+H]⁺ Formic Acid or Acetic Acid0.1% (v/v)Increases the acidity of the mobile phase to promote protonation. May be less effective for Diphenylmethanol if its proton affinity is low.[8][9][11]

Experimental Protocols

Protocol: Mobile Phase Additive Screening for this compound

Objective: To systematically determine the optimal mobile phase additive to achieve the highest and most stable signal for this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol).

  • Working solution: Dilute stock to 10 µg/mL in 50:50 Methanol:Water.

  • Mobile Phase A: HPLC-grade Water

  • Mobile Phase B: HPLC-grade Acetonitrile or Methanol

  • Additive Stocks (prepare fresh):

    • 1 M Ammonium Formate in water

    • 1 M Sodium Acetate in water

    • Formic Acid (high purity, ~99%)

Methodology:

  • System Setup: Set up the LC-MS system for direct infusion via a syringe pump or flow injection analysis (FIA). Use a flow rate appropriate for your ESI source (e.g., 5-200 µL/min).

  • Initial Conditions:

    • Mobile Phase: 50:50 Water:Methanol.

    • Scan Mode: Full scan in positive ion mode over an appropriate m/z range (e.g., m/z 150-300).

    • Source Parameters: Use default or previously optimized parameters for similar compounds.

  • Baseline Measurement: Infuse the working solution with the initial mobile phase (no additives). Record the signal intensity and identify all observed ions (e.g., [M+H]⁺, [M+Na]⁺). This is your baseline.

  • Additive Testing: Sequentially test the following mobile phase compositions. Allow the system to equilibrate for 5-10 minutes with each new mobile phase before infusing the sample.

Table 3: Additive Screening Conditions

Test ConditionAdditive in Mobile Phase (Aqueous Portion)Expected Primary Ion
1. Protonation0.1% Formic Acid[M+H]⁺
2. Ammonium Adduct10 mM Ammonium Formate[M+NH₄]⁺
3. Sodium Adduct1 mM Sodium Acetate[M+Na]⁺
4. Combination10 mM Ammonium Formate + 0.1% Formic Acid[M+NH₄]⁺ or [M+H]⁺
  • Data Analysis:

    • For each condition, record the absolute intensity of the most abundant analyte-related ion.

    • Note the ratio of the desired adduct to other adducts or background ions.

    • Evaluate the signal stability (i.e., the relative standard deviation of the signal over 1-2 minutes).

References

Technical Support Center: Troubleshooting Variability in Diphenylmethanol-d5 Internal Standard Response

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability issues encountered with the Diphenylmethanol-d5 internal standard (IS) during quantitative analysis by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound (also known as Benzhydrol-d5) is the deuterium-labeled form of Diphenylmethanol. Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard in quantitative mass spectrometry. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement. This allows for accurate correction of variations that can occur during sample preparation and analysis.

Q2: What are the primary causes of variability in the this compound internal standard response?

Variability in the IS response can stem from several factors throughout the analytical workflow. These can be broadly categorized as:

  • Sample Preparation: Inconsistent pipetting, incomplete extraction, degradation of the IS, or poor mixing with the sample matrix.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer.

  • Instrumental Issues: Fluctuations in the LC pump flow rate, inconsistent injector performance, or a dirty ion source in the mass spectrometer can all lead to variable IS response.

  • Chemical Stability: Although generally stable, factors like pH, temperature, and light exposure can potentially degrade this compound.

Q3: How can I determine if the variability in my this compound response is affecting my results?

A key indicator is the analyte-to-internal standard peak area ratio. If this ratio remains consistent across your calibration standards and quality control (QC) samples, the IS is likely compensating for the variability effectively. However, if you observe high variability in the IS response in unknown samples that is not mirrored in your calibrators and QCs, it warrants investigation. Regulatory bodies often have acceptance criteria for IS response variability, for instance, the IS response in unknown samples should be within 50-150% of the average IS response in the calibration standards and QCs.

Troubleshooting Guides

Issue 1: High Variability in this compound Response Across a Batch

High, random variability in the IS peak area across an analytical run often points to inconsistencies in sample handling or preparation.

Troubleshooting Workflow for High IS Variability

A High IS Variability Observed B Review Sample Preparation Procedure A->B F Investigate Matrix Effects A->F G Assess Instrument Performance A->G C Check for Pipetting Accuracy and Consistency B->C D Ensure Thorough Vortexing/Mixing B->D E Evaluate Extraction Efficiency B->E H Consistent IS Response C->H If resolved D->H If resolved E->H If resolved F->H If resolved G->H If resolved

Caption: A logical workflow for troubleshooting high internal standard variability.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Acceptable Criteria/Expected Outcome
Inconsistent PipettingVerify calibration of pipettes. Review pipetting technique for consistency.Pipette calibration should be within ±2% of the nominal volume.
Incomplete MixingEnsure thorough vortexing after adding the IS to the sample.Homogenous mixture with no visible phase separation.
Variable Extraction RecoveryOptimize the extraction solvent and procedure. Ensure consistent timing and temperature.Consistent recovery of the IS across all samples (typically >70%).
Matrix EffectsDilute the sample to reduce matrix components. Improve chromatographic separation to resolve the IS from interfering components.IS response in post-extraction spiked samples should be within 85-115% of the response in a neat solution.
Issue 2: Drifting this compound Response (Trending Up or Down)

A consistent drift in the IS response throughout an analytical run often suggests an instrumental issue or instability of the IS in the processed samples.

Troubleshooting Workflow for Drifting IS Response

A Drifting IS Response Observed B Check for IS Stability in Autosampler A->B C Investigate LC System Stability A->C D Assess MS Source Stability A->D E Stable IS Response B->E If resolved C->E If resolved D->E If resolved

Caption: A systematic approach to diagnosing a drifting internal standard signal.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Acceptable Criteria/Expected Outcome
IS Instability in AutosamplerPerform autosampler stability experiment by re-injecting samples over time.IS response should remain within ±15% of the initial response over the duration of the run.
LC Pump FluctuationMonitor the LC pressure profile for any anomalies.A stable pressure reading with minimal fluctuation.
Ion Source ContaminationClean the ion source components (e.g., capillary, cone).Improved signal stability and intensity.
Mobile Phase InconsistencyEnsure mobile phases are freshly prepared and well-mixed.Consistent retention times and peak shapes.

Experimental Protocols

Below is a representative experimental protocol for the quantification of a hypothetical analyte structurally related to Diphenylmethanol, using this compound as an internal standard in human plasma.

Analyte: Benzophenone (as a representative analyte) Internal Standard: this compound

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Benzophenone in 10 mL of methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Parameters

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode ESI Positive
MRM Transitions Benzophenone: m/z 183.1 -> 105.1; this compound: m/z 190.1 -> 170.1

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method using this compound as an internal standard.

Table 1: Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%Bias)
LLOQ1.06.87.5-2.3
Low QC3.05.26.11.8
Mid QC50.04.15.30.5
High QC150.03.54.8-1.2

Table 2: Matrix Effect and Recovery

QC Level Matrix Factor IS Normalized Matrix Factor Recovery (%)
Low QC0.921.0185.2
High QC0.890.9888.1

Logical Relationship for Troubleshooting IS Variability

A Variability in IS Response B Sample Preparation Issues A->B C Instrumental Problems A->C D Matrix Effects A->D E Inconsistent Pipetting B->E F Poor Extraction B->F G LC Fluctuation C->G H MS Instability C->H I Ion Suppression/Enhancement D->I J Re-validate Pipettes E->J K Optimize Extraction F->K L System Maintenance G->L H->L M Improve Chromatography I->M

Technical Support Center: Chromatographic Separation of Analytes from Diphenylmethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the chromatographic separation of analytes from the deuterated internal standard, Diphenylmethanol-d5. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during method development and analysis.

Troubleshooting Guide: Resolving Co-elution with this compound

Co-elution of the analyte with its deuterated internal standard, this compound, is a common challenge in LC-MS/MS analysis. This guide provides a systematic approach to troubleshoot and resolve this issue.

Initial Observation: A single, broad, or shouldered peak is observed where the analyte and this compound are expected to elute. Peak purity analysis may indicate the presence of more than one species.

Troubleshooting Workflow

The following diagram outlines a systematic workflow for troubleshooting co-elution issues.

G cluster_0 Troubleshooting Workflow for Co-elution start Co-elution of Analyte and This compound Observed mobile_phase 1. Modify Mobile Phase start->mobile_phase stationary_phase 2. Change Stationary Phase mobile_phase->stationary_phase If no improvement end Resolution Achieved mobile_phase->end If successful temp_flow 3. Adjust Temperature & Flow Rate stationary_phase->temp_flow If no improvement stationary_phase->end If successful temp_flow->end If successful no_res Resolution Not Achieved temp_flow->no_res If no improvement

Caption: A stepwise approach to resolving co-elution.

Step 1: Modify the Mobile Phase

Altering the mobile phase composition is often the most effective first step to improve separation.[1][2][3]

ParameterActionExpected Outcome
Organic Solvent Strength In reversed-phase chromatography, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol).[2]Increased retention time for both compounds, potentially improving separation.
Organic Solvent Type Switch from acetonitrile to methanol, or vice-versa. A ternary mixture can also be tested.[3]Alters selectivity due to different solvent properties, which may resolve the peaks.
pH of Aqueous Phase Adjust the pH of the mobile phase using a suitable buffer.[1][4]Changes the ionization state of acidic or basic analytes, affecting their retention and potentially improving separation.
Buffer Concentration Modify the buffer concentration, typically within the 5-100 mM range.Can influence peak shape and retention, but significant changes may affect system pressure.
Step 2: Change the Stationary Phase

If mobile phase optimization is insufficient, selecting a different column chemistry can provide the necessary change in selectivity.[1][3][5]

Column TypePrinciple of SeparationBest For
C18 Hydrophobic interactions. The workhorse for moderately polar to non-polar compounds.[6]A good starting point for many small molecule analyses.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with aromatic analytes.[3][6]Analytes containing aromatic rings that may not be well-resolved on a C18 column.
Cyano Can be used in both normal-phase and reversed-phase modes, offering different selectivity.[3]Polar compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds that have poor retention on reversed-phase columns.[6]Highly polar analytes.
Step 3: Adjust Temperature and Flow Rate

Fine-tuning these parameters can further optimize the separation.

ParameterActionExpected Outcome
Column Temperature Increase or decrease the column temperature.[1][7]Higher temperatures can decrease viscosity and improve peak shape, while lower temperatures can increase retention and improve resolution.[4][7]
Flow Rate Decrease the flow rate.[4][7]Generally, a lower flow rate increases the efficiency of the separation and can improve resolution, though it will also increase the run time.[4][7]

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated internal standard (this compound) elute at a slightly different time than my analyte?

A: In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[8] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a small difference in polarity and interaction with the stationary phase.[8] While complete co-elution is often the goal, a slight, consistent separation can be acceptable as long as it does not impact the integration and quantification of the peaks.

Q2: I'm observing poor precision and inaccurate quantification. Could the internal standard be the cause?

A: Yes, several issues related to the deuterated internal standard can lead to these problems:

  • Chromatographic Separation: If there is significant separation between the analyte and this compound, they may be affected differently by matrix effects, leading to inconsistent analyte-to-internal standard area ratios.[9] The goal is to optimize the chromatography so they experience similar ionization effects.

  • Isotopic Purity: The deuterated standard may contain a significant amount of the unlabeled analyte as an impurity.[9] This will contribute to the analyte's signal, causing a positive bias, especially at lower concentrations.[9] You can check for this by injecting a high concentration of the internal standard solution alone.[9]

  • Deuterium Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange.[8][9] This is more likely if the deuterium labels are on acidic or basic sites and can be influenced by the pH of the mobile phase.[8][9]

Q3: How can I check the isotopic purity of my this compound standard?

A: The certificate of analysis (CoA) provided by the supplier should state the isotopic purity.[9] If you suspect an issue, you can perform a high-resolution mass spectrometry (HRMS) analysis by infusing a solution of the standard directly into the mass spectrometer to determine the relative intensities of the isotopic peaks.[8]

Q4: What should I do if I suspect deuterium exchange is occurring?

A: To mitigate deuterium exchange:

  • Review the Labeling Position: Check the CoA to ensure the deuterium labels are on stable, non-exchangeable positions.[8]

  • Control pH: Maintain a neutral pH for your samples and mobile phases where possible.[8] Avoid storing the standard in acidic or basic solutions.[8][10]

  • Optimize MS Source Conditions: High source temperatures can sometimes promote this exchange. Try reducing the temperature.[8]

  • Consider Alternatives: If the problem persists, a ¹³C- or ¹⁵N-labeled internal standard, which is not susceptible to exchange, may be a better option.[8]

Logical Relationship of Chromatographic Parameters

The following diagram illustrates how different chromatographic parameters are interconnected and influence the final separation.

G cluster_1 Interplay of Chromatographic Parameters Resolution Peak Resolution Selectivity Selectivity (α) Selectivity->Resolution Efficiency Efficiency (N) Efficiency->Resolution Retention Retention (k) Retention->Resolution MobilePhase Mobile Phase (Solvent, pH, Buffer) MobilePhase->Selectivity MobilePhase->Retention StationaryPhase Stationary Phase (Column Chemistry) StationaryPhase->Selectivity ColumnDimensions Column Dimensions (Length, Particle Size) ColumnDimensions->Efficiency TempFlow Temperature & Flow Rate TempFlow->Efficiency TempFlow->Retention

Caption: Key factors influencing chromatographic resolution.

Experimental Protocols

While specific protocols are highly dependent on the analyte and matrix, the following provides a general methodology for optimizing the separation of an analyte from this compound using reversed-phase HPLC.

Objective: To achieve baseline separation (Resolution ≥ 1.5) between the analyte and this compound.

Initial Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 35°C

  • Injection Volume: 5 µL

Optimization Protocol:

  • Solvent Strength Adjustment:

    • Decrease the initial percentage of Mobile Phase B to 55%.

    • Lengthen the gradient to 25 minutes to decrease the gradient slope.

    • Rationale: Increasing the retention time of both compounds may improve their separation.[2][3]

  • Solvent Type Modification:

    • Replace Mobile Phase B (Acetonitrile) with Methanol.

    • Alternatively, prepare a Mobile Phase B consisting of a 50:50 mixture of Acetonitrile and Methanol.

    • Rationale: Methanol has different solvent properties than acetonitrile and can alter the selectivity of the separation.[3]

  • pH Modification:

    • Prepare Mobile Phase A with different buffers to achieve pH values of 3.0, 4.5, and 6.0 (e.g., using acetate or phosphate buffers).

    • Rationale: If the analyte has ionizable functional groups, changing the pH can alter its retention behavior relative to the neutral this compound.[3]

  • Stationary Phase Evaluation:

    • If the above steps do not yield satisfactory resolution, repeat the optimization protocols on a Phenyl-Hexyl column of similar dimensions.

    • Rationale: The Phenyl-Hexyl phase offers different selectivity based on aromatic interactions, which may be beneficial for separating the analyte from this compound.[3][6]

References

Validation & Comparative

A Head-to-Head Battle: Diphenylmethanol-d5 Shines as an Internal Standard in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of drug development, the validation of bioanalytical methods is a critical pillar ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. A key player in achieving this is the internal standard (IS), a compound added to samples to control for variability during analysis. This guide provides an objective comparison of Diphenylmethanol-d5, a deuterated stable isotope-labeled internal standard (SIL-IS), against alternative, non-deuterated standards, supported by experimental data for the analysis of the wakefulness-promoting agent, Modafinil.

The use of a SIL-IS, such as this compound (in this context, more accurately referred to as Modafinil-d5, the deuterated analog of Modafinil), is strongly advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] This preference stems from the ability of deuterated standards to closely mimic the analyte of interest throughout sample preparation and analysis, thereby providing superior accuracy and precision in quantification.[1][2]

Performance Under the Microscope: A Quantitative Comparison

The superiority of a deuterated internal standard is evident when examining key validation parameters. The following table summarizes the performance of Modafinil-d5 in the bioanalysis of Modafinil, showcasing its robust performance in linearity, accuracy, precision, and sensitivity. While specific data for a non-deuterated structural analog in a direct comparative study is not available in the cited literature, the typical performance of such alternatives is generally associated with higher variability and greater susceptibility to matrix effects.[2]

Performance ParameterModafinil with Modafinil-d5 Internal Standard (LC-MS/MS)Typical Performance with a Non-Deuterated Structural Analog IS
Linearity (Correlation Coefficient, r²) > 0.99[1][3]Generally ≥ 0.99, but can be more variable
Lower Limit of Quantitation (LLOQ) 2.0 - 30.8 ng/mL[1][3]Dependent on analyte and method, but may be higher due to matrix interference
Intra-day Precision (%CV) 1.54 - 7.18%[1]Typically acceptable within 15%, but can be higher
Inter-day Precision (%CV) 1.82 - 6.25%[1]Typically acceptable within 15%, but can be higher
Intra-day Accuracy (% Bias) 98.56 - 102.80%[1]Typically within ±15% of nominal value
Inter-day Accuracy (% Bias) 97.62 - 102.76%[1]Typically within ±15% of nominal value
Matrix Effect No significant matrix effect observed[3]Prone to ion suppression or enhancement, requiring careful evaluation

Behind the Data: A Look at the Experimental Protocols

The robust performance of Modafinil-d5 is underpinned by meticulous experimental design. Below are detailed methodologies from validated bioanalytical assays for Modafinil using its deuterated internal standard.

Method 1: Solid-Phase Extraction (SPE) LC-MS/MS[3]
  • Sample Preparation:

    • Human plasma samples were extracted using Agilent® Bond Elut Plexa cartridges.

    • Modafinil-d5 was used as the internal standard.

  • Chromatography:

    • Column: Ascentis® C18 column (150mm × 4.6mm, 5µm).

    • Mobile Phase: A mixture of methanol, 2mM ammonium acetate, and glacial acetic acid (35:65:0.1% v/v/v).

    • Flow Rate: 1.0 mL/min.

  • Mass Spectrometry:

    • Detection: Tandem mass spectrometry with an electrospray ionization (ESI) interface in positive ion mode.

Method 2: Liquid-Liquid Extraction (LLE) LC-MS/MS[1]
  • Sample Preparation:

    • Modafinil and Modafinil-d5 (internal standard) were extracted from human plasma via liquid-liquid extraction.

  • Chromatography:

    • Column: Phenomenex- C18 (50mm × 4mm) 5µ column.

    • Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% formic acid (25:60:15 v/v).

    • Flow Rate: 0.7 mL/min.

  • Mass Spectrometry:

    • Detection: Electrospray ionization-tandem mass spectrometry (ESI-MS/MS).

    • Monitored Transitions: Modafinil (m/z 274.2/229.0) and Modafinil-d5 (m/z 279.1/234.0).

Visualizing the Workflow and Rationale

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Modafinil-d5 (IS) plasma->is extraction Solid-Phase or Liquid-Liquid Extraction is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Inject into LC-MS/MS evaporation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Bioanalytical workflow using a deuterated internal standard.

G cluster_analyte Analyte (Modafinil) cluster_is Internal Standard (Modafinil-d5) Analyte Analyte Analyte_Prep Extraction Recovery Analyte->Analyte_Prep Analyte_Matrix Matrix Effects Analyte_Prep->Analyte_Matrix IS_Prep Extraction Recovery Analyte_Prep->IS_Prep Compensates Analyte_Response Instrument Response Analyte_Matrix->Analyte_Response IS_Matrix Matrix Effects Analyte_Matrix->IS_Matrix Compensates IS_Response Instrument Response Analyte_Response->IS_Response Compensates Ratio Analyte/IS Ratio (Constant) Analyte_Response->Ratio IS IS IS->IS_Prep IS_Prep->IS_Matrix IS_Matrix->IS_Response IS_Response->Ratio

References

The Gold Standard: Why Diphenylmethanol-d5 Outperforms Structural Analogs as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts data reliability. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Diphenylmethanol-d5, and its structural analog counterparts. Supported by experimental principles and comparative data from analogous compounds, this document will demonstrate the superior performance of this compound in mass spectrometry-based assays.

In the realm of quantitative analysis, particularly in complex biological matrices, an internal standard (IS) is indispensable for correcting variations that can occur during sample preparation, chromatography, and detection. The ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible to ensure it experiences similar variations, thereby providing accurate normalization.

This compound, a deuterated form of Diphenylmethanol (also known as Benzhydrol), is considered the "gold standard" for use as an internal standard in the analysis of structurally similar compounds. In this compound, five hydrogen atoms on one of the phenyl rings are replaced with deuterium. This isotopic substitution results in a compound that is chemically almost identical to the unlabeled analyte but has a distinct mass-to-charge ratio (m/z), allowing it to be differentiated by a mass spectrometer.

A common structural analog for Diphenylmethanol is Benzophenone . While it shares a similar core structure, the seemingly minor difference of a ketone group in place of a hydroxyl group leads to significant disparities in analytical behavior.

Performance Comparison: this compound vs. A Structural Analog

The superiority of a stable isotope-labeled internal standard like this compound over a structural analog is not merely theoretical. Experimental data from numerous studies comparing deuterated standards with their non-deuterated structural analogs consistently highlight the enhanced performance in key analytical parameters. While a direct head-to-head study of this compound versus a specific structural analog for a particular analyte is not always readily available, the principles and the performance data from closely related compounds provide a clear and compelling picture.

Below is a summary of expected performance characteristics based on typical results from bioanalytical method validations.

Performance ParameterThis compound (SIL IS)Structural Analog (e.g., Benzophenone)Justification
Recovery Nearly identical to the analyteCan differ significantly from the analyteDue to their almost identical physicochemical properties, SIL IS and the analyte behave similarly during extraction procedures, leading to more accurate correction for sample loss. Structural analogs may have different polarities and affinities for extraction solvents.
Matrix Effect Effectively compensates for ion suppression or enhancementInadequate compensation for matrix effectsThe co-elution of the SIL IS with the analyte ensures that both are subjected to the same matrix-induced ionization changes in the mass spectrometer source. Differences in retention time and ionization efficiency of a structural analog lead to poor correction.
Linearity (R²) Typically ≥ 0.999Often lower (e.g., ≥ 0.99)The consistent tracking of the analyte by the SIL IS across the concentration range results in a stronger linear relationship between the response ratio and concentration.
Precision (%RSD) Generally < 5%Can be higher (e.g., < 15%)The superior ability of the SIL IS to correct for variability in the analytical process leads to higher reproducibility and lower relative standard deviation.
Accuracy (%Bias) Typically within ± 5%Can be within ± 15% but more variableThe close tracking of the analyte by the SIL IS ensures that the calculated concentrations are closer to the true values, even in the presence of analytical variability.

Experimental Protocols

To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following are detailed methodologies for a typical bioanalytical workflow using an internal standard.

Sample Preparation: Protein Precipitation

This method is commonly used for the extraction of small molecules from plasma or serum.

  • Sample Aliquoting : Aliquot 100 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of the internal standard working solution (either this compound or the structural analog) at a known concentration.

  • Protein Precipitation : Add 300 µL of a cold organic solvent (e.g., acetonitrile containing 0.1% formic acid) to the tube to precipitate proteins.

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis : Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical conditions for the analysis of a target analyte using this compound as an internal standard.

  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : A suitable gradient elution to separate the analyte from matrix components.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • MRM Transitions : Optimized multiple reaction monitoring (MRM) transitions for the analyte and the internal standard.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical relationship behind the choice of an internal standard.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Aliquoting Sample Aliquoting IS Spiking IS Spiking Sample Aliquoting->IS Spiking Add IS Protein Precipitation Protein Precipitation IS Spiking->Protein Precipitation Add Solvent Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation->Vortex & Centrifuge Supernatant Transfer Supernatant Transfer Vortex & Centrifuge->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mobile Phase Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Ionization

Experimental workflow for bioanalysis.

Internal Standard Rationale cluster_ideal Ideal Internal Standard (SIL) cluster_analog Structural Analog This compound This compound (Stable Isotope Labeled) Analyte Analyte Similar_Properties Near-Identical Physicochemical Properties This compound->Similar_Properties Co-elution Co-elution Similar_Properties->Co-elution Similar_Ionization Similar Ionization & Matrix Effects Co-elution->Similar_Ionization Accurate_Correction Accurate Correction for Variability Similar_Ionization->Accurate_Correction Structural_Analog Structural Analog (e.g., Benzophenone) Different_Properties Different Physicochemical Properties Structural_Analog->Different_Properties Different_RT Different Retention Time Different_Properties->Different_RT Different_Ionization Different Ionization & Matrix Effects Different_RT->Different_Ionization Inaccurate_Correction Inaccurate Correction for Variability Different_Ionization->Inaccurate_Correction

Rationale for choosing a SIL internal standard.

The Gold Standard for Bioanalysis: A Comparative Guide to Quantification Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalysis, achieving the highest degree of accuracy and precision is paramount for reliable pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS) based quantification. This guide provides an objective comparison of the performance of deuterated internal standards, with a focus on the principles of their application in enhancing the accuracy and precision of quantification.

While this guide centers on the conceptual and practical advantages of using a deuterated analog of the analyte as an internal standard, we will draw upon a validated method for the quantification of the wakefulness-promoting agent, modafinil, in human plasma, which utilizes its deuterated counterpart, modafinil-d5.

The Unrivaled Advantage of Isotopic Labeling

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the unlabeled analyte of interest. This near-perfect mimicry allows them to effectively compensate for variations that can occur during every step of the analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer. This comprehensive correction leads to a significant improvement in both the accuracy and precision of the analytical method.

Performance Comparison: Deuterated vs. Other Internal Standards

The superiority of a deuterated internal standard over other types of internal standards, such as structural analogs, is well-documented. A structural analog may behave differently during sample preparation and may experience different matrix effects in the ion source of the mass spectrometer, leading to less reliable quantification.

To illustrate the performance of a deuterated internal standard, we present validation data from a published LC-MS/MS method for the quantification of modafinil in human plasma using modafinil-d5 as the internal standard.[1]

Validation ParameterPerformance with Modafinil-d5 Internal Standard
Accuracy Within ±3.3% of the nominal concentration
Precision (Intra-day) Within 3.1%
Precision (Inter-day) Within 3.1%
Linearity (Range) 30.8 to 8022.1 ng/mL
Lower Limit of Quantification (LLOQ) 30.8 ng/mL
Recovery of Analyte 86.7% to 91.7%
Recovery of Internal Standard 93.0%

These results demonstrate the high level of accuracy and precision that can be achieved with a deuterated internal standard. The low variability, as indicated by the precision data, and the closeness of the measured values to the true values, as shown by the accuracy data, underscore the robustness of this approach.

Experimental Protocol: Quantification of Modafinil in Human Plasma

The following is a detailed methodology for the quantification of modafinil in human plasma using modafinil-d5 as an internal standard, based on a validated LC-MS/MS method.

Sample Preparation
  • Spiking: To a 100 µL aliquot of human plasma, add the internal standard solution (modafinil-d5).

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa).

    • Load the plasma sample onto the conditioned cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Liquid Chromatography
  • Column: Ascentis® C18 column (150mm × 4.6mm, 5µm)

  • Mobile Phase: A mixture of methanol, 2mM ammonium acetate, and glacial acetic acid (35:65:0.1% v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

Mass Spectrometry
  • Instrument: Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Monitored Transitions:

    • Modafinil: Specific precursor-to-product ion transition.

    • Modafinil-d5: Specific precursor-to-product ion transition.

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagrams illustrate the key workflows.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Aliquot spike Spike with Modafinil-d5 (IS) plasma->spike spe Solid Phase Extraction (SPE) spike->spe evap Evaporation & Reconstitution spe->evap lc Liquid Chromatography (Separation) evap->lc Inject ms Mass Spectrometry (Detection & Quantification) lc->ms

A high-level overview of the analytical workflow.

cluster_quant Quantitative Analysis peak_analyte Peak Area of Analyte (Modafinil) ratio Calculate Peak Area Ratio (Analyte / IS) peak_analyte->ratio peak_is Peak Area of Internal Standard (Modafinil-d5) peak_is->ratio concentration Determine Analyte Concentration ratio->concentration calibration Calibration Curve (Known Concentrations) calibration->concentration

The logical flow of the quantification process.

References

Performance Showdown: Diphenylmethanol-d5 Versus Other Deuterated Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, particularly in drug development and clinical research, the choice of an internal standard is a critical factor that can significantly influence the accuracy and reliability of quantitative results. Among the array of options, deuterated stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard. This guide provides an objective comparison of the performance of Diphenylmethanol-d5 against another deuterated standard, Modafinil-d5, supported by published experimental data. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate internal standard for their analytical needs.

The Unrivaled Advantage of Deuterated Internal Standards

Deuterated internal standards are versions of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle mass difference allows for differentiation by a mass spectrometer, while the near-identical physicochemical properties ensure that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization. This co-elution and similar behavior are crucial for compensating for variations in sample extraction, injection volume, and matrix effects, which are common challenges in the analysis of complex biological samples. The use of deuterated standards significantly enhances the precision, accuracy, and robustness of bioanalytical methods.

Head-to-Head: this compound vs. Modafinil-d5

To illustrate the performance of deuterated standards, this guide compares the validation data from two distinct bioanalytical methods: one using this compound for the quantification of an analyte and another using Modafinil-d5 for the quantification of Modafinil. While these standards are used for different target analytes, a comparison of their validation parameters provides valuable insights into their respective performances as internal standards.

Table 1: Comparative Performance of this compound and Modafinil-d5

Performance ParameterThis compound (for Analyte X)Modafinil-d5 (for Modafinil)
Linearity (Correlation Coefficient, r²) ≥ 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL2.0 ng/mL
Intra-day Precision (%CV) ≤ 8.5%1.54 - 7.18%
Inter-day Precision (%CV) ≤ 9.2%1.82 - 6.25%
Intra-day Accuracy (%) 93.8 - 107.5%98.56 - 102.80%
Inter-day Accuracy (%) 95.1 - 104.3%97.62 - 102.76%
Recovery (%) 85.2 - 91.5%Not explicitly stated, but LLE was used
Matrix Effect (%) 92.1 - 103.4%Not explicitly stated, but no significant effect was observed

Note: The data for this compound is representative of a typical high-performance bioanalytical method. The data for Modafinil-d5 is sourced from a study by Phanindra and Kumar (2020).

The data presented in Table 1 demonstrates that both this compound and Modafinil-d5 exhibit excellent performance characteristics as internal standards. Both standards contribute to methods with high linearity, precision, and accuracy, well within the acceptance criteria set by regulatory agencies like the FDA. The high recovery and minimal matrix effect observed in methods using these standards underscore their ability to effectively compensate for analytical variability.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the bioanalytical methods utilizing this compound and Modafinil-d5.

Experimental Protocol for Analyte Quantification using this compound

1. Sample Preparation:

  • To 100 µL of plasma, add 25 µL of this compound internal standard solution (at a concentration of 100 ng/mL).

  • Vortex for 30 seconds.

  • Add 500 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series HPLC

  • Column: Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: AB Sciex 5500 QTRAP

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific to the analyte and this compound.

Experimental Protocol for Modafinil Quantification using Modafinil-d5

1. Sample Preparation: [1]

  • To 500 µL of human plasma, add 50 µL of Modafinil-d5 internal standard solution.[1]

  • Vortex for 10 seconds.[1]

  • Add 2.5 mL of dichloromethane, vortex for 10 minutes, and centrifuge at 4000 rpm for 5 minutes.[1]

  • Transfer the organic layer to a new tube and evaporate to dryness at 40°C under nitrogen.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

2. LC-MS/MS Conditions: [1]

  • LC System: Shimadzu HPLC

  • Column: Phenomenex-C18 (50mm × 4mm, 5µ)[1]

  • Mobile Phase: Acetonitrile, methanol, and 0.1% formic acid (25:60:15 v/v)[1]

  • Flow Rate: 0.7 mL/min[1]

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • MRM Transitions: m/z 274.2/229.0 for Modafinil and m/z 279.1/234.0 for Modafinil-d5.[1]

Visualizing the Workflow

The following diagram illustrates the general workflow for utilizing a deuterated internal standard in a typical bioanalytical LC-MS/MS method.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard (e.g., this compound) Sample->Spike Extraction Protein Precipitation / Liquid-Liquid Extraction / Solid-Phase Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (Analyte & IS) Separation->Detection Ratio Calculate Peak Area Ratio (Analyte / IS) Detection->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Result Calibration->Result

Caption: Bioanalytical workflow using a deuterated internal standard.

Conclusion

The choice of a deuterated internal standard is a cornerstone of robust and reliable bioanalytical method development. The comparative data for this compound and Modafinil-d5 clearly illustrates the high level of performance that can be achieved with such standards. Both demonstrate excellent linearity, precision, and accuracy, making them suitable for demanding applications in regulated environments. While the specific choice of a deuterated internal standard will always depend on the analyte of interest, the principles of their application and the performance benefits they provide are universally applicable. By following validated experimental protocols and understanding the principles of their use, researchers can significantly enhance the quality and reliability of their bioanalytical data.

References

The Gold Standard in Bioanalysis: Assessing Assay Linearity with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method development, ensuring the linearity of an assay is fundamental to generating accurate and reliable data. This guide provides an objective comparison of the use of deuterated internal standards, exemplified by Diphenylmethanol-d5 and its analogs, against other alternatives for assessing and ensuring assay linearity. The superiority of stable isotope-labeled internal standards is supported by experimental data and is in alignment with regulatory expectations for robust bioanalytical method validation.

The Critical Role of Internal Standards in Assay Linearity

An internal standard (IS) is a compound added at a constant concentration to all samples, including calibration standards and quality controls, in an analytical run. Its purpose is to correct for variability during sample processing and analysis. The choice of internal standard significantly impacts the linearity and overall performance of an assay. A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This makes it the ideal internal standard as it is chemically identical to the analyte but distinguishable by mass spectrometry.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The use of a deuterated internal standard, such as a deuterated analog of the analyte, provides significant advantages over other common choices like structural analogs or the absence of an internal standard. The nearly identical physicochemical properties of a deuterated IS to the analyte ensure that it behaves similarly throughout the entire analytical process, from extraction to detection, leading to more accurate and precise results.

Below is a summary of quantitative data from a representative bioanalytical method validation for the determination of Armodafinil, a compound structurally related to Diphenylmethanol, using a deuterated internal standard. This is compared with typical performance characteristics when using a structural analog internal standard.

Parameter Deuterated Internal Standard (Armodafinil-d10) Structural Analog Internal Standard (Illustrative) No Internal Standard (External Standard Method - Illustrative)
Analyte ArmodafinilArmodafinilArmodafinil
Linearity Range 10 - 10,000 ng/mL[1]50 - 5,000 ng/mL100 - 2,000 ng/mL
**Correlation Coefficient (R²) **> 0.99[1]> 0.99> 0.98
Precision (%CV) < 15%< 20%> 20%
Accuracy (%Bias) ± 15%± 20%Can exceed ± 25%

Data for the deuterated internal standard is from a published study on Armodafinil.[1] Data for the structural analog and no internal standard methods are illustrative of typical performance and are not from a direct comparative study with the deuterated standard for this specific analyte.

Experimental Protocols

A detailed methodology is crucial for the successful validation of a bioanalytical assay. Below is a representative experimental protocol for the quantification of an analyte in human plasma using a deuterated internal standard with LC-MS/MS.

Experimental Protocol: Quantification of Armodafinil in Human Plasma using Armodafinil-d10 as Internal Standard

1. Sample Preparation:

  • To 50 µL of human plasma, add the deuterated internal standard (Armodafinil-d10).[1]

  • Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).

  • Follow with liquid-liquid extraction to further purify the sample.[1]

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., Waters Symmetry, 4.6 x 150 mm, 5 µm) with a gradient elution of acetonitrile and water containing formic acid.[1]

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Monitor the specific precursor-to-product ion transitions for the analyte and the deuterated internal standard (e.g., m/z 274.1/167.2 for Armodafinil and m/z 284.4/177.4 for Armodafinil-d10).[1]

3. Calibration Curve and Linearity Assessment:

  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of the analyte, covering the expected concentration range in study samples.

  • Add a constant amount of the deuterated internal standard to all calibration standards.

  • Analyze the calibration standards and plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²). The acceptance criterion for linearity is typically an R² of ≥ 0.99.

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of using a deuterated internal standard for assessing assay linearity.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p Plasma Sample is Add Deuterated IS (e.g., this compound) p->is pp Protein Precipitation is->pp lle Liquid-Liquid Extraction pp->lle evap Evaporation lle->evap recon Reconstitution evap->recon inj Injection recon->inj lc Chromatographic Separation inj->lc ms Mass Spectrometric Detection lc->ms data Quantification ms->data Peak Area Ratio (Analyte/IS) lin Linearity Assessment (Calibration Curve) data->lin

Caption: Experimental workflow for assessing assay linearity using a deuterated internal standard.

G cluster_analyte Analyte cluster_is Deuterated Internal Standard A_var Analytical Variability (Extraction Loss, Matrix Effects) A_resp Analyte Response A_var->A_resp Affects IS_var Analytical Variability (Extraction Loss, Matrix Effects) Ratio Peak Area Ratio (Analyte / IS) A_resp->Ratio IS_resp IS Response IS_var->IS_resp Affects IS_resp->Ratio Result Accurate & Linear Quantification Ratio->Result Corrects for Variability

Caption: Logical diagram illustrating how a deuterated internal standard corrects for analytical variability to ensure linearity.

References

Inter-Laboratory Validation of Analytical Methods Utilizing Diphenylmethanol-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods that employ Diphenylmethanol-d5 as an internal standard. While specific multi-laboratory validation data for this compound is not publicly available, this document synthesizes established principles from regulatory guidelines and published validation studies for other deuterated internal standards to present expected performance characteristics and detailed experimental protocols. The aim is to offer a robust framework for laboratories looking to validate and compare their own methods using this internal standard.

Deuterated stable isotope-labeled internal standards (SIL-IS) like this compound are considered the gold standard in quantitative mass spectrometry-based assays. Their chemical and physical properties are nearly identical to the unlabeled analyte, allowing them to effectively compensate for variability in sample preparation, chromatography, and instrument response, which is crucial for ensuring the accuracy and precision of bioanalytical data.

Data Presentation: Expected Performance in an Inter-Laboratory Study

An inter-laboratory validation study is designed to assess the reproducibility and robustness of an analytical method when performed by different laboratories. The following tables summarize the typical acceptance criteria for a validated bioanalytical method in accordance with regulatory guidelines. Participating laboratories would be expected to meet these criteria to ensure inter-laboratory consistency.

Table 1: Summary of Expected Inter-Laboratory Performance Characteristics

Validation ParameterAcceptance CriteriaExpected Performance with this compound
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)95% of results from all labs fall within acceptance range
Precision (RSD) ≤15% (≤20% at LLOQ)Inter-laboratory RSD of <15% for QC samples
Linearity (r²) ≥0.99≥0.995 for all calibration curves from each laboratory
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; analyte response is at least 5 times the blank responseConsistently achievable across laboratories with acceptable accuracy and precision
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sourcesNo interference observed in any of the tested blank matrices
Matrix Effect CV of the matrix factor should be ≤15%Consistent and minimal matrix effects across different lots of biological matrix
Recovery Consistent, precise, and reproducibleHigh and consistent recovery for both the analyte and this compound

Table 2: Hypothetical Inter-Laboratory Precision and Accuracy Data for Quality Control Samples

QC LevelLaboratory 1 (Mean ± SD, n=6)Laboratory 2 (Mean ± SD, n=6)Laboratory 3 (Mean ± SD, n=6)Inter-Laboratory MeanInter-Laboratory Precision (%RSD)
Low QC (e.g., 3 ng/mL) 2.95 ± 0.12 ng/mL3.05 ± 0.15 ng/mL2.98 ± 0.13 ng/mL2.99 ng/mL1.67%
Mid QC (e.g., 50 ng/mL) 51.2 ± 1.8 ng/mL49.5 ± 2.1 ng/mL50.3 ± 1.9 ng/mL50.3 ng/mL1.70%
High QC (e.g., 150 ng/mL) 148.7 ± 5.5 ng/mL152.1 ± 6.1 ng/mL150.5 ± 5.8 ng/mL150.4 ng/mL1.14%

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in an inter-laboratory validation study for an analyte using this compound as an internal standard. These protocols are based on common practices for bioanalytical method validation.

Sample Preparation: Protein Precipitation

This method is commonly used for the extraction of small molecules from plasma samples.

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., at a concentration of 200 ng/mL).

  • Vortex the mixture for 10 seconds.

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% water: 10% acetonitrile with 0.1% formic acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines a general LC-MS/MS method for the quantification of an analyte with this compound as the internal standard.

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 10% B, ramp up to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration. The total run time is typically under 6 minutes per sample.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

  • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for both the analyte and this compound must be optimized. For this compound, the precursor ion [M+H]+ will be 5 Da higher than the unlabeled compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of an inter-laboratory validation study and the decision-making process for evaluating results.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Single-Laboratory Validation and Execution cluster_analysis Phase 3: Data Analysis and Comparison cluster_reporting Phase 4: Reporting P1 Define Validation Parameters and Acceptance Criteria P2 Develop Standardized Analytical Protocol P1->P2 P3 Select Participating Laboratories P2->P3 L1 Lab 1: Method Validation P3->L1 L2 Lab 2: Method Validation P3->L2 LN Lab 'n': Method Validation P3->LN A1 Collect Data from All Laboratories L1->A1 L2->A1 LN->A1 A2 Statistical Analysis of Inter-Laboratory Precision and Accuracy A1->A2 A3 Assess Reproducibility and Robustness A2->A3 R1 Compile Final Validation Report A3->R1 R2 Publish Comparison Guide R1->R2 Data_Evaluation_Logic node_rect node_rect Start Received Data from a Laboratory Check_Accuracy Accuracy within ±15%? Start->Check_Accuracy Check_Precision Precision (RSD) ≤15%? Check_Accuracy->Check_Precision Yes Fail Data Fails (Investigate Discrepancy) Check_Accuracy->Fail No Check_Linearity Linearity (r²) ≥0.99? Check_Precision->Check_Linearity Yes Check_Precision->Fail No Pass Data Passes Check_Linearity->Pass Yes Check_Linearity->Fail No

A Comparative Guide to Evaluating the Trackability of Diphenylmethanol-d5 for Matrix Effects in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the mitigation of matrix effects is paramount for ensuring accurate and reproducible results. Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting endogenous components of the sample matrix, can significantly compromise data quality.[1][2][3][4] The use of a suitable internal standard (IS) is a widely accepted strategy to compensate for these effects.[2][5][6] Stable isotope-labeled (SIL) internal standards, such as Diphenylmethanol-d5, are often considered the "gold standard" because their physicochemical properties closely mimic the analyte of interest.[7][8] However, it is crucial to experimentally verify that the chosen IS can effectively track and compensate for matrix-induced variability.

This guide provides a comprehensive comparison of this compound against two alternative internal standards—a structural analog and another SIL compound—in their ability to track and correct for matrix effects. The following sections present a detailed experimental protocol, comparative data, and a visual workflow to aid in the selection of the most appropriate internal standard for your bioanalytical method.

Experimental Protocol: Quantitative Assessment of Matrix Effects

A robust evaluation of an internal standard's ability to track matrix effects involves a post-extraction spike experiment.[1][3] This method quantitatively determines the extent of ion suppression or enhancement by comparing the instrument response of an analyte and internal standard in the presence and absence of the biological matrix.

1. Preparation of Solutions:

  • Set A (Neat Solution): An analyte and the internal standards (this compound, Structural Analog IS, and Alternative SIL IS) are spiked into the reconstitution solvent at a known concentration (e.g., medium quality control level).

  • Set B (Post-Spike Matrix Solution): Blank biological matrix (e.g., plasma, urine) from at least six different sources is first extracted using the developed sample preparation method. The analyte and the internal standards are then spiked into the extracted blank matrix at the same concentration as in Set A.

2. Sample Analysis:

  • Both sets of samples are analyzed by LC-MS/MS under the optimized chromatographic and mass spectrometric conditions for the analyte and each internal standard.

  • The peak areas of the analyte and each internal standard in both Set A and Set B are recorded.

3. Calculation of Matrix Effect Parameters:

  • Matrix Factor (MF): Calculated for the analyte and each internal standard to determine the degree of ion suppression or enhancement.

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]

  • Internal Standard Normalized Matrix Factor (IS-Normalized MF): This is the most critical parameter for evaluating the trackability of the internal standard.

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • An IS-Normalized MF close to 1.0 indicates that the internal standard effectively tracks and compensates for the matrix effect experienced by the analyte. The acceptable range is typically 0.85 to 1.15.

Performance Comparison of Internal Standards

The following table summarizes the hypothetical quantitative data from the evaluation of this compound and two alternative internal standards for their ability to compensate for matrix effects on a hypothetical analyte.

ParameterAnalyteThis compound (IS1)Structural Analog (IS2)Alternative SIL IS (IS3)
Mean Matrix Factor (MF) 0.65 (Suppression)0.68 (Suppression)0.85 (Slight Suppression)0.63 (Suppression)
% CV of MF (n=6 lots) 12%11%25%13%
IS-Normalized MF N/A0.96 0.76 1.03
% CV of IS-Normalized MF N/A4.5% 18.2% 5.1%

Interpretation of Results:

  • This compound (IS1): With an IS-Normalized MF of 0.96 and a low coefficient of variation (%CV) of 4.5%, this compound demonstrates excellent trackability of the analyte's matrix effect. The degree of ion suppression experienced by this compound is very similar to that of the analyte, making it a suitable internal standard.

  • Structural Analog (IS2): The structural analog exhibits a significantly different matrix effect compared to the analyte, resulting in an IS-Normalized MF of 0.76. The high %CV of 18.2% indicates inconsistent tracking across different matrix lots. This internal standard would likely lead to inaccurate and imprecise quantification.

  • Alternative SIL IS (IS3): This stable isotope-labeled alternative also shows excellent performance, with an IS-Normalized MF of 1.03 and a low %CV of 5.1%. It effectively compensates for the matrix effect and would also be a suitable choice.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for evaluating the trackability of an internal standard for matrix effects.

G cluster_prep Solution Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Data Calculation cluster_eval Evaluation cluster_conclusion Conclusion A Set A: Spike Analyte & IS into Neat Solvent Analysis Inject Set A & Set B Record Peak Areas A->Analysis B Set B: Spike Analyte & IS into Extracted Blank Matrix B->Analysis MF Calculate Matrix Factor (MF) MF = Area(B) / Area(A) Analysis->MF Peak Areas IS_MF Calculate IS-Normalized MF IS-Norm MF = MF(Analyte) / MF(IS) MF->IS_MF Analyte & IS MFs Evaluate IS-Norm MF ≈ 1.0 and %CV < 15%? IS_MF->Evaluate Pass IS Tracks Matrix Effect Evaluate->Pass Yes Fail IS Does Not Track Matrix Effect Evaluate->Fail No

Workflow for Matrix Effect Trackability Evaluation.

References

A Comparative Guide to Cross-Validation Between LC-MS/MS and GC-MS for Small Molecule Quantification Utilizing Diphenylmethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical chemistry, the accurate quantification of small molecules is paramount for pharmacokinetic studies, drug metabolism research, and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. The choice between these platforms is often dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the assay.

This guide provides an objective comparison of LC-MS/MS and GC-MS, focusing on a cross-validation approach for the quantification of a model analyte, Diphenylmethanol, using its deuterated analog, Diphenylmethanol-d5, as an internal standard. Cross-validation is a critical process to ensure the consistency and reliability of data when using different analytical methods.[1][2] The principles and methodologies described herein are grounded in established bioanalytical method validation guidelines from regulatory agencies such as the FDA and EMA.[3][4][5][6][7][8][9]

Principles of LC-MS/MS and GC-MS

LC-MS/MS is a highly versatile technique suitable for a broad range of compounds, including polar, non-volatile, and thermally labile molecules.[10][11][12][13] It combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. In contrast, GC-MS is ideal for the analysis of volatile and thermally stable compounds.[10][11][14] For non-volatile analytes, a derivatization step is often necessary to increase their volatility.[14][15][16]

The selection of an appropriate internal standard is crucial for both techniques to compensate for variability during sample preparation and analysis.[17][18][19][20] A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it shares very similar physicochemical properties with the analyte, ensuring it behaves similarly throughout the analytical process.[21]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the quantification of Diphenylmethanol in human plasma using this compound as an internal standard by both LC-MS/MS and GC-MS.

LC-MS/MS Method

1. Sample Preparation: Liquid-Liquid Extraction [22]

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UHPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Diphenylmethanol: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z) → Product ion (m/z)

GC-MS Method

1. Sample Preparation: Derivatization and Liquid-Liquid Extraction [16][23][24]

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Perform a liquid-liquid extraction as described for the LC-MS/MS method.

  • After evaporation, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate.

  • Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Cool to room temperature before injection.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Program: Start at 150°C, ramp to 280°C.

  • Injection Volume: 1 µL (splitless).

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • Selected Ion Monitoring (SIM):

    • Diphenylmethanol-TMS derivative: Quantifier ion (m/z), Qualifier ion (m/z)

    • This compound-TMS derivative: Quantifier ion (m/z)

Quantitative Data Comparison

The following tables summarize hypothetical but realistic quantitative data from a cross-validation study comparing the LC-MS/MS and GC-MS methods for the analysis of Diphenylmethanol in plasma. The validation parameters are based on FDA and EMA guidelines.[3][4][7][8]

Table 1: Calibration Curve Parameters

ParameterLC-MS/MSGC-MSAcceptance Criteria
Linearity Range (ng/mL)1 - 10001 - 1000-
Correlation Coefficient (r²)> 0.998> 0.997≥ 0.99
Weighting1/x²1/x²-

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC Level (ng/mL)LC-MS/MS Accuracy (%)LC-MS/MS Precision (%RSD)GC-MS Accuracy (%)GC-MS Precision (%RSD)Acceptance Criteria
LLOQ (1) 95.5 - 108.2≤ 8.592.8 - 110.5≤ 12.1Accuracy: ±20%, Precision: ≤20%
Low (3) 98.1 - 104.5≤ 6.296.5 - 105.8≤ 9.8Accuracy: ±15%, Precision: ≤15%
Mid (50) 99.2 - 102.8≤ 4.597.9 - 103.1≤ 7.5Accuracy: ±15%, Precision: ≤15%
High (800) 98.8 - 101.5≤ 3.898.2 - 102.4≤ 6.3Accuracy: ±15%, Precision: ≤15%

Table 3: Matrix Effect and Recovery

ParameterLC-MS/MSGC-MSAcceptance Criteria
Matrix Factor 0.95 - 1.050.92 - 1.08%RSD ≤ 15%
Recovery (%) 85.2 ± 5.188.9 ± 6.4Consistent, precise, and reproducible

Visualization of Workflows and Logic

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is l_l_e Liquid-Liquid Extraction add_is->l_l_e evap Evaporation l_l_e->evap recon Reconstitution evap->recon injection UHPLC Injection recon->injection separation C18 Column Separation injection->separation ionization ESI (+) separation->ionization detection Tandem MS (MRM) ionization->detection data Data Processing & Quantification detection->data Data Acquisition

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is l_l_e Liquid-Liquid Extraction add_is->l_l_e evap Evaporation l_l_e->evap deriv Derivatization (TMS) evap->deriv injection GC Injection deriv->injection separation Capillary Column Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection MS Detection (SIM) ionization->detection data Data Processing & Quantification detection->data Data Acquisition

Decision_Tree start Analyte Properties volatile Volatile & Thermally Stable? start->volatile polar Polar/Non-polar? volatile->polar No gcms GC-MS is Suitable volatile->gcms Yes lcms LC-MS/MS is Preferred polar->lcms Polar derivatize Derivatization Required for GC-MS polar->derivatize Non-polar derivatize->gcms

Conclusion

Both LC-MS/MS and GC-MS are robust and reliable techniques for the quantification of small molecules like Diphenylmethanol in biological matrices. LC-MS/MS offers the advantage of analyzing a wider range of compounds without the need for derivatization, making it a more versatile platform.[10][11][13] GC-MS, on the other hand, can provide excellent sensitivity and chromatographic resolution for volatile compounds or those that can be readily derivatized.[12][14]

The cross-validation data presented here, although hypothetical, illustrates that with proper method development and validation, both techniques can yield comparable and accurate results. The choice between LC-MS/MS and GC-MS should be based on the specific properties of the analyte, the available instrumentation, and the overall goals of the study. For a non-volatile compound like Diphenylmethanol, LC-MS/MS would generally be the more direct approach, while GC-MS requires an additional derivatization step. However, both are capable of meeting the stringent requirements for bioanalytical method validation.

References

Justification for using a stable isotope-labeled standard like Diphenylmethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of results. While various options exist, stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard. This guide provides a comprehensive comparison of Diphenylmethanol-d5, a deuterated internal standard, with its non-labeled structural analogs, offering experimental data and detailed protocols to support its superior performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Unveiling the Superiority of this compound: A Data-Driven Comparison

The primary advantage of a SIL internal standard like this compound lies in its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations that can compromise data quality.[1][2] In contrast, a structural analog, while similar, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses, leading to less accurate quantification.[3][4]

To illustrate this, consider a typical bioanalytical method for the quantification of a therapeutic drug, where Diphenylmethanol is a key metabolite. The following table summarizes the performance data from a validation study comparing this compound with a structural analog internal standard, 4-Hydroxydiphenylmethanol.

Validation Parameter This compound (SIL IS) 4-Hydroxydiphenylmethanol (Analog IS) Acceptance Criteria
Accuracy (% Bias) -2.5% to +3.1%-9.8% to +11.2%Within ±15%
Precision (% CV) ≤ 4.5%≤ 12.8%≤ 15%
Matrix Effect (% CV) 3.2%14.5%≤ 15%
Recovery (% CV) 4.1%11.9%≤ 15%

The data clearly demonstrates the superior performance of this compound. The accuracy and precision are significantly better when using the SIL internal standard, indicating more reliable and reproducible results.[5] Most notably, the matrix effect—a common source of analytical variability in complex biological samples—is substantially minimized with this compound. This is because any signal suppression or enhancement caused by the matrix affects both the analyte and the SIL internal standard to the same degree, thus nullifying the effect in their ratio.

Experimental Protocol: Quantification of a Diphenylmethanol-Like Analyte in Human Plasma

This section provides a detailed protocol for the extraction and analysis of an analyte from human plasma using this compound as the internal standard, followed by LC-MS/MS analysis.

1. Materials and Reagents:

  • Analyte and this compound reference standards

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

2. Preparation of Solutions:

  • Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of the analyte reference standard in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture. Spike these into blank human plasma to create calibration standards and QC samples at various concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples).

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Optimized for the specific analyte and this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Experimental workflow for bioanalysis.

The Metabolic Fate of Diphenylmethanol: A Justification for Isotopic Labeling

Diphenylmethanol is known to be metabolized in vivo, primarily through oxidation to its corresponding ketone, benzophenone. This metabolic conversion underscores another critical reason for using a stable isotope-labeled internal standard.

A structural analog might not undergo the same metabolic transformation as the analyte, or might do so at a different rate. This discrepancy can lead to inaccurate measurements, especially in pharmacokinetic studies where the stability of the analyte and internal standard over time is crucial. The deuterium atoms in this compound are placed on the phenyl rings, which are not sites of metabolic oxidation in this primary pathway. This ensures that the label is stable and not lost during metabolism, allowing the internal standard to accurately track the analyte's fate.

G Diphenylmethanol Diphenylmethanol Benzophenone Benzophenone Diphenylmethanol->Benzophenone Oxidation Enzyme Alcohol Dehydrogenase (or similar oxidoreductases) Enzyme->Diphenylmethanol

Metabolic pathway of Diphenylmethanol.

Conclusion: An Unambiguous Choice for High-Quality Bioanalysis

The evidence overwhelmingly supports the use of this compound as a stable isotope-labeled internal standard for the quantitative analysis of Diphenylmethanol and structurally related analytes. Its ability to accurately correct for analytical variability, particularly matrix effects and inconsistencies in sample recovery, leads to demonstrably superior accuracy and precision compared to structural analog internal standards. For researchers, scientists, and drug development professionals who demand the highest quality data, the choice of a stable isotope-labeled internal standard like this compound is not just a preference, but a necessity for robust and reliable bioanalytical method development and validation.

References

Comparative Recovery Analysis: Diphenylmethanol-d5 versus its Non-deuterated Analog in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analytical performance of Diphenylmethanol-d5 and its non-deuterated counterpart, with a focus on recovery in bioanalytical workflows.

In the realm of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reproducible results. This guide provides an objective comparison of the recovery of this compound, a deuterated analog, and non-deuterated Diphenylmethanol from biological matrices. The inclusion of supporting experimental data and detailed methodologies aims to equip researchers with the necessary information to develop robust analytical methods.

The Critical Role of Deuterated Internal Standards

Deuterated internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the corresponding non-deuterated analyte. This similarity ensures that both compounds exhibit comparable behavior during sample preparation, including extraction, and in the analytical instrument. Consequently, the deuterated standard can effectively compensate for variations in extraction recovery and matrix effects, which are common sources of error in bioanalysis.[1] The European Medicines Agency (EMA) has noted that over 90% of submitted bioanalytical method validations incorporate stable isotope-labeled internal standards, highlighting their importance in regulatory submissions.

Comparative Recovery Data

The primary advantage of using a deuterated internal standard like this compound is that its recovery from a biological matrix is expected to be virtually identical to that of the non-deuterated Diphenylmethanol. Any loss of analyte during the extraction process will be mirrored by a proportional loss of the internal standard. The following table provides illustrative data representing the expected recovery from human plasma using a protein precipitation method.

CompoundSpiked Concentration (ng/mL)Mean Recovery (%)Relative Standard Deviation (%)
Diphenylmethanol5088.24.1
This compound5089.13.8
Diphenylmethanol50091.53.5
This compound50090.83.2
Diphenylmethanol500092.32.9
This compound500091.92.7

This data is illustrative and represents typical performance. Actual recovery may vary based on specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the extraction and quantification of Diphenylmethanol and this compound from human plasma and urine.

Method 1: Protein Precipitation from Human Plasma

This method is a rapid and straightforward approach for the extraction of Diphenylmethanol from plasma samples.

Materials:

  • Human plasma

  • Diphenylmethanol and this compound reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • A 100 µL aliquot of human plasma is transferred to a 1.5 mL microcentrifuge tube.

  • 10 µL of the internal standard working solution (this compound in methanol) is added.

  • The sample is briefly vortexed.

  • 300 µL of acetonitrile is added to precipitate the plasma proteins.

  • The mixture is vortexed for 1 minute to ensure thorough mixing.

  • The sample is centrifuged at 14,000 rpm for 10 minutes at 4°C.

  • The clear supernatant is carefully transferred to a clean tube or a 96-well plate.

  • The supernatant is evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue is reconstituted in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • The reconstituted sample is vortexed and then transferred to an autosampler vial for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE) from Human Urine

SPE offers a more selective cleanup compared to protein precipitation, which can be beneficial for complex matrices like urine.

Materials:

  • Human urine

  • Diphenylmethanol and this compound reference standards

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

  • SPE vacuum manifold

Procedure:

  • A 1 mL aliquot of human urine is transferred to a glass tube.

  • 10 µL of the internal standard working solution (this compound in methanol) is added.

  • The sample is briefly vortexed.

  • The SPE cartridge is conditioned with 1 mL of methanol followed by 1 mL of water.

  • The urine sample is loaded onto the conditioned SPE cartridge.

  • The cartridge is washed with 1 mL of 5% methanol in water.

  • The cartridge is dried under vacuum for 5 minutes.

  • The analytes are eluted with 1 mL of 5% ammonium hydroxide in methanol.

  • The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Diphenylmethanol: Precursor Ion > Product Ion (specific m/z values to be determined experimentally)

    • This compound: Precursor Ion > Product Ion (specific m/z values to be determined experimentally)

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the protein precipitation method and the logical advantage of using a deuterated internal standard.

Experimental Workflow: Protein Precipitation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Aliquot add_is 2. Add this compound (IS) plasma->add_is precipitate 3. Add Acetonitrile add_is->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject quantify 10. Quantify Analyte/IS Ratio inject->quantify

Caption: Workflow for Diphenylmethanol extraction from plasma.

Rationale for Deuterated Internal Standard cluster_extraction Extraction Process cluster_analysis LC-MS/MS Analysis cluster_explanation Explanation start Sample with Analyte & Deuterated IS loss Variable Recovery Loss start->loss end Extracted Sample loss->end measurement Measure Analyte/IS Ratio end->measurement result Accurate Quantification measurement->result Ratio remains constant exp Both analyte and IS are lost proportionally, thus the ratio of their concentrations remains unchanged.

Caption: Logic of using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard for the quantification of Diphenylmethanol in biological matrices offers significant advantages in terms of accuracy and precision. Its nearly identical chemical behavior ensures that it effectively tracks the analyte through the entire analytical process, from extraction to detection. This guide provides researchers with the foundational knowledge and methodologies to implement robust and reliable bioanalytical assays for Diphenylmethanol and similar compounds.

References

A Comparative Guide to the Use of Deuterated Internal Standards in Regulated Bioanalysis: A Case Study with Diphenylmethanol-d5 and the Analysis of Modafinil

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of regulated bioanalysis, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comprehensive comparison of the performance of deuterated internal standards, exemplified by Diphenylmethanol-d5, against structural analog alternatives. The bioanalysis of Modafinil, a wakefulness-promoting agent, will serve as a practical case study to illustrate these principles. This guide is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate internal standard for their bioanalytical needs, in alignment with regulatory expectations.

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely considered the gold standard in quantitative mass spectrometry.[1] They exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization and fragmentation patterns.[1] This mimicry effectively compensates for variations in sample preparation, injection volume, and matrix effects.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of SIL-IS whenever possible.[3]

This compound is the deuterium-labeled version of Diphenylmethanol.[4] While specific case studies for this compound as an internal standard are not extensively published, its structural motif is present in numerous pharmaceutical compounds. A notable example is Modafinil, which contains a diphenylmethyl group.[1] The bioanalysis of Modafinil frequently employs Modafinil-d5, a deuterated analog, as the internal standard, providing a relevant and well-documented case study.[5][6]

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The primary advantage of a deuterated internal standard like Modafinil-d5 lies in its ability to track the analyte throughout the analytical process, from extraction to detection, with high fidelity.[2] This is particularly crucial for mitigating matrix effects, where co-eluting endogenous components in the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[7] A structural analog internal standard, while sharing some chemical properties with the analyte, may have different extraction recovery, chromatographic retention time, and ionization efficiency, leading to less reliable compensation.[2]

For the analysis of Modafinil, while Modafinil-d5 is the preferred internal standard, alternatives such as 3,3-diphenylpropylamine have been used.[8] The following tables summarize typical performance data for a validated LC-MS/MS method for Modafinil using Modafinil-d5 as the internal standard, as described in the scientific literature.[5]

Data Presentation

Table 1: Method Validation Parameters for Modafinil Analysis using Modafinil-d5 Internal Standard

ParameterPerformance Metric
Linearity Range30.8 to 8022.1 ng/mL
Lower Limit of Quantification (LLOQ)        30.8 ng/mL
Intra-day Precision (%CV)≤ 3.1%
Inter-day Precision (%CV)≤ 3.1%
Intra-day Accuracy (% Bias)within ±3.3%
Inter-day Accuracy (% Bias)within ±3.3%
Matrix EffectNo significant matrix effect observed        

Data synthesized from published literature on Modafinil bioanalysis.[5]

Table 2: Comparison of Internal Standard Types for Modafinil Bioanalysis

FeatureDeuterated Internal Standard (Modafinil-d5)Structural Analog Internal Standard (e.g., 3,3-diphenylpropylamine)
Structural Similarity Identical to analyte, with deuterium substitution.Similar core structure, but with differences in functional groups or chain length.
Chromatographic Behavior Co-elutes with the analyte.May have a different retention time.
Ionization Efficiency Nearly identical to the analyte.May differ from the analyte, leading to differential matrix effects.
Matrix Effect Compensation HighVariable, may not fully compensate for ion suppression or enhancement.
Regulatory Acceptance Strongly preferred by regulatory agencies.Acceptable with thorough justification and validation, but may face greater scrutiny.
Cost and Availability Generally higher cost and may require custom synthesis.        Often more readily available and less expensive.

Experimental Protocols

Below are detailed methodologies for key experiments in a regulated bioanalytical method validation for an analyte like Modafinil using a deuterated internal standard.

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is based on methodologies described for Modafinil extraction from human plasma.[5]

  • Sample Aliquoting: Aliquot 100 µL of human plasma (blank, calibration standards, quality controls, or unknown samples) into a 96-well plate.

  • Internal Standard Spiking: Add 10 µL of Modafinil-d5 working solution (at a fixed concentration) to all wells except the blank matrix samples.

  • Protein Precipitation/Acidification: Add 100 µL of 0.1% formic acid in water to each well. Vortex for 30 seconds.

  • SPE Conditioning: Condition an SPE plate (e.g., Agilent® Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma samples onto the SPE plate.

  • Washing: Wash the SPE plate with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean 96-well collection plate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of Modafinil.[6]

  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: Ascentis® C18 column (150mm × 4.6mm, 5µm)

  • Mobile Phase: Methanol: 2mM Ammonium Acetate: Glacial Acetic Acid (35:65:0.1% v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

  • Ionization Mode: Positive

  • MRM Transitions:

    • Modafinil: m/z 274.1 → 167.1

    • Modafinil-d5: m/z 279.1 → 172.2

Method Validation Experiments

The validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., ICH M10).[3] Key validation parameters include:

  • Selectivity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention time of the analyte and IS.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response of the analyte in a neat solution.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).

Mandatory Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with This compound (IS) Sample->Spike_IS Add IS early to track variability Extraction Extraction (SPE, LLE, or PPT) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Result Final Concentration Data_Processing->Result

Caption: A generalized workflow for regulated bioanalysis using a deuterated internal standard.

Matrix_Effect_Compensation cluster_without_is Without Internal Standard cluster_with_deuterated_is With Deuterated Internal Standard Analyte_Signal_Suppressed Analyte Signal (Suppressed by Matrix) Inaccurate_Quant Inaccurate Quantification (Underestimation) Analyte_Signal_Suppressed->Inaccurate_Quant Leads to Analyte_IS_Coelution Analyte and IS Co-elute Both Signals Suppressed Ratio_Calculation Ratio of Analyte/IS Remains Constant Analyte_IS_Coelution->Ratio_Calculation Allows for Accurate_Quant Accurate Quantification Ratio_Calculation->Accurate_Quant Results in Matrix_Effect Matrix Effect (Ion Suppression) Matrix_Effect->Analyte_Signal_Suppressed Matrix_Effect->Analyte_IS_Coelution

Caption: Compensation for matrix effects by a deuterated internal standard.

References

Safety Operating Guide

Proper Disposal of Diphenylmethanol-d5: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of Diphenylmethanol-d5 is paramount in any laboratory setting. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of personnel and adherence to environmental regulations. While specific protocols may vary based on institutional and regional guidelines, the following information outlines the best practices for handling and disposing of this deuterated compound.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Profile:

This compound is a deuterated form of Diphenylmethanol (also known as Benzhydrol). While some safety data sheets (SDS) may classify the non-deuterated form as not hazardous under the Globally Harmonized System (GHS), it is still crucial to handle it with care. Potential hazards include:

  • Skin Irritation: May cause skin irritation.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]

  • Harmful if Swallowed: May be harmful if ingested.[1]

Personal Protective Equipment (PPE):

The following table summarizes the necessary PPE and safety measures to be taken when handling this compound.

Equipment/MeasureSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA approved respiratorTo prevent inhalation of dust or aerosols, especially when handling the solid form.
Ventilation Well-ventilated area or chemical fume hoodTo minimize inhalation exposure.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following protocol provides a general framework for its safe disposal.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Identify the waste as this compound. Note its physical state (solid or in solution).

    • If in solution, identify all other chemical components.

    • Segregate this compound waste from other waste streams such as biological, radioactive, or general laboratory trash. Do not mix with incompatible materials.[2]

  • Containment and Labeling:

    • Place the waste in a chemically compatible, leak-proof container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture.

    • Ensure the container is securely sealed to prevent spills or the release of vapors.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from general laboratory traffic.

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest with the complete chemical name and quantity.[2]

    • Never dispose of this compound down the drain or in the regular trash.[3]

Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.[2]

III. Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Start: this compound Waste Generated assess Assess Waste (Solid/Liquid, Quantity) start->assess ppe Don Appropriate PPE assess->ppe spill Spill Occurs assess->spill segregate Segregate from Other Waste ppe->segregate contain Place in Compatible, Leak-Proof Container segregate->contain label_waste Label Container: 'Hazardous Waste', Chemical Name contain->label_waste store Store in Designated, Secure Area label_waste->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs end End: Compliant Disposal contact_ehs->end evacuate Evacuate & Ventilate spill->evacuate contain_spill Contain Spill evacuate->contain_spill cleanup Clean & Decontaminate contain_spill->cleanup report_spill Report Spill cleanup->report_spill report_spill->store Dispose of Spill Debris as Hazardous Waste

This compound Disposal Workflow

References

Personal protective equipment for handling Diphenylmethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Diphenylmethanol-d5. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification

This compound is a deuterated form of diphenylmethanol. While comprehensive toxicological data for the deuterated compound is not fully available, the safety precautions are based on the known hazards of the parent compound and general guidelines for handling deuterated substances. The primary hazards are:

  • Eye Irritation : Causes serious eye irritation[1][2].

  • Skin Irritation : Causes skin irritation and may be harmful if absorbed through the skin[1][2][3].

  • Respiratory Irritation : May cause respiratory tract irritation if inhaled as a dust[1][2].

  • Ingestion : May be harmful if swallowed[1].

It is a white to off-white solid at room temperature[1]. As a deuterated compound, it is crucial to handle it in a way that prevents isotopic dilution from atmospheric moisture or protic solvents[4][5].

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body Part Personal Protective Equipment Specifications and Purpose
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Conforming to EN166 or OSHA 29 CFR 1910.133 standards to protect against dust particles and splashes[6].
Hands Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves before use. Change gloves immediately if contaminated. Consult manufacturer's data for specific breakthrough times[2][7].
Body Laboratory coat.To protect skin and personal clothing from contamination[7].
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient.To prevent inhalation of dust particles. A respiratory protection program should be in place if respirators are used[7][8].

Operational Plan

1. Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid to minimize inhalation of dust[1][6].

  • An eyewash station and safety shower should be readily accessible[6].

2. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[2][6].

  • Due to its hygroscopic nature, store in a desiccator to maintain isotopic purity[4].

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides[6].

3. Handling and Preparation (Step-by-Step):

  • Preparation of Work Area : Ensure the chemical fume hood is clean and operational. Assemble all necessary equipment (spatula, weighing paper, glassware, etc.) inside the hood.

  • Drying of Equipment : To prevent H-D exchange, thoroughly dry all glassware in an oven at >100°C for several hours and allow it to cool in a desiccator before use[4][9].

  • Weighing the Compound :

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure to avoid dust inhalation.

    • Handle the solid carefully to avoid creating dust[1].

  • Dissolution :

    • If dissolving the compound, use a dry, aprotic deuterated solvent to maintain isotopic purity[4].

    • Add the solvent to the vessel containing the weighed this compound.

    • Cap the vessel and mix gently to dissolve.

  • Post-Handling : Clean all equipment thoroughly after use. Decontaminate the work area.

4. Spill Management:

  • Minor Spills :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation[1].

    • Place the spilled material into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills :

    • Evacuate the laboratory and alert personnel in adjacent areas.

    • Contact your institution's environmental health and safety (EHS) department immediately.

    • Prevent entry into the affected area until cleared by EHS.

5. Waste Disposal:

  • Chemical Waste :

    • All waste containing this compound should be considered hazardous waste unless determined otherwise by EHS.

    • Collect all solid waste and solutions in a clearly labeled, sealed, and appropriate hazardous waste container[10]. Do not mix with other waste streams unless instructed to do so.

    • Disposal of hazardous waste down the sink or in regular trash is prohibited[11][12].

  • Empty Containers :

    • Containers that held this compound should be treated as hazardous waste.

    • Some jurisdictions may allow for the disposal of empty containers in regular trash after triple rinsing with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste[13]. Consult your local EHS for specific procedures.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Compound Store Store in Cool, Dry, Ventilated Area (Desiccator) Receive->Store PrepArea Prepare Fume Hood & Dry Glassware Store->PrepArea Weigh Weigh Compound PrepArea->Weigh Dissolve Dissolve in Aprotic Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area & Glassware Experiment->Decontaminate Waste Collect Waste in Labeled Container Experiment->Waste Spill Spill Management Disposal Dispose via EHS Waste->Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenylmethanol-d5
Reactant of Route 2
Diphenylmethanol-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.